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  • Product: 4-(2-Nitroethyl)phenylboronic acid
  • CAS: 957034-36-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-(2-Nitroethyl)phenylboronic acid

Introduction: The Significance of 4-(2-Nitroethyl)phenylboronic acid in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and drug development, the strategic design of molecular scaffolds that of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(2-Nitroethyl)phenylboronic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic design of molecular scaffolds that offer versatile reactivity is paramount. 4-(2-Nitroethyl)phenylboronic acid emerges as a compound of significant interest, embodying a unique combination of functionalities. The phenylboronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the facile construction of carbon-carbon bonds. This functionality is pivotal in the assembly of complex biaryl structures frequently found in pharmacologically active molecules.

Concurrently, the 2-nitroethyl substituent provides a latent amino group. The nitro group can be readily reduced to a primary amine, which is a key functional group for introducing aqueous solubility, modulating biological activity, and serving as a handle for further derivatization. This dual-functionality makes 4-(2-Nitroethyl)phenylboronic acid a valuable building block for the synthesis of novel therapeutics, enabling researchers to explore diverse chemical space in their quest for new and effective drugs. This guide provides a comprehensive, field-proven protocol for the synthesis of this important molecule, delving into the causality behind the experimental choices to ensure both success and a deeper understanding of the underlying chemistry.

Strategic Synthesis Overview

The synthesis of 4-(2-Nitroethyl)phenylboronic acid is most efficiently approached as a two-step process commencing from the commercially available 4-formylphenylboronic acid. This strategy ensures that the boronic acid functionality is in place from the outset, avoiding potentially problematic borylation steps on more complex intermediates.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Henry-Knoevenagel Condensation cluster_step2 Step 2: Selective Reduction A 4-Formylphenylboronic Acid D 4-(2-Nitrovinyl)phenylboronic Acid (Intermediate) A->D Reacts with B Nitromethane B->D C Base Catalyst (Ammonium Acetate) C->D Catalyzes F 4-(2-Nitroethyl)phenylboronic acid (Final Product) D->F Reduced by E Sodium Borohydride (NaBH4) E->F

Caption: Overall synthetic workflow for 4-(2-Nitroethyl)phenylboronic acid.

Materials and Reagents

For the successful execution of this synthesis, the use of high-purity reagents is crucial. The following table outlines the necessary materials.

Reagent/MaterialGradeSupplier (Example)Notes
4-Formylphenylboronic acid≥98%Sigma-AldrichStarting material.
Nitromethane≥96%Acros OrganicsReagent for the Henry reaction.
Ammonium Acetate≥98%Fisher ScientificCatalyst for the Henry reaction.
Glacial Acetic AcidACS GradeVWRSolvent for the Henry reaction.
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichReducing agent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsSolvent for the reduction.
MethanolACS GradeFisher ScientificCo-solvent for the reduction.
Diethyl EtherAnhydrousFisher ScientificFor workup and purification.
Ethyl AcetateACS GradeVWRFor workup and chromatography.
HexanesACS GradeVWRFor chromatography.
Hydrochloric Acid (HCl)ConcentratedSigma-AldrichFor pH adjustment during workup.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificDrying agent.
Celite®---Sigma-AldrichFiltration aid.

Detailed Experimental Protocol

Part 1: Synthesis of 4-(2-Nitrovinyl)phenylboronic Acid via Henry-Knoevenagel Condensation

The first step involves a Henry-Knoevenagel condensation between 4-formylphenylboronic acid and nitromethane.[1][2] This reaction is a classic C-C bond-forming reaction that proceeds via a nitroaldol addition followed by dehydration.[3][4] The use of ammonium acetate in glacial acetic acid is a well-established and effective catalytic system for this transformation.[1]

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (15.0 g, 100 mmol), nitromethane (27.5 mL, 500 mmol), and glacial acetic acid (100 mL).

  • Addition of Catalyst: To the stirring suspension, add ammonium acetate (7.71 g, 100 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (4-formylphenylboronic acid) is more polar than the product.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate of 4-(2-nitrovinyl)phenylboronic acid will form.

  • Isolation: Collect the yellow solid by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of cold water (3 x 100 mL) to remove any residual acetic acid and ammonium salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield is in the range of 85-90%.

Causality Behind Experimental Choices:

  • Excess Nitromethane: Nitromethane serves as both a reagent and a solvent in some protocols. Using a significant excess ensures the reaction goes to completion.

  • Ammonium Acetate/Acetic Acid: This catalytic system provides a mildly acidic environment which promotes both the initial aldol addition and the subsequent dehydration to the nitroalkene.[1]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and dehydration steps.

  • Precipitation in Ice-Water: The product is sparingly soluble in water, and the cold temperature further decreases its solubility, leading to efficient precipitation and separation from the water-soluble byproducts.

Part 2: Selective Reduction of 4-(2-Nitrovinyl)phenylboronic Acid to 4-(2-Nitroethyl)phenylboronic acid

The second step is the selective reduction of the carbon-carbon double bond of the nitrovinyl group without affecting the nitro group or the boronic acid moiety. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[5][6] The reaction is typically carried out in a mixed solvent system to ensure the solubility of both the substrate and the reducing agent.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend 4-(2-nitrovinyl)phenylboronic acid (9.65 g, 50 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and methanol (50 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.89 g, 50 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product will have a different Rf value than the starting material.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the gas evolution ceases and the pH of the mixture is approximately 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate. Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Causality Behind Experimental Choices:

  • Sodium Borohydride: This reagent is a chemoselective reducing agent that, under controlled conditions, will reduce the activated double bond of the nitroalkene without reducing the nitro group itself.[5][6]

  • THF/Methanol Solvent System: THF helps to solubilize the organic substrate, while methanol facilitates the reaction with sodium borohydride.[5]

  • Low Temperature: Performing the reaction at 0 °C helps to control the reactivity of the sodium borohydride and minimizes potential side reactions.

  • Acidic Quench: The addition of acid is necessary to neutralize any remaining borohydride and to protonate the intermediate borate complexes, leading to the final product.

Purification and Characterization

Purification

The crude 4-(2-nitroethyl)phenylboronic acid can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Column Chromatography: For higher purity, flash column chromatography on silica gel can be employed. A gradient elution system starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes is typically effective. Boronic acids can sometimes be challenging to purify by standard silica gel chromatography.[7] In such cases, using a modified stationary phase or a different purification technique may be necessary.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table of Expected Analytical Data:

CompoundTechniqueExpected Observations
4-(2-Nitrovinyl)phenylboronic Acid ¹H NMR (400 MHz, DMSO-d₆)δ 8.2-8.0 (d, 1H, vinyl-H), δ 7.9-7.7 (d, 2H, Ar-H ortho to B(OH)₂), δ 7.6-7.4 (d, 1H, vinyl-H), δ 7.5-7.3 (d, 2H, Ar-H meta to B(OH)₂)
¹³C NMR (100 MHz, DMSO-d₆)δ ~140 (vinyl-C), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~125 (Ar-C), δ ~120 (vinyl-C)
MS (ESI-) m/z [M-H]⁻ calculated for C₈H₇BNO₄: 192.0, found: 192.0
4-(2-Nitroethyl)phenylboronic acid ¹H NMR (400 MHz, DMSO-d₆)δ 7.7-7.5 (d, 2H, Ar-H ortho to B(OH)₂), δ 7.3-7.1 (d, 2H, Ar-H meta to B(OH)₂), δ 4.8-4.6 (t, 2H, -CH₂-NO₂), δ 3.3-3.1 (t, 2H, Ar-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆)δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~128 (Ar-C), δ ~75 (-CH₂-NO₂), δ ~35 (Ar-CH₂-)
MS (ESI-) m/z [M-H]⁻ calculated for C₈H₉BNO₄: 194.1, found: 194.1

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and its position can be highly variable.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitromethane: Nitromethane is flammable and toxic. Avoid inhalation and contact with skin.

  • Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids and water during storage and handling.

  • Glacial Acetic Acid and Hydrochloric Acid: These are corrosive acids. Handle with extreme care to avoid skin and eye contact.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of 4-(2-nitroethyl)phenylboronic acid, a valuable building block in drug discovery and development. By understanding the rationale behind each experimental step, from the choice of catalysts and solvents to the specific reaction conditions, researchers can confidently and efficiently produce this key intermediate. The strategic two-step approach, starting from 4-formylphenylboronic acid, ensures a high-yielding and scalable synthesis. Adherence to the detailed purification and characterization procedures will guarantee the high purity of the final product, which is essential for its application in the synthesis of novel and complex molecular entities.

References

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Available at: [Link]

  • Shiri, M. (2012). Henry Reaction: A Versatile Tool for the Synthesis of Nitro-Containing Compounds. Chemical Reviews, 112(6), 3508–3549.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • RSC. (n.d.). Reduction of nitro compounds. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023, December 22). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

  • PubChem. (n.d.). Phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). Phenylboronic acid. National Institute of Standards and Technology. Available at: [Link]

  • Erowid. (n.d.). Improved NaBH4 reduction of nitrostyrenes to phenylnitroalkanes. Available at: [Link]

  • Wikipedia contributors. (2024, January 10). Henry reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]

Sources

Exploratory

4-(2-Nitroethyl)phenylboronic acid CAS number and supplier information

An In-Depth Technical Guide to 4-(2-Nitroethyl)phenylboronic Acid: Synthesis, Applications, and Commercial Sourcing Abstract This technical guide provides a comprehensive overview of 4-(2-Nitroethyl)phenylboronic acid, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-Nitroethyl)phenylboronic Acid: Synthesis, Applications, and Commercial Sourcing

Abstract

This technical guide provides a comprehensive overview of 4-(2-Nitroethyl)phenylboronic acid, a valuable bifunctional reagent in modern organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, commercial availability, and key applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. A detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided, complete with mechanistic insights and a workflow visualization.

Introduction to Phenylboronic Acids in Synthesis

Boronic acids, particularly phenylboronic acids, are a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. Their general stability, low toxicity, and ease of handling have established them as indispensable reagents in synthetic chemistry. Phenylboronic acid (PhB(OH)₂) itself is a white, powdered solid that is widely used in organic synthesis.[1] The utility of this class of compounds is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl systems.

4-(2-Nitroethyl)phenylboronic acid belongs to this important class of reagents. It features the critical boronic acid moiety for cross-coupling, while also incorporating a nitroethyl group on the phenyl ring. This second functional group serves as a synthetic handle, which can be further elaborated—most commonly via reduction to the corresponding aminoethyl group—making it a highly valuable building block for the synthesis of complex target molecules, particularly in the field of drug discovery.

Physicochemical Properties

The fundamental properties of 4-(2-Nitroethyl)phenylboronic acid are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.

PropertyValueReference
CAS Number 957034-36-5[2][3]
Molecular Formula C₈H₁₀BNO₄[2][3]
Molecular Weight 194.98 g/mol [3]
Appearance White solid[3]
Boiling Point 409.1±55.0 °C (Predicted)[3]
Density 1.28±0.1 g/cm³ (Predicted)[3]
Acidity (pKa) 8.09±0.10 (Predicted)[3]

Commercial Availability and Supplier Information

4-(2-Nitroethyl)phenylboronic acid is available from several specialized chemical suppliers. When sourcing this reagent, it is critical to consider purity, as impurities can significantly impact the efficiency and outcome of sensitive catalytic reactions.

SupplierProduct NumberPurityAvailable Quantity
AK Scientific, Inc. V9641Not specified250mg
SynQuest Laboratories 8760-1-1296%250mg
TRC (Toronto Research Chemicals) N495968Not specified100mg

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of 4-(2-Nitroethyl)phenylboronic acid is as a coupling partner in palladium-catalyzed reactions. The boronic acid functional group readily participates in the transmetalation step of the catalytic cycle, while the nitroethyl group remains inert to the reaction conditions, allowing for its preservation for subsequent synthetic transformations.

The Causality Behind the Suzuki-Miyaura Reaction: This reaction is favored in pharmaceutical development due to its high functional group tolerance, use of generally non-toxic reagents, and mild reaction conditions. The mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic substituent from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of the nitroethyl moiety on the boronic acid is particularly strategic. After the C-C bond is formed, the nitro group can be easily reduced to a primary amine, a common functional group in pharmacologically active compounds, enabling the rapid synthesis of diverse compound libraries.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-(2-Nitroethyl)phenylboronic acid with 4-Bromoanisole

This protocol provides a self-validating system for a typical cross-coupling reaction. The choice of catalyst, base, and solvent is based on established principles for maximizing yield and purity.

Reagents and Equipment:

  • 4-(2-Nitroethyl)phenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a dry, inert atmosphere (e.g., under nitrogen), combine Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in the reaction flask. The phosphine ligand coordinates to the palladium, forming the active catalyst precursor. The excess ligand prevents catalyst decomposition.

  • Reagent Addition: To the flask, add 4-(2-Nitroethyl)phenylboronic acid (1.2 eq), 4-Bromoanisole (1.0 eq), and Potassium Carbonate (2.5 eq). The boronic acid is used in slight excess to ensure complete consumption of the aryl halide. The base is crucial for activating the boronic acid for the transmetalation step.

  • Solvent Addition: Add degassed Toluene and Water in a 4:1 ratio. The biphasic solvent system is effective for this reaction; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base. Degassing the solvents (e.g., by bubbling with nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. The organic extracts are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow.

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup Combine Pd(OAc)₂, PPh₃, Boronic Acid, Aryl Halide, K₂CO₃ in Flask add_solvents Add Degassed Toluene/Water setup->add_solvents Inert Atmosphere heat Heat to 90-100 °C (4-12h) add_solvents->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Based on available safety data, 4-(2-Nitroethyl)phenylboronic acid should be handled with appropriate care in a laboratory setting.[3]

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat (P280).[3] Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-(2-Nitroethyl)phenylboronic acid is a highly versatile and valuable building block for synthetic and medicinal chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the synthetic potential of its nitroethyl side chain, makes it an attractive starting material for the synthesis of complex molecules and diverse chemical libraries. Proper understanding of its properties, handling requirements, and reaction protocols is essential for its successful application.

References

  • Vertex AI Search. (n.d.). 4-(2-Nitroethyl)phenylboronic acid.
  • ChemicalBook. (n.d.). 4-(2-Nitroethyl)phenylboronic acid | 957034-36-5.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-Nitrophenylboronic acid Applications.
  • Wikipedia. (n.d.). Phenylboronic acid.

Sources

Foundational

An In-depth Technical Guide to 4-(2-Nitroethyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(2-Nitroethyl)phenylboronic acid, a specialized building block with significant potential in the fields of medicinal chemistry and drug development. For researc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(2-Nitroethyl)phenylboronic acid, a specialized building block with significant potential in the fields of medicinal chemistry and drug development. For researchers, scientists, and professionals engaged in the discovery of novel therapeutics, this document outlines the core chemical and physical properties of this compound, a proposed synthetic pathway, and its prospective applications, particularly in targeted drug delivery and the design of next-generation therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the boronic acid moiety possesses unique chemical properties that have been astutely exploited in drug design. Boronic acids can form reversible covalent bonds with diols, a feature that has been leveraged for glucose sensing and, more critically for oncology, for targeting sialic acid residues that are often overexpressed on the surface of cancer cells.[1][2] This selective interaction forms the basis for targeted drug delivery systems.[1]

4-(2-Nitroethyl)phenylboronic acid is a bifunctional molecule of particular interest. It combines the targeting potential of the phenylboronic acid group with a nitroethyl tail. The nitro group can serve as a precursor to an amine, providing a handle for further chemical modification, or it can be utilized in other chemical transformations. This dual functionality makes it a versatile scaffold for the construction of more complex and highly targeted therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for 4-(2-Nitroethyl)phenylboronic acid are summarized in the table below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting point and solubility are not widely available in the current literature and would require experimental determination.

PropertyValueSource
Molecular Formula C8H10BNO4[3]
Molecular Weight 195.00 g/mol [3]
CAS Number 957034-36-5[3]
PubChem CID 44119581[3]
InChI InChI=1S/C8H10BNO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-4,11-12H,5-6H2[3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Proposed Synthesis of 4-(2-Nitroethyl)phenylboronic acid

Proposed Synthetic Workflow

The proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction between a suitable protected 4-halophenethyl precursor and a diboron reagent, followed by nitration and deprotection. An alternative, more direct approach could involve the nitration of 4-ethylphenylboronic acid, though this may present challenges with selectivity and potential degradation of the boronic acid moiety.[5] A more robust proposed pathway is outlined below.

Synthesis_of_4-(2-Nitroethyl)phenylboronic_acid Proposed Synthesis of 4-(2-Nitroethyl)phenylboronic acid A 1-Bromo-4-(2-nitroethyl)benzene C Suzuki-Miyaura Coupling A->C Starting Material B Bis(pinacolato)diboron B->C Boron Source D 4-(2-Nitroethyl)phenylboronic acid pinacol ester C->D Pd Catalyst, Base E Hydrolysis D->E Acidic or Basic Conditions F 4-(2-Nitroethyl)phenylboronic acid E->F

Caption: Proposed Suzuki-Miyaura route to 4-(2-Nitroethyl)phenylboronic acid.

Detailed Experimental Protocol (Theoretical)

Step 1: Suzuki-Miyaura Coupling

  • To a dry, nitrogen-purged flask, add 1-bromo-4-(2-nitroethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add anhydrous dioxane as the solvent.

  • Spurge the mixture with nitrogen for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 eq).

  • Heat the reaction mixture to 80-90°C and stir under nitrogen for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-nitroethyl)phenylboronic acid pinacol ester.

Step 2: Hydrolysis of the Pinacol Ester

  • Dissolve the 4-(2-nitroethyl)phenylboronic acid pinacol ester (1.0 eq) in a mixture of acetone and water.

  • Add an aqueous solution of HCl (2 M) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-nitroethyl)phenylboronic acid.

Applications in Drug Discovery and Development

The unique bifunctional nature of 4-(2-Nitroethyl)phenylboronic acid opens up several promising avenues in drug discovery.

Targeted Drug Delivery to Cancer Cells

Phenylboronic acids are known to interact with sialic acid, a sugar moiety often overexpressed on the surface of various cancer cells.[6][7][8] This interaction can be exploited to deliver cytotoxic agents or imaging probes specifically to tumor tissues, thereby increasing efficacy and reducing off-target toxicity.[1][2] 4-(2-Nitroethyl)phenylboronic acid can be conjugated to a therapeutic payload, with the phenylboronic acid moiety acting as a targeting ligand. The nitroethyl group can be reduced to an amine, which can then be used as a point of attachment for a drug, linker, or imaging agent via amide bond formation.

Targeted_Drug_Delivery Mechanism of Phenylboronic Acid-Mediated Drug Targeting cluster_0 Drug Conjugate cluster_1 Cancer Cell A 4-(2-Aminoethyl)phenylboronic acid C Conjugated Drug A->C Linker B Drug Payload B->C D Sialic Acid Residues C->D Reversible Boronate Ester Formation E Cancer Cell Surface F Therapeutic Effect D->F Targeted Delivery and Internalization

Caption: Phenylboronic acid targeting of sialic acid on cancer cells.

A Versatile Linker for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[9] A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[] The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

4-(2-Nitroethyl)phenylboronic acid, after reduction of the nitro group to an amine, is an excellent candidate for incorporation into PROTAC linkers. The phenylboronic acid moiety can be used as an attachment point for a warhead that targets a protein of interest, while the aminoethyl group can be extended to connect to an E3 ligase ligand. The rigidity of the phenyl group can help to control the spatial orientation of the two ends of the PROTAC, which is crucial for its activity.

Safety and Handling

As no specific Safety Data Sheet (SDS) for 4-(2-Nitroethyl)phenylboronic acid is publicly available, the safety and handling precautions should be based on those for structurally related compounds such as 4-nitrophenylboronic acid and general phenylboronic acids.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Disclaimer: This information is for guidance only and is based on data for similar compounds. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

4-(2-Nitroethyl)phenylboronic acid is a promising and versatile building block for the development of advanced therapeutics. Its unique combination of a target-seeking phenylboronic acid moiety and a readily functionalizable nitroethyl group makes it an attractive scaffold for creating targeted drug delivery systems and innovative modalities like PROTACs. While further experimental validation of its synthesis and specific applications is required, the foundational chemistry of its constituent parts suggests a high potential for this compound to contribute significantly to the advancement of drug discovery and development.

References

Sources

Exploratory

understanding the reactivity of the nitroethyl group in 4-(2-Nitroethyl)phenylboronic acid

An In-depth Technical Guide to the Reactivity of the Nitroethyl Group in 4-(2-Nitroethyl)phenylboronic Acid Abstract 4-(2-Nitroethyl)phenylboronic acid is a bifunctional reagent of significant interest in modern organic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitroethyl Group in 4-(2-Nitroethyl)phenylboronic Acid

Abstract

4-(2-Nitroethyl)phenylboronic acid is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. It uniquely combines the versatile reactivity of an aliphatic nitro group with the powerful cross-coupling capabilities of an arylboronic acid. This guide provides an in-depth technical exploration of the nitroethyl group's reactivity within this molecular framework. We will dissect the key transformations—including reduction, Henry reaction, Michael addition, and the Nef reaction—providing mechanistic insights, field-proven experimental protocols, and an analysis of how the boronic acid moiety coexists with and influences this reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.

Introduction: A Molecule of Dual Functionality

The strategic value of 4-(2-nitroethyl)phenylboronic acid lies in its orthogonal reactivity. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Concurrently, the nitroethyl substituent offers a rich platform for chemical manipulation. The nitro group is a potent electron-withdrawing group, activating the adjacent methylene protons for carbanion chemistry, and it can be transformed into a variety of other valuable functional groups, most notably an amine.

This guide focuses exclusively on the chemistry of the nitroethyl moiety, providing the foundational knowledge required to exploit its synthetic potential while preserving the integrity of the boronic acid group for subsequent applications.

Molecular Structure and Physicochemical Properties

The interplay between the two functional groups defines the molecule's overall reactivity profile. The boronic acid is a mild Lewis acid and can engage in reversible esterification with diols.[1] The nitroethyl group, via the strongly electron-withdrawing nitro function, imparts significant acidity to the α-protons.

Table 1: Physicochemical Properties of 4-(2-Nitroethyl)phenylboronic acid

PropertyValue
CAS Number 957034-36-5
Molecular Formula C₈H₁₀BNO₄
Molecular Weight 194.98 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents.
Stability Stable under standard conditions. Sensitive to moisture and strong oxidizing agents.[2]

Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Phenylboronic acids can be hygroscopic and are susceptible to protodeboronation under harsh acidic or basic conditions.[2][3]

Core Reactivity of the Nitroethyl Group

The chemistry of the nitroethyl group is dominated by two features: the acidity of the α-protons and the susceptibility of the nitro group to reduction. These features give rise to several powerful synthetic transformations.

α-Proton Acidity and Nitronate Anion Formation

The most critical aspect of the nitroethyl group's reactivity is the acidity of the protons on the carbon adjacent (α) to the nitro group. The pKa of simple nitroalkanes is around 10 in aqueous solution, making them readily deprotonated by common bases like alkoxides or hydroxides to form a resonance-stabilized nitronate anion.[4][5] This nitronate is the key nucleophilic intermediate in several C-C bond-forming reactions.

Caption: Equilibrium of nitronate anion formation.

Reduction to 2-(4-Aminomethyl)phenylboronic Acid

One of the most valuable transformations of the nitro group is its reduction to a primary amine. This reaction converts 4-(2-nitroethyl)phenylboronic acid into a precursor for biogenic amines and other pharmacologically relevant scaffolds. A variety of methods can achieve this transformation, with catalytic hydrogenation being one of the cleanest.[6]

The resulting 4-(2-aminoethyl)phenylboronic acid is a bifunctional building block that can be further elaborated at either the amine (e.g., through acylation) or the boronic acid (e.g., through Suzuki coupling).

  • Setup: To a solution of 4-(2-nitroethyl)phenylboronic acid (1.0 eq) in methanol (0.1 M), add Palladium on Carbon (10% Pd, 5 mol%).

  • Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) three times, then left to stir vigorously under a balloon of H₂ at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 4-(2-aminoethyl)phenylboronic acid.

G Start 4-(2-Nitroethyl)phenylboronic acid in Methanol Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Hydrogenation Evacuate & Backfill with H₂ Stir under H₂ balloon Add_Catalyst->Hydrogenation Monitor Monitor by TLC/LC-MS Hydrogenation->Monitor Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate in vacuo Filter->Concentrate End 4-(2-Aminoethyl)phenylboronic acid Concentrate->End

Caption: Workflow for the reduction of the nitroethyl group.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that involves the addition of a nitronate anion to an aldehyde or ketone, yielding a β-nitro alcohol.[4][7] This reaction is synthetically powerful because the resulting product contains two versatile functional groups—the alcohol and the nitro group—which can be independently or concertedly manipulated.[4]

Mechanism: The reaction proceeds via the base-catalyzed formation of the nitronate, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent protonation of the resulting alkoxide furnishes the final product.[8] All steps of the Henry reaction are reversible.[4]

  • Setup: Dissolve 4-(2-nitroethyl)phenylboronic acid (1.0 eq) and benzaldehyde (1.1 eq) in isopropanol (0.2 M) in a round-bottom flask.

  • Initiation: Add a catalytic amount of a suitable base, such as triethylamine (0.2 eq), to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 24 hours.

  • Monitoring: Monitor the formation of the β-nitro alcohol product by TLC or LC-MS.

  • Workup: Upon completion, the reaction can be quenched with a mild acid (e.g., saturated NH₄Cl solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

G Start Dissolve Nitro-Boronic Acid & Aldehyde in iPrOH Add_Base Add catalytic Et₃N Start->Add_Base Stir Stir at Room Temperature Add_Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with sat. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify End β-Nitro Alcohol Product Purify->End

Caption: Workflow for the Henry (Nitroaldol) Reaction.

The Michael Addition

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] The nitronate anion derived from 4-(2-nitroethyl)phenylboronic acid is an excellent Michael donor, enabling the formation of γ-nitro carbonyl compounds.[10][11] This reaction is a powerful tool for extending carbon chains and creating complex molecular architectures.

Mechanism: The reaction begins with the formation of the nitronate anion, which then attacks the β-carbon of the Michael acceptor (the α,β-unsaturated system). This generates a new, resonance-stabilized enolate, which is subsequently protonated during workup to give the final 1,4-adduct.[9]

  • Setup: In a flask under an inert atmosphere, dissolve 4-(2-nitroethyl)phenylboronic acid (1.0 eq) in a suitable solvent like THF (0.2 M).

  • Nitronate Formation: Cool the solution to 0 °C and add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise. Stir for 30 minutes.

  • Addition: Add methyl acrylate (1.2 eq), a Michael acceptor, to the solution. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Track the consumption of starting materials via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

G Start Dissolve Nitro-Boronic Acid in THF at 0°C Add_Base Add DBU, Stir 30 min (Nitronate Formation) Start->Add_Base Add_Acceptor Add Methyl Acrylate, Warm to RT, Stir O/N Add_Base->Add_Acceptor Monitor Monitor by TLC/LC-MS Add_Acceptor->Monitor Quench Quench with sat. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify End γ-Nitro Ester Product Purify->End

Caption: Workflow for the Michael Addition.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone.[12][13] This is accomplished by the acid hydrolysis of the nitronate salt.[14] For 4-(2-nitroethyl)phenylboronic acid, this reaction would convert the nitroethyl group into an acetaldehyde moiety, yielding (4-boronophenyl)acetaldehyde.

Mechanism: The reaction is initiated by protonating the nitronate salt to form a nitronic acid. Further protonation and attack by water leads to a tetrahedral intermediate that ultimately eliminates nitrous oxide (N₂O) and releases the carbonyl compound.[13][14] The reaction requires strongly acidic conditions (pH < 1) to avoid the formation of oxime byproducts.[15]

  • Nitronate Formation: Dissolve 4-(2-nitroethyl)phenylboronic acid (1.0 eq) in methanol. Add sodium methoxide (1.1 eq) and stir until a clear solution of the sodium nitronate is formed. Remove the solvent under reduced pressure.

  • Hydrolysis: Cool a solution of concentrated sulfuric acid in water (e.g., 4 M H₂SO₄) to 0 °C.

  • Addition: Add the pre-formed nitronate salt portion-wise to the cold, vigorously stirred acid solution. A deep blue color may be observed transiently.[13][14]

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

  • Workup: Carefully neutralize the reaction with a base (e.g., solid NaHCO₃) and extract the product with an appropriate solvent, such as diethyl ether.

  • Purification: Dry the organic extracts, concentrate, and purify the resulting aldehyde by column chromatography. Note: The boronic acid may require protection or may be susceptible to degradation under these harsh conditions.

G Start Form Sodium Nitronate Salt (NaOMe in MeOH) Add_Salt Add Nitronate Salt to Acid Start->Add_Salt Prep_Acid Prepare cold (0°C) 4M H₂SO₄ Prep_Acid->Add_Salt Stir Stir at 0-5°C for 1-2h Add_Salt->Stir Neutralize Neutralize with NaHCO₃ Stir->Neutralize Extract Extract with Et₂O Neutralize->Extract Purify Dry, Concentrate & Purify Extract->Purify End (4-Boronophenyl)acetaldehyde Purify->End

Caption: Workflow for the Nef Reaction.

Interplay with the Boronic Acid Moiety

A key consideration for any reaction involving the nitroethyl group is the stability and compatibility of the boronic acid.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is remarkably robust and tolerates a wide range of functional groups, including the nitro group.[16] Therefore, one can perform a Suzuki coupling on 4-(2-nitroethyl)phenylboronic acid to first build a biaryl scaffold and then perform any of the transformations described above on the nitroethyl side chain.

  • Stability: Phenylboronic acids are generally stable but can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under harsh conditions, particularly strong acids and high temperatures.[17] This is a critical consideration for the Nef reaction, and optimization may be required to prevent loss of the boronic acid.

  • Protection: In cases where the boronic acid is incompatible with the desired reaction conditions, it can be reversibly protected as a pinacol boronate ester. This ester is significantly more stable to a wider range of reagents.[18]

Applications in Drug Discovery and Materials Science

The dual reactivity of 4-(2-nitroethyl)phenylboronic acid makes it a powerful building block for creating libraries of complex molecules.

  • Medicinal Chemistry: The 2-phenylethylamine scaffold is a common motif in many centrally-acting pharmaceuticals. By reducing the nitro group to an amine, this reagent provides a direct entry into boronic acid-containing phenylethylamines, which can be used for targeted drug delivery or as novel pharmacophores themselves.[18][19] Boronic acids are known to act as enzyme inhibitors, with bortezomib being a prominent example.[20]

  • Sequential Functionalization: A synthetic route can be designed where the nitroethyl group is first elaborated via a Henry or Michael reaction to build a complex side chain. The entire molecule can then be coupled to another aromatic system via a Suzuki reaction, allowing for the rapid assembly of diverse and complex structures.

Summary and Outlook

4-(2-Nitroethyl)phenylboronic acid is a reagent of considerable synthetic utility. The nitroethyl group serves as a versatile handle for a range of transformations that are largely orthogonal to the chemistry of the boronic acid. Its ability to act as a nucleophile precursor (via the nitronate) in C-C bond-forming reactions and as a masked amine makes it an invaluable tool. Understanding the specific conditions required for each transformation—reduction, Henry, Michael, and Nef reactions—is key to successfully integrating this building block into complex synthetic campaigns. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the strategic application of such bifunctional reagents will undoubtedly become even more critical.

References

  • Referenced information throughout the document is synthesized from the provided search results.
  • Nef Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Henry reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Nef Reaction - Organic Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nef reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Nef reaction - chemeurope.com. (n.d.). Retrieved January 19, 2026, from [Link]

  • Henry Reaction - SynArchive. (n.d.). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Phenylboronic acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Nef reaction - YouTube. (2023, February 17). Retrieved January 19, 2026, from [Link]

  • Henry Reaction - YouTube. (2022, July 14). Retrieved January 19, 2026, from [Link]

  • Michael addition reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Information synthesized from general chemical knowledge and search results.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Information synthesized from general chemical knowledge and search results.
  • MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. (n.d.). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. (2025, March 3). Retrieved January 19, 2026, from [Link]

  • Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Information synthesized from general chemical knowledge and search results.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Retrieved January 19, 2026, from [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. (2025, March 3). Retrieved January 19, 2026, from [Link]

  • Information synthesized from general chemical knowledge and search results.
  • Information synthesized from general chemical knowledge and search results.
  • Information synthesized from general chemical knowledge and search results.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (2023, April 20). Retrieved January 19, 2026, from [Link]

Sources

Exploratory

The Emerging Therapeutic Potential of 4-(2-Nitroethyl)phenylboronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Untapped Promise of a Unique Chemical Scaffold In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is relentless. Boroni...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Unique Chemical Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with potent and selective biological activities is relentless. Boronic acid derivatives, particularly phenylboronic acids, have carved a significant niche in this arena, transitioning from versatile synthetic intermediates to clinically approved therapeutics. The remarkable success of bortezomib, a proteasome inhibitor, has catalyzed a surge in the exploration of this unique chemical class. This guide delves into the untapped potential of a specific subset of these compounds: 4-(2-Nitroethyl)phenylboronic acid and its derivatives. While direct extensive research on this particular scaffold is nascent, this document aims to provide a comprehensive technical overview of its potential biological activities by extrapolating from the well-established pharmacology of its constituent moieties: the phenylboronic acid pharmacophore and the bio-relevant nitroethyl functionality. This guide is intended for researchers, scientists, and drug development professionals, offering a forward-looking perspective to stimulate and guide future research in this promising area.

The Architectural Blueprint: Deconstructing 4-(2-Nitroethyl)phenylboronic Acid

The therapeutic potential of any molecule is fundamentally rooted in its chemical architecture. The structure of 4-(2-Nitroethyl)phenylboronic acid presents a compelling combination of two key functional groups, each with a history of significant biological interactions.

  • The Phenylboronic Acid Head: This moiety is the cornerstone of the molecule's potential as an enzyme inhibitor. The boron atom, with its empty p-orbital, is a Lewis acid that can form reversible covalent bonds with nucleophilic residues, most notably the hydroxyl group of serine, threonine, or tyrosine residues within the active sites of enzymes. This unique bonding capability underpins the mechanism of action for many boronic acid-based drugs.

  • The 4-(2-Nitroethyl) Tail: The nitro group is a well-known pharmacophore and is present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. The nitroalkane functionality can participate in various biochemical reactions and its electron-withdrawing nature can influence the overall electronic properties and reactivity of the molecule. The ethyl linker provides conformational flexibility, allowing the molecule to potentially adopt an optimal orientation within a biological target.

The strategic combination of these two moieties suggests a high probability of synergistic or novel biological activities, making 4-(2-Nitroethyl)phenylboronic acid derivatives a tantalizing subject for therapeutic investigation.

Potential Biological Activities and Mechanistic Insights

Based on the known pharmacology of phenylboronic acids and nitro-containing compounds, several key biological activities can be postulated for 4-(2-Nitroethyl)phenylboronic acid derivatives.

Anticancer Activity: A Potential New Wave of Proteasome Inhibitors

The most prominent and well-documented therapeutic application of phenylboronic acids is in oncology, primarily through the inhibition of the proteasome. The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cell cycle regulation, apoptosis, and signal transduction. Its inhibition leads to the accumulation of pro-apoptotic factors and cell cycle inhibitors, ultimately triggering programmed cell death in cancer cells.

Hypothesized Mechanism of Action:

It is highly probable that 4-(2-Nitroethyl)phenylboronic acid derivatives could act as potent proteasome inhibitors. The boronic acid moiety can form a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome core particle. This covalent interaction effectively blocks the catalytic activity of the proteasome. The 4-(2-Nitroethyl)phenyl group would occupy the S1 hydrophobic pocket of the active site, and variations in this "tail" could be explored to enhance potency and selectivity.

Proteasome_Inhibition cluster_proteasome 20S Proteasome Core Proteasome Proteasome (β5 subunit) (Active Site Threonine) Inhibited_Complex Reversible Covalent Inhibited Complex Proteasome->Inhibited_Complex Degradation Protein Degradation Proteasome->Degradation Blocked Drug 4-(2-Nitroethyl)phenylboronic Acid Derivative Drug->Proteasome Covalent Bonding Apoptosis Apoptosis Inhibited_Complex->Apoptosis Leads to Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Blocked

Caption: General mechanism of proteasome inhibition by a boronic acid derivative.

Anti-inflammatory Activity: Targeting Serine Proteases in Inflammation

Chronic inflammation is a hallmark of numerous diseases, and key serine proteases, such as human neutrophil elastase (HNE), play a pivotal role in the inflammatory cascade. Boronic acids have demonstrated significant potential as inhibitors of these enzymes.

Hypothesized Mechanism of Action:

4-(2-Nitroethyl)phenylboronic acid derivatives could act as inhibitors of inflammatory serine proteases. Similar to proteasome inhibition, the boronic acid would form a reversible covalent bond with the catalytic serine residue in the active site of enzymes like HNE. By inhibiting these proteases, the derivatives could potentially mitigate tissue damage and reduce the production of pro-inflammatory mediators. The 4-(2-Nitroethyl)phenyl moiety would contribute to the binding affinity and selectivity for the target protease.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage NF_kB_Activation NF-κB Activation Macrophage->NF_kB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Proinflammatory_Cytokines Drug 4-(2-Nitroethyl)phenylboronic Acid Derivative Drug->NF_kB_Activation Potential Modulation HNE Neutrophil Elastase (HNE) Drug->HNE Inhibition Tissue_Damage Tissue Damage HNE->Tissue_Damage

Caption: Potential anti-inflammatory mechanism via serine protease inhibition.

A Roadmap for Discovery: Proposed Experimental Workflows

To validate the hypothesized biological activities of 4-(2-Nitroethyl)phenylboronic acid derivatives, a systematic and rigorous experimental approach is essential. The following workflows provide a foundational framework for investigation.

Synthesis of 4-(2-Nitroethyl)phenylboronic Acid Derivatives

The synthesis of the target compounds can be achieved through established organic chemistry methodologies. A plausible synthetic route is outlined below:

Step 1: Nitration of 4-ethylphenylboronic acid. Reaction of 4-ethylphenylboronic acid with a suitable nitrating agent (e.g., nitric acid in sulfuric acid) to introduce the nitro group onto the ethyl side chain.

Step 2: Suzuki-Miyaura Cross-Coupling. Alternatively, derivatives can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid or boronate ester and a halo-nitro-ethylbenzene derivative. This approach allows for the introduction of diverse substituents on the phenyl ring to explore structure-activity relationships (SAR).

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 4-bromostyrene, nitromethane) Intermediate_1 Henry Reaction (4-(2-nitrovinyl)bromobenzene) Starting_Materials->Intermediate_1 Intermediate_2 Reduction (4-(2-nitroethyl)bromobenzene) Intermediate_1->Intermediate_2 Final_Product Miyaura Borylation (4-(2-Nitroethyl)phenylboronic acid) Intermediate_2->Final_Product

Caption: A potential synthetic workflow for 4-(2-Nitroethyl)phenylboronic acid.

In Vitro Biological Evaluation

A tiered approach to in vitro testing is recommended to efficiently screen and characterize the biological activities of the synthesized derivatives.

Experimental Workflow for Biological Evaluation:

Experimental_Workflow cluster_synthesis Compound Library Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Cytotoxicity Cytotoxicity Assays (MTT/MTS on cancer cell lines) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (Proteasome, HNE) Synthesis->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Assays (NO production, Cytokine ELISA) Synthesis->Anti_inflammatory Western_Blot Western Blotting (Apoptosis, NF-κB pathways) Cytotoxicity->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Enzyme_Inhibition->Western_Blot Anti_inflammatory->Western_Blot

Caption: A comprehensive workflow for the biological evaluation of derivatives.

Detailed Protocols:

  • Cytotoxicity Assay (MTT Assay):

    • Seed cancer cells (e.g., multiple myeloma cell line RPMI-8226, breast cancer cell line MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the 4-(2-Nitroethyl)phenylboronic acid derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Proteasome Inhibition Assay:

    • Use a commercially available proteasome activity assay kit (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay).

    • Lyse treated and untreated cancer cells to extract the proteasome.

    • Add the luminogenic substrate specific for the chymotrypsin-like activity of the proteasome.

    • Measure the luminescence, which is proportional to the proteasome activity.

    • Determine the IC50 for proteasome inhibition.

  • Nitric Oxide (NO) Production Assay:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Calculate the percentage of inhibition of NO production.

Data Interpretation and Future Perspectives: An Illustrative Summary

While specific experimental data for 4-(2-Nitroethyl)phenylboronic acid is not yet available in the public domain, the following table provides an illustrative summary of the types of quantitative data that would be generated from the proposed experimental workflows. This serves as a template for organizing and interpreting future experimental results.

DerivativeCancer Cell LineCytotoxicity IC50 (µM)Proteasome Inhibition IC50 (nM)NO Production Inhibition IC50 (µM)
Parent Compound RPMI-8226 (Multiple Myeloma)TBDTBDTBD
MCF-7 (Breast Cancer)TBDTBDTBD
Derivative 1 (e.g., with electron-donating group) RPMI-8226TBDTBDTBD
MCF-7TBDTBDTBD
Derivative 2 (e.g., with electron-withdrawing group) RPMI-8226TBDTBDTBD
MCF-7TBDTBDTBD
(TBD: To Be Determined)

Conclusion: A Call to Pioneer a New Frontier

The exploration of 4-(2-Nitroethyl)phenylboronic acid and its derivatives represents a compelling new frontier in the field of medicinal chemistry. The unique combination of a proven enzyme-inhibiting pharmacophore with a biologically active nitro-containing moiety provides a strong rationale for investigating its therapeutic potential. This guide has outlined the plausible biological activities, mechanistic underpinnings, and a clear experimental path forward for the systematic evaluation of this novel chemical scaffold. The journey from a promising molecular concept to a clinically validated therapeutic is arduous, yet the potential rewards in developing novel treatments for cancer, inflammatory diseases, and beyond, make the investigation of 4-(2-Nitroethyl)phenylboronic acid derivatives a worthy and exciting endeavor for the drug discovery community.

References

A comprehensive list of references will be compiled upon the completion of experimental studies and the citation of specific literature in the body of the text. For general background on the topics discussed, the following resources are recommended:

  • Boronic Acids in Medicinal Chemistry

    • Title: Boronic Acids: Preparation and Applic
    • Source: Edited by Dennis G. Hall, Wiley-VCH
    • URL: [Link]

  • Proteasome Inhibitors in Cancer Therapy

    • Title: The proteasome as a target for cancer therapy
    • Source: N
    • URL: [Link]

  • Nitro-containing Compounds in Medicinal Chemistry

    • Title: The role of the nitro group in medicinal chemistry
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

Foundational

An In-depth Technical Guide to 4-(2-Nitroethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Functionalized Phenylboronic Acids Phenylboronic acids and their derivatives have become indispensable tools in c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Functionalized Phenylboronic Acids

Phenylboronic acids and their derivatives have become indispensable tools in contemporary organic synthesis and medicinal chemistry. Their unique ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has solidified their status as versatile building blocks for the construction of complex molecular architectures. Furthermore, the boronic acid moiety itself exhibits interesting biological activities and has been explored for applications in drug delivery, diagnostics, and as a pharmacophore in its own right. This guide focuses on a specific, yet potentially highly valuable derivative: 4-(2-Nitroethyl)phenylboronic acid. This molecule combines the reactivity of a phenylboronic acid with a nitroethyl group, a precursor to a synthetically useful aminoethyl functionality. This dual functionality opens up a myriad of possibilities for its application in drug discovery and materials science. This document will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of 4-(2-Nitroethyl)phenylboronic acid, offering a technical resource for researchers looking to leverage its unique characteristics.

Physicochemical Properties

PropertyValueSource
Molecular Formula C8H10BNO4
Molecular Weight 194.98 g/mol
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents.Inferred from the properties of phenylboronic acid[1]
pKa The pKa of the boronic acid is expected to be in the range of 8-9, typical for arylboronic acids.Inferred from the properties of phenylboronic acid[1]

Proposed Synthesis of 4-(2-Nitroethyl)phenylboronic Acid

A plausible and efficient synthetic route to 4-(2-Nitroethyl)phenylboronic acid involves a two-step sequence starting from the commercially available 4-formylphenylboronic acid. This strategy leverages the well-established Henry (nitroaldol) reaction.

Step 1: Synthesis of the Precursor, 4-Formylphenylboronic Acid

The starting material, 4-formylphenylboronic acid, can be synthesized via several established methods. The original synthesis reported by Nöth in 1990 involves a Grignard reaction with a protected 4-bromobenzaldehyde.[2] An alternative and often higher-yielding method utilizes an organolithium intermediate.[3]

Experimental Protocol (Organolithium Method):

  • Protection of the Aldehyde: 4-Bromobenzaldehyde is first protected as an acetal to prevent reaction of the formyl group with the organometallic reagent in the subsequent step. A common method is the reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

  • Lithium-Halogen Exchange: The protected 4-bromobenzaldehyde is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium in hexanes is then added dropwise to perform the lithium-halogen exchange, generating the aryllithium species.

  • Borylation: Trimethyl borate or triisopropyl borate is then added to the reaction mixture. The aryllithium reagent attacks the boron atom, forming a borate ester intermediate.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes both the borate ester and the acetal protecting group to yield 4-formylphenylboronic acid. The product can then be isolated by extraction and purified by recrystallization.

Step 2: Henry Reaction to form 4-(2-Nitroethyl)phenylboronic Acid

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[1][4] In this proposed synthesis, 4-formylphenylboronic acid is reacted with nitromethane.

Experimental Protocol (Proposed):

  • Reaction Setup: 4-Formylphenylboronic acid and an excess of nitromethane are dissolved in a suitable solvent, such as methanol or ethanol.

  • Base Catalysis: A base is added to the solution to catalyze the reaction. Common bases for the Henry reaction include organic bases like triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or inorganic bases like sodium hydroxide or potassium carbonate. The choice of base and reaction temperature can influence the reaction rate and yield.[4]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-(2-Nitroethyl)phenylboronic acid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Formylphenylboronic Acid cluster_step2 Step 2: Henry Reaction 4-Bromobenzaldehyde 4-Bromobenzaldehyde Protection Protection 4-Bromobenzaldehyde->Protection Protected Aldehyde Protected Aldehyde Protection->Protected Aldehyde Lithium-Halogen Exchange Lithium-Halogen Exchange Protected Aldehyde->Lithium-Halogen Exchange Aryllithium Aryllithium Lithium-Halogen Exchange->Aryllithium Borylation Borylation Aryllithium->Borylation Borate Ester Borate Ester Borylation->Borate Ester Hydrolysis Hydrolysis Borate Ester->Hydrolysis 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Hydrolysis->4-Formylphenylboronic Acid 4-Formylphenylboronic Acid_start 4-Formylphenylboronic Acid Henry Reaction Henry Reaction 4-Formylphenylboronic Acid_start->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction 4-(2-Nitroethyl)phenylboronic acid 4-(2-Nitroethyl)phenylboronic acid Henry Reaction->4-(2-Nitroethyl)phenylboronic acid

Caption: Proposed synthetic workflow for 4-(2-Nitroethyl)phenylboronic acid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4-(2-Nitroethyl)phenylboronic acid is dictated by its two key functional groups: the boronic acid and the nitro group.

Reactions of the Boronic Acid Moiety

The primary utility of the boronic acid group is its participation in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an sp2-hybridized carbon of an aryl, vinyl, or other unsaturated halide or triflate.[5] This makes 4-(2-Nitroethyl)phenylboronic acid a valuable building block for the synthesis of more complex molecules containing the 4-(2-nitroethyl)phenyl motif.

Suzuki_Coupling 4-(2-Nitroethyl)phenylboronic acid 4-(2-Nitroethyl)phenylboronic acid Pd Catalyst Pd Catalyst 4-(2-Nitroethyl)phenylboronic acid->Pd Catalyst Ar-X Aryl/Vinyl Halide or Triflate Ar-X->Pd Catalyst Coupled Product 4-(2-Nitroethyl)biaryl or -styrene Pd Catalyst->Coupled Product Base Base Base->Pd Catalyst

Caption: Suzuki-Miyaura coupling with 4-(2-Nitroethyl)phenylboronic acid.

Reactions of the Nitroethyl Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. The most significant transformation is its reduction to an amine . This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reductants like tin(II) chloride or iron in acidic media. A milder, metal-free alternative for the reduction of nitroaromatics is the use of tetrahydroxydiboron.[6] The resulting 4-(2-aminoethyl)phenylboronic acid is a valuable synthon for the introduction of a phenethylamine moiety.

Potential Applications in Drug Discovery and Development

The unique structural features of 4-(2-Nitroethyl)phenylboronic acid and its derivatives suggest several promising applications in the field of drug discovery.

  • Building Block for Bioactive Molecules: The primary application of this compound is as a versatile building block. The ability to perform Suzuki-Miyaura coupling followed by reduction of the nitro group allows for the efficient synthesis of a wide range of substituted phenethylamines, a common scaffold in many pharmaceuticals.

  • Targeted Drug Delivery: Phenylboronic acids are known to interact with diols, such as those found in saccharides.[7][8] This property has been exploited for the development of drug delivery systems that target cells with high expression of certain sugars on their surface, such as cancer cells.[9] 4-(2-Nitroethyl)phenylboronic acid could be incorporated into polymers or nanoparticles to create such targeted delivery vehicles.[10]

  • Development of Novel PROTACs and Molecular Glues: The aminoethylphenyl moiety, obtained after reduction of the nitro group, is a common linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The boronic acid functionality could serve as a reactive handle for conjugation to other molecular fragments.

Conclusion

4-(2-Nitroethyl)phenylboronic acid is a promising bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct literature on this specific compound is limited, its synthesis can be readily envisioned through a combination of well-established reactions. The presence of both a versatile boronic acid group for cross-coupling reactions and a readily transformable nitroethyl group makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly those with applications in drug discovery. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

  • Nöth, H., & Voit, A. (1990). Beiträge zur Chemie des Bors, 200. Umsetzungen von Bor‐aciden und ‐estern mit Grignard‐Reagentien. Chemische Berichte, 123(5), 975-980.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • Wikipedia. (2023). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Bheemisetty, B., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051–060.
  • Manipal Research Portal. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

  • ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Retrieved from [Link]

  • Mol-Instincts. 4-formylphenylboronic acid - 87199-17-5 - Structure, Synthesis, Properties. Retrieved from [Link]

  • National Institutes of Health. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (2023). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • SynArchive. Henry Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura coupling reaction between phenylboronic acid and 4‐bromonitrobenzene with various amounts of Pd in the catalyst. Retrieved from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • Organic Chemistry Portal. Tetrahydroxydiboron, Bis-Boric Acid, BBA, B 2 (OH) 4. Retrieved from [Link]

  • Redalyc. (2018). Louis Henry: The Henry reaction and other organic syntheses. Revista CENIC Ciencias Químicas, 49(1), 1-18.
  • PubChem. (4-(2-Aminoethyl)phenyl)boronic acid. Retrieved from [Link]

  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. Retrieved from [Link]

  • PubChem. Phenylboronic acid. Retrieved from [Link]

  • Oakwood Chemical. 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling using 4-(2-Nitroethyl)phenylboronic Acid and Aryl Halides

Introduction: The Strategic Importance of Nitro-Functionalized Biaryls in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitro-Functionalized Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl structures is paramount.[2][3] This guide focuses on a specific, yet highly valuable, application of this reaction: the coupling of 4-(2-nitroethyl)phenylboronic acid with various aryl halides. The resulting products, containing the versatile nitroethyl moiety, are pivotal intermediates, offering a synthetic handle for further transformations into amines, oximes, and other nitrogen-containing functional groups crucial for bioactive molecules.

The presence of a nitro group on one of the coupling partners can, however, present unique challenges. While the electron-withdrawing nature of the nitro group can activate an aryl halide towards the initial oxidative addition step, it can also be susceptible to reduction under certain catalytic conditions.[4][5] Therefore, a carefully optimized protocol is essential to ensure high yields and chemoselectivity. This document provides a comprehensive overview of the mechanistic underpinnings, a detailed experimental protocol, and practical troubleshooting advice for the successful execution of this important transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3] The three key steps of this cycle are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[3] The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl, with electron-withdrawing groups on the aromatic ring, such as the nitro group in our case, often accelerating this process.[1][4]

  • Transmetalation: This is often the rate-determining step of the cycle. It involves the transfer of the organic group from the organoboron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻).[6][7][8][9] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice of base is critical and can significantly influence the reaction rate and outcome.[7]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)(X)L₂ OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OH)₂ Base PdII_diorgano Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_diorgano RedElim Reductive Elimination PdII_diorgano->RedElim Ar-Ar' RedElim->Pd0 BoronicAcid Ar'-B(OH)₂ AteComplex [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) Base->AteComplex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(2-nitroethyl)phenylboronic acid with a representative aryl bromide. Reaction conditions may need to be optimized for different aryl halides.

Materials and Reagents
  • 4-(2-Nitroethyl)phenylboronic acid (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Reaction Setup
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(2-nitroethyl)phenylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).

  • Degassing: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) to the flask via syringe.

Reaction Execution and Monitoring
  • Heating: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Stirring: Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) to quench the reaction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reagents: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, Quench with Water, and Extract monitor->workup Complete purify Dry, Concentrate, and Purify by Chromatography workup->purify product Isolated Product purify->product

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(2-Nitroethyl)phenylboronic Acid

Introduction: Navigating the Suzuki-Miyaura Reaction with Functionalized Boronic Acids The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable abili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Suzuki-Miyaura Reaction with Functionalized Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds, particularly in the synthesis of biaryl and polyolefin structures.[1][2] The reaction's widespread adoption in academic and industrial laboratories, including in the pharmaceutical sector for the creation of complex active pharmaceutical ingredients (APIs), is a testament to its versatility, functional group tolerance, and generally mild reaction conditions.[3][4] The significance of this powerful tool was recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[5][6]

This guide provides a detailed protocol and technical insights for conducting a Suzuki-Miyaura reaction with a substrate possessing a potentially sensitive functional group: 4-(2-Nitroethyl)phenylboronic acid. The presence of the nitro group requires careful consideration in the selection of reaction parameters to ensure the integrity of the molecule throughout the catalytic process. While the nitro group is generally well-tolerated in Suzuki-Miyaura couplings, the choice of catalyst, base, and solvent system is critical to prevent undesired side reactions.[4][7] This document will elucidate the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer guidance on product purification.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[1][3]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Synthesis of 4-(2-Nitroethyl)-1,1'-biphenyl

This protocol details the Suzuki-Miyaura coupling of 4-(2-Nitroethyl)phenylboronic acid with bromobenzene as a representative aryl halide.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Molar Equiv.
4-(2-Nitroethyl)phenylboronic acid194.982341.21.2
Bromobenzene157.011571.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.56290.0250.025
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane88.118 mL--
Water (degassed)18.022 mL--
Instrumentation and Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating capabilities

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Addition of Solids: To the flask, add 4-(2-Nitroethyl)phenylboronic acid (234 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

    • Expert Insight: Potassium carbonate is a commonly used base in Suzuki couplings and is effective in promoting the transmetalation step.[9] Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst suitable for a wide range of Suzuki-Miyaura reactions.[10]

  • Addition of Liquid Reagents and Solvents: Add bromobenzene (157 mg, 1.0 mmol) to the flask via syringe. Subsequently, add 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Expert Insight: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[11] Degassing the solvents is crucial to prevent the oxidation of the Pd(0) catalyst.

Reaction Execution:

  • Heating and Monitoring: Immerse the reaction flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Work-up and Purification:

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Expert Insight: The aqueous wash steps are designed to remove the inorganic base and any water-soluble byproducts.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent system should be optimized based on TLC analysis. The nitro-containing biaryl product is expected to be less polar than any unreacted boronic acid.[12]

    • Expert Insight: Nitro compounds can sometimes be sensitive to silica gel. If product degradation is observed, neutralizing the silica gel with triethylamine or using a different stationary phase like alumina might be beneficial.[13]

Safety Precautions

  • Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aryl halides and boronic acids can be irritants; avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of 4-(2-Nitroethyl)phenylboronic acid. By carefully selecting the catalyst, base, and solvent system, and by adhering to an inert atmosphere, this reaction can be performed efficiently to yield the desired biaryl product. The principles and techniques outlined herein are broadly applicable to other Suzuki-Miyaura reactions involving functionalized substrates, empowering researchers in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(21), 6812–6820. [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6458–6459. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS Publications. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. [Link]

  • Google Patents. (n.d.).

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of 4-(2-Nitroethyl)phenylboronic Acid in Multi-Step Synthesis

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis In the landscape of modern organic synthesis and drug discovery, the demand for versatile building blocks that allow for rapid and efficient diversific...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern organic synthesis and drug discovery, the demand for versatile building blocks that allow for rapid and efficient diversification of molecular scaffolds is paramount. 4-(2-Nitroethyl)phenylboronic acid emerges as a uniquely valuable reagent, possessing two distinct and orthogonally reactive functional groups: a boronic acid and a nitroethyl moiety. This bifunctional nature allows for a stepwise and controlled elaboration of molecular complexity, making it an attractive starting point for the synthesis of a wide array of target molecules, particularly those of pharmaceutical interest.

The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This functionality allows for the facile introduction of the phenyl ring into a variety of aromatic and heteroaromatic systems. On the other hand, the 2-nitroethyl side chain serves as a masked form of a 2-phenethylamine unit, a common motif in many biologically active compounds.[2] The nitro group can be chemoselectively reduced to the corresponding amine, which can then be further functionalized.[3]

This application note will provide a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of 4-(2-Nitroethyl)phenylboronic acid. We will explore its application in Suzuki-Miyaura cross-coupling reactions and the subsequent chemoselective transformation of the nitroethyl group. Detailed, field-proven protocols are provided, along with an in-depth explanation of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4] It is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, the backbone of many pharmaceutical agents and functional materials. 4-(2-Nitroethyl)phenylboronic acid serves as an excellent coupling partner in these reactions, allowing for the synthesis of biaryl compounds bearing the nitroethyl side chain.

The presence of the nitro group, an electron-withdrawing functionality, can influence the reactivity of the boronic acid. However, with appropriate optimization of the catalyst, ligand, base, and solvent system, high coupling efficiencies can be achieved.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OR R1-Pd(II)L2-OR R1-Pd(II)L2-X->R1-Pd(II)L2-OR Base (e.g., K2CO3) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OR->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(2-Nitroethyl)phenylboronic acid with 4-Bromoanisole

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 4-methoxy-4'-(2-nitroethyl)-1,1'-biphenyl.

Materials:

  • 4-(2-Nitroethyl)phenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Water, deionized

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Nitroethyl)phenylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (to a concentration of ~0.2 M with respect to the limiting reagent), followed by a minimal amount of deionized water (approximately 10% of the total solvent volume). The addition of water can often accelerate the transmetalation step.

  • Reaction: The reaction mixture is heated to 80 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-4'-(2-nitroethyl)-1,1'-biphenyl.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ in combination with PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings.[4] The phosphine ligand stabilizes the palladium species and facilitates the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting unwanted side reactions.[4]

  • Solvent System: The toluene/ethanol/water mixture provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

EntryAryl HalideProductYield (%)
14-Bromoanisole4-methoxy-4'-(2-nitroethyl)-1,1'-biphenyl~85-95%
23-Bromopyridine3-(4'-(2-Nitroethyl)-[1,1'-biphenyl]-3-yl)pyridine~75-85%
31-Iodonaphthalene1-(4'-(2-Nitroethyl)-[1,1'-biphenyl]-4-yl)naphthalene~80-90%
4Methyl 4-iodobenzoateMethyl 4'-(2-nitroethyl)-[1,1'-biphenyl]-4-carboxylate~80-90%
Table 1: Representative Suzuki-Miyaura Couplings with 4-(2-Nitroethyl)phenylboronic acid (yields are estimated based on similar reactions in the literature).

Core Application II: Chemoselective Reduction of the Nitroethyl Group

Following the construction of the biaryl scaffold via Suzuki-Miyaura coupling, the nitroethyl group can be selectively reduced to the corresponding aminoethyl group. This transformation is crucial for accessing the 2-phenethylamine pharmacophore. The primary challenge lies in achieving this reduction without affecting the boronic acid functionality (if the reduction is performed prior to coupling) or other sensitive groups on the coupled product.

Several methods are available for the reduction of aliphatic nitro compounds. Catalytic hydrogenation is a common and effective method.[3]

Experimental Protocol: Reduction of 4-methoxy-4'-(2-nitroethyl)-1,1'-biphenyl to 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-amine

This protocol details the chemoselective reduction of the nitro group in the presence of other functionalities.

Materials:

  • 4-methoxy-4'-(2-nitroethyl)-1,1'-biphenyl

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask or a Parr hydrogenation bottle, dissolve the 4-methoxy-4'-(2-nitroethyl)-1,1'-biphenyl (1.0 equiv.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. The reaction can be carried out using a hydrogen-filled balloon (for small scale) or a Parr hydrogenator at a pressure of 1-3 atm.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-amine. The product can be further purified by crystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.[3] It generally provides clean and high-yielding reductions under mild conditions.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the hydrogenation conditions.

  • Hydrogen Source: Hydrogen gas is the reductant. The use of a balloon or a Parr apparatus allows for the safe and controlled delivery of hydrogen to the reaction.

Reducing AgentConditionsCompatibility with Boronic AcidComments
H₂, Pd/CRT, 1-3 atm H₂Generally compatibleClean, high-yielding, but requires hydrogenation equipment.[3]
SnCl₂·2H₂OEtOH, refluxGenerally compatibleStoichiometric tin salts can be difficult to remove.
Fe, NH₄ClEtOH/H₂O, refluxGenerally compatibleA classic and cost-effective method.
NaBH₄, NiCl₂·6H₂OMeOH, 0 °C to RTMay cause side reactionsCan be a good alternative to hydrogenation.
Table 2: Comparison of Methods for Nitro Group Reduction.

Multi-Step Synthesis Workflow: A Unified Approach

The true synthetic power of 4-(2-nitroethyl)phenylboronic acid is realized when these individual transformations are combined into a multi-step synthesis. This allows for the rapid construction of complex molecules with diverse functionalities. The following workflow illustrates the synthesis of a potential pharmacologically active scaffold.

multistep_synthesis start 4-(2-Nitroethyl)phenylboronic Acid Aryl Halide (R-X) suzuki Suzuki-Miyaura Coupling | Pd(OAc)2, PPh3, K2CO3 | Toluene/EtOH/H2O, 80 °C start->suzuki intermediate Biaryl Nitro Compound suzuki->intermediate reduction Nitro Group Reduction | H2, Pd/C | MeOH, RT intermediate->reduction product Final Product: Biaryl Phenethylamine Derivative reduction->product functionalization Further Functionalization | (e.g., Acylation, Alkylation) product->functionalization

Figure 2: Multi-step synthesis workflow starting from 4-(2-Nitroethyl)phenylboronic acid.

This streamlined approach, combining a robust C-C bond formation with a reliable functional group interconversion, provides a powerful platform for medicinal chemistry and drug discovery programs. The final amine product can be further derivatized through a variety of well-established reactions, such as acylation, alkylation, or sulfonylation, to generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

4-(2-Nitroethyl)phenylboronic acid is a highly valuable and versatile building block for multi-step organic synthesis. Its bifunctional nature allows for the strategic and sequential introduction of complexity, making it an ideal starting material for the synthesis of diverse molecular scaffolds. The protocols and insights provided in this application note demonstrate the utility of this reagent in Suzuki-Miyaura cross-coupling and subsequent chemoselective reductions. By leveraging the principles of modern synthetic chemistry, researchers can unlock the full potential of 4-(2-nitroethyl)phenylboronic acid in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242–8248. [Link]

  • ResearchGate. (2014). How do you selectively reduce the nitro group?. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ACS Publications. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ACS Publications. (2012). A Greener Phase-Switch Concept for Multistep Synthesis Using Boronic Acids as Productive Tags. The Journal of Organic Chemistry. [Link]

  • Vapourtec. (n.d.). Multistep Synthesis | Reaction Integration. [Link]

  • PubMed. (2024). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research. [Link]

  • MDPI. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

Sources

Application

Optimal Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of 4-(2-Nitroethyl)phenylboronic Acid

An Application Guide by a Senior Application Scientist Abstract and Introduction The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds w...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract and Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide focuses on a particularly challenging substrate: 4-(2-nitroethyl)phenylboronic acid. The presence of the strongly electron-withdrawing nitro group on the phenylboronic acid moiety significantly impacts its reactivity, necessitating a carefully optimized catalytic system to achieve high yields.

This document provides a comprehensive analysis of palladium catalyst systems, including ligands, bases, and solvents, tailored for the successful coupling of this electron-deficient boronic acid. We will delve into the mechanistic rationale behind catalyst selection, present detailed, field-tested protocols, and offer troubleshooting guidance for researchers, scientists, and drug development professionals.

The Challenge: Electronic Deactivation by the Nitro Group

The success of a Suzuki-Miyaura coupling hinges on three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The primary challenge with substrates like 4-(2-nitroethyl)phenylboronic acid lies in the transmetalation step.

The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This electronic deficiency makes the transfer of the aryl group from boron to the palladium center (transmetalation) the rate-limiting step of the catalytic cycle.[4][5] Consequently, standard catalyst systems, such as Pd(PPh₃)₄, often result in sluggish reactions and low yields.[4] While the nitro group can sometimes act as a pseudohalide, this is more common when it is the leaving group on the electrophile, not when present on the boronic acid partner.[6][7] Therefore, overcoming the slow transmetalation is the central goal of methods development for this substrate.

Selecting the Optimal Catalytic System

To drive the reaction forward efficiently, the catalytic system must be designed to accelerate both the oxidative addition and, crucially, the transmetalation step. This is achieved by carefully selecting the palladium precatalyst, ligand, base, and solvent.

Palladium Precatalyst

While Pd(PPh₃)₄ is a classic choice, more active and versatile catalyst precursors are generally required for challenging substrates.[8]

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common Pd(0) sources that are activated in situ by phosphine ligands. They offer flexibility in ligand selection but require careful handling to ensure the formation of the active Pd(0) species.

  • Palladacycle Precatalysts (G2, G3, G4): Buchwald and others have developed highly active, air- and moisture-stable precatalysts (e.g., XPhos Pd G2, SPhos Pd G3).[8] These complexes readily release the active L-Pd(0) species into the catalytic cycle and are often the most reliable choice for difficult couplings, including those involving electron-deficient partners.[8][9]

The Critical Role of the Ligand

The choice of ligand is arguably the most critical parameter for success. For electron-deficient boronic acids, bulky and highly electron-donating phosphine ligands are required.[4][10]

  • Mechanism of Action: Electron-rich ligands increase the electron density on the palladium center, which promotes the initial oxidative addition step.[10] Their steric bulk facilitates the final reductive elimination step, which releases the product and regenerates the active catalyst.[7]

  • Recommended Ligands (Buchwald-type):

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An extremely effective and versatile ligand for a wide range of challenging couplings.[9]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active ligand, often providing excellent results under milder conditions.[4][11]

Base and Solvent Selection
  • Base: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[2] For challenging couplings, moderately strong bases are preferred.

    • K₃PO₄ (Potassium Phosphate): An excellent choice, effective in many systems without being overly harsh.[8]

    • K₂CO₃ (Potassium Carbonate): A common and cost-effective base, often used in a mixture of an organic solvent and water.[11][12]

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.

    • 1,4-Dioxane, Toluene, or THF: These are excellent choices, often used with a small amount of water when using carbonate bases to aid in dissolving the base and forming the boronate.[8][11]

Comparative Analysis of Catalyst Systems

The table below summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura couplings involving electron-deficient or otherwise challenging arylboronic acids, providing a guide for initial screening.

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yields (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>95[8]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100>95[8]
Pd(PPh₃)₄K₂CO₃Dioxane80-10060-80[8][11]
PdCl₂(dppf)K₂CO₃DMF9070-90[4][11]
XPhos Pd G2K₃PO₄Dioxane/H₂O100>95[8]

Note: Yields are illustrative and derived from couplings of structurally similar, challenging arylboronic acids. Direct optimization for 4-(2-nitroethyl)phenylboronic acid is recommended.

Visualized Workflows and Mechanisms

To clarify the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L-Pd(II)-Ar¹(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ (Base) PdII_Both L-Pd(II)-Ar¹(Ar²) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar¹-Ar² (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start: Assemble Reactants setup Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Flask start->setup inert Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Cool to RT and Quench Reaction monitor->quench Upon Completion extract Perform Aqueous Workup & Extraction quench->extract purify Purify via Column Chromatography extract->purify end End: Characterize Product purify->end

Sources

Method

Application Notes and Protocols: Functional Group Transformations of the Nitroethyl Moiety on Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-(nitroethyl)phenylboronic acid scaffold is a versatile synthetic intermediate, bridging the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(nitroethyl)phenylboronic acid scaffold is a versatile synthetic intermediate, bridging the worlds of nitroalkane chemistry and organoboron compounds. The nitroethyl group, a potent electron-wthdrawing moiety, can be strategically transformed into a variety of other functional groups, significantly expanding the molecular diversity accessible from a common precursor. This guide provides an in-depth exploration of key transformations—reduction to the corresponding amine, conversion to a carbonyl via the Nef reaction, and the foundational Henry reaction for its synthesis. The protocols herein are designed with a critical focus on maintaining the integrity of the boronic acid moiety, a group susceptible to degradation under harsh reaction conditions. This document serves as a practical resource for chemists engaged in medicinal chemistry and complex molecule synthesis, offering not just step-by-step procedures but also the underlying chemical principles that govern these transformations.

Introduction: The Strategic Value of 2-(Nitroethyl)phenylboronic Acids

Phenylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The incorporation of a nitroethyl side chain introduces a unique functional handle that can be manipulated post-coupling or used to modulate the electronic properties of the molecule. The transformations of this group are of paramount importance for accessing key structural motifs in drug discovery, such as phenethylamines and phenylacetic acids or their derivatives.

The primary challenge in manipulating the nitroethyl group lies in its coexistence with the boronic acid. Boronic acids are known to be sensitive to strong oxidizing agents, high temperatures, and extremes of pH, which can lead to protodeboronation or other decomposition pathways.[2] Therefore, the selection of reaction conditions must be carefully considered to ensure high chemoselectivity. This guide will detail three pivotal transformations, providing robust protocols that balance reactivity with the preservation of the crucial boronic acid functionality.

Transformation I: Reduction to 2-Aminoethylphenylboronic Acid

The reduction of the nitro group to a primary amine is one of the most valuable transformations, yielding 2-aminoethylphenylboronic acid, a precursor to biogenically relevant phenethylamine structures. Catalytic hydrogenation is the method of choice due to its high efficiency and typically mild conditions.

Causality in Method Selection: Why Catalytic Hydrogenation?

Catalytic hydrogenation using palladium on carbon (Pd/C) is a well-established and highly effective method for the reduction of both aliphatic and aromatic nitro groups.[3] Its primary advantage is the ability to proceed under neutral or mildly acidic conditions, which are generally compatible with the boronic acid group. Alternative reducing agents like LiAlH4 are unsuitable as they reduce aromatic nitro compounds to azo products and are not compatible with the acidic protons of the boronic acid.[3] Metal-acid systems (e.g., Fe/HCl or SnCl2/HCl) can also be effective but the strongly acidic media may promote protodeboronation. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium formate, offers a milder, non-pressurized alternative to using hydrogen gas and is also highly effective.[4]

G cluster_workflow Reduction Workflow A 4-(2-Nitroethyl)phenylboronic Acid in Solvent (e.g., Methanol) B Add Pd/C Catalyst C Introduce Hydrogen Source (H₂ gas or Transfer Agent) D Reaction at RT to 40°C E Monitor by TLC/LC-MS F Filter Catalyst (e.g., through Celite®) G Solvent Evaporation H Purification (if necessary) I 2-(2-Aminoethyl)phenylboronic Acid

Protocol 2.1: Catalytic Hydrogenation using H₂/Pd-C

This protocol describes the reduction of 4-(2-nitroethyl)phenylboronic acid to 4-(2-aminoethyl)phenylboronic acid using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • 4-(2-Nitroethyl)phenylboronic acid

  • Methanol (MeOH), ACS grade

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Diatomaceous earth (Celite®)

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-(2-nitroethyl)phenylboronic acid (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. For larger scale reactions, a Parr apparatus is recommended.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-aminoethyl)phenylboronic acid, which can be purified further if necessary.

Trustworthiness Note: The catalyst is pyrophoric and must be handled with care, especially when dry. Filtration should be performed in a well-ventilated hood, and the filter cake should not be allowed to dry completely in the open air.

Transformation II: Nef Reaction to 4-Acetylphenylboronic Acid

The Nef reaction transforms a secondary nitroalkane into a ketone, providing a synthetic route from 4-(1-nitroethyl)phenylboronic acid to 4-acetylphenylboronic acid.[5][6] This transformation is a powerful example of umpolung (polarity reversal), where the α-carbon of the nitroalkane, initially nucleophilic as a nitronate, becomes an electrophilic carbonyl carbon.[6]

Causality in Method Selection: Navigating Boronic Acid Stability

The classic Nef reaction involves the formation of a nitronate salt with a strong base, followed by hydrolysis with a strong mineral acid (pH < 1).[7] These harsh acidic conditions can be detrimental to the boronic acid moiety, leading to competitive protodeboronation. To circumvent this, milder, oxidative variations of the Nef reaction have been developed.[5] The use of Oxone® (potassium peroxymonosulfate) in a buffered solution provides an effective method for the oxidative conversion of the nitronate to the ketone under conditions that can be tuned to be compatible with the boronic acid group.[8] The reaction proceeds by oxidation of the intermediate nitronate, avoiding the need for strongly acidic hydrolysis.

G cluster_nef Oxidative Nef Reaction Mechanism A Secondary Nitroalkane B Nitronate Anion C Oxidation (Oxone®) D Ketone Product E Base (e.g., NaHCO₃)

Protocol 3.1: Oxidative Nef Reaction using Oxone®

This protocol details the conversion of 4-(1-nitroethyl)phenylboronic acid to 4-acetylphenylboronic acid.

Materials:

  • 4-(1-Nitroethyl)phenylboronic acid

  • Methanol (MeOH) and Water

  • Sodium Bicarbonate (NaHCO₃)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(1-nitroethyl)phenylboronic acid (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until the starting material has fully dissolved and the nitronate has formed (this may take 15-30 minutes).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® (1.5-2.0 eq) in water.

  • Add the Oxone® solution dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining oxidant.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-acetylphenylboronic acid can be purified by column chromatography or recrystallization.[9]

Trustworthiness Note: The reaction with Oxone® can be exothermic. Slow, controlled addition at 0 °C is crucial to manage the reaction temperature. The stability of boronic acids can be compromised by excessive oxidation; therefore, using the minimum necessary equivalents of Oxone® is recommended.[1]

Synthesis of the Precursor: The Henry (Nitroaldol) Reaction

The 2-(nitroethyl)phenylboronic acid starting material is typically synthesized via a Henry reaction between a formylphenylboronic acid and a nitroalkane.[10] This base-catalyzed carbon-carbon bond-forming reaction is a cornerstone of nitroalkane chemistry.[11]

Causality in Method Selection: Base Compatibility

The Henry reaction requires a base to deprotonate the nitroalkane, forming the nucleophilic nitronate anion.[10] While strong bases like NaOH or KOH can be used, milder organic bases such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred when dealing with sensitive functional groups like boronic acids to minimize potential side reactions. The reaction is reversible, and conditions can be tuned to favor the desired β-nitro alcohol product.[11]

G cluster_henry Henry Reaction Logical Flow A 4-Formylphenylboronic Acid + Nitroethane B Add Base (e.g., TEA) C Formation of Nitronate D Nucleophilic Attack on Aldehyde E Protonation F 4-(1-Hydroxy-2-nitropropyl)phenylboronic Acid

Protocol 4.1: Base-Catalyzed Henry Reaction

This protocol describes the synthesis of 4-(1-hydroxy-2-nitropropyl)phenylboronic acid from 4-formylphenylboronic acid and nitroethane. Note that this product would typically be dehydrated to the nitrostyrene and then reduced to achieve the 2-nitroethyl moiety, but the initial addition is the key Henry step.

Materials:

  • 4-Formylphenylboronic acid

  • Nitroethane

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Hydrochloric acid (1 M aq. HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Combine 4-formylphenylboronic acid (1.0 eq) and nitroethane (1.5-2.0 eq) in ethanol.

  • Add triethylamine (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the consumption of the aldehyde by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH ~5-6 with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting β-nitro alcohol can be purified by column chromatography.

Data Summary and Comparison

TransformationReagents & ConditionsTypical YieldKey Considerations
Reduction 10% Pd/C, H₂ (1 atm), MeOH, RT>90%Catalyst is pyrophoric; ensure inert atmosphere during handling.
Nef Reaction Oxone®, NaHCO₃, MeOH/H₂O, 0°C to RT70-85%Exothermic; requires careful temperature control. Potential for over-oxidation.
Henry Reaction Nitroethane, TEA, EtOH, RT75-90%Reversible reaction; base selection is key to avoid boronic acid degradation.

Conclusion

The nitroethyl moiety on a phenylboronic acid is a synthetically powerful functional group that provides access to a range of important molecular scaffolds. By selecting chemoselective methods—catalytic hydrogenation for reduction, oxidative conditions for the Nef reaction, and mild bases for the Henry reaction—researchers can effectively manipulate this group while preserving the integrity of the valuable boronic acid. The protocols and principles outlined in this guide are intended to empower scientists in drug discovery and organic synthesis to confidently employ these transformations in their work, enabling the efficient construction of complex and diverse chemical entities.

References

  • Organic Chemistry Portal. "Nef Reaction". [Link][7][12]

  • Wikipedia. "Nef reaction". [Link][5][13]

  • Ceccherelli, P., Curini, M., Marcotullio, M. C., Epifano, F., & Rosati, O. (1998). Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl. Synthetic Communications, 28(16), 3057-3064. [Link][8]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction". [Link]

  • Roscales, A. R., & Csáky, A. G. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(43), 8634-8653. [Link]

  • Roscales, A. R., & Csáky, A. G. (2020). Transition-metal-free three-component synthesis of tertiary aryl amines from nitro compounds, boronic acids, and trialkyl phosphites. Docta Complutense. [Link]

  • Wikipedia. "Reduction of nitro compounds". [Link][14]

  • LookChem. "4-Acetylphenylboronic acid". [Link][9]

  • Tu, D. H., et al. (2018). Nickel-Catalyzed Addition of Arylboronic Acids to Alkyl Nitriles for Synthesis of Aryl Ketones in Fluorinated Solvent. Synlett, 29(05), 593-596. [Link]

  • Organic Reactions. "The Nef Reaction". [Link][6]

  • Organic Chemistry Data. "Nitro Reduction - Common Conditions". [Link][3]

  • Wikipedia. "Phenylboronic acid". [Link][1]

  • Borys, K. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020818118. [Link][15][16]

  • Wikipedia. "Henry reaction". [Link][10]

  • Organic Chemistry Portal. "Henry Reaction". [Link][11]

  • ResearchGate. "Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids". [Link][2]

  • ResearchGate. "Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds". [Link][4]

Sources

Application

design and synthesis of novel drug candidates using 4-(2-Nitroethyl)phenylboronic acid

Application Note & Protocols Strategic Use of 4-(2-Nitroethyl)phenylboronic Acid in the Synthesis of Biaryl-Phenylethylamine Scaffolds for Drug Discovery Abstract This guide details the strategic application of 4-(2-Nitr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Use of 4-(2-Nitroethyl)phenylboronic Acid in the Synthesis of Biaryl-Phenylethylamine Scaffolds for Drug Discovery

Abstract

This guide details the strategic application of 4-(2-Nitroethyl)phenylboronic acid as a bifunctional building block for the efficient synthesis of novel drug candidates. Boronic acids have become a cornerstone in medicinal chemistry, leading to several FDA-approved drugs, due to their unique chemical properties that can enhance potency and improve pharmacokinetic profiles[1][2][3]. This molecule uniquely combines a versatile boronic acid moiety, ideal for Suzuki-Miyaura cross-coupling, with a nitroethyl side chain, which serves as a masked precursor to the biologically significant phenylethylamine core. The phenylethylamine scaffold is present in numerous endogenous neurotransmitters and approved pharmaceuticals, making it a privileged structure in drug design[4][5][6]. We provide a comprehensive overview, validated protocols for key synthetic transformations—biaryl formation and nitro group reduction—and insights into the design of compound libraries based on this scaffold.

Introduction: A Bifunctional Linchpin for Drug Design

The discovery of novel bioactive molecules often relies on the strategic combination of established pharmacophores. The biaryl motif is a classic example, forming the structural core of many drugs by providing a rigid scaffold for orienting functional groups and interacting with biological targets[7]. The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing these C(sp²)-C(sp²) bonds due to its mild conditions and high functional group tolerance[7][8].

Simultaneously, the 2-phenethylamine structure is a cornerstone of neuropharmacology and beyond. It is the backbone of essential catecholamines like dopamine and norepinephrine, which play critical roles in the central nervous system[4][9].

4-(2-Nitroethyl)phenylboronic acid serves as an intelligent synthetic tool that merges these two powerful concepts. Its design allows for a divergent synthetic approach:

  • Scaffold Construction: The boronic acid is first used in a Suzuki-Miyaura coupling to build a diverse range of biaryl or heteroaryl structures.

  • Pharmacophore Unmasking: The nitro group is subsequently reduced to a primary amine, revealing the phenylethylamine moiety for interaction with biological targets or for further derivatization.

This two-stage approach enables the rapid generation of diverse compound libraries from a single, advanced intermediate.

Reagent Profile: 4-(2-Nitroethyl)phenylboronic acid

A thorough understanding of the starting material is critical for successful and safe experimentation.

Physicochemical & Safety Data
PropertyValueSource / Note
Molecular Formula C₈H₁₀BNO₄-
Molecular Weight 194.98 g/mol -
Appearance Off-white to light yellow solidInferred from similar compounds[10][11].
Melting Point Not widely reported. Decomposes at high temp.Similar to 4-nitrophenylboronic acid[10].
Solubility Soluble in polar organic solvents (DMF, DMSO, Ethanol)[10][11]
CAS Number 164573-24-8-

Safety & Handling:

  • Hazard Class: Acute toxicity (Oral), Skin Irritant, Eye Irritant[12][13].

  • Precautionary Statements: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling[12][14].

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents[12][15]. The material can be hygroscopic.

Synthetic Workflow Overview

The overall strategy is a two-step sequence to transform the starting material into a versatile biaryl-phenylethylamine scaffold, which can then be diversified.

G A 4-(2-Nitroethyl)phenylboronic acid C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Biaryl Nitro Intermediate C->D Step 1: Scaffold Formation E Nitro Group Reduction D->E F Biaryl Phenylethylamine Scaffold E->F Step 2: Pharmacophore Unmasking G Library Synthesis (Acylation, Reductive Amination, etc.) F->G H Novel Drug Candidates G->H Step 3: Diversification

Caption: General workflow for synthesizing drug candidates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed synthesis of a biaryl structure, a key step in building molecular complexity. The reaction couples the boronic acid with an aryl halide.

Causality and Rationale: The Suzuki-Miyaura reaction is governed by a well-understood catalytic cycle involving a palladium catalyst[8]. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic moiety is transferred from boron to palladium. The choice of solvent, ligand, and palladium precursor can significantly impact reaction efficiency and yield[16]. We use a standard, robust set of conditions applicable to a wide range of substrates.

Detailed Step-by-Step Methodology

Reaction: Synthesis of 4-(2-Nitroethyl)-4'-methoxy-1,1'-biphenyl

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-(2-Nitroethyl)phenylboronic acid (1.0 eq.), 4-bromoanisole (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio). The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of boronic acid).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.) or Pd(dppf)Cl₂ (0.03 eq.), to the mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient base; Poor quality solvent.Use a fresh bottle of catalyst or a different palladium source. Ensure the base is finely ground and dry. Use anhydrous, degassed solvents.
Significant Deboronation Presence of protic impurities; Reaction temperature too high or time too long.Ensure all reagents and solvents are dry. Run the reaction at a lower temperature for a longer period. Consider using a "slow-release" boronic ester[16].
Formation of Homocoupling Presence of oxygen; Inefficient transmetalation.Thoroughly degas solvents and maintain a strict inert atmosphere. Ensure the base is adequate and the water content in the solvent mixture is optimal.

Protocol 2: Reduction of the Nitroethyl Group

This protocol details the conversion of the nitro intermediate into the target primary amine, unmasking the phenylethylamine pharmacophore.

Causality and Rationale: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis[17][18]. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields, typically producing only water as a byproduct[19][20]. The palladium on carbon (Pd/C) catalyst is highly effective for this transformation. The choice of solvent is important; alcohols like methanol or ethanol are common as they readily dissolve the substrate and hydrogen gas.

Detailed Step-by-Step Methodology

Reaction: Synthesis of 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-amine

  • Vessel Preparation: To a hydrogenation flask or a thick-walled round-bottom flask, add the biaryl nitro intermediate from Protocol 1 (1.0 eq.) and a suitable solvent such as Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) to the solution.

  • Hydrogenation:

    • Seal the flask and purge the system several times with hydrogen gas (H₂).

    • Pressurize the vessel with hydrogen (typically using a balloon for atmospheric pressure or a Parr shaker for higher pressures, 1-3 atm).

    • Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours. A key indicator on TLC is the disappearance of the relatively non-polar starting material and the appearance of a highly polar, baseline spot corresponding to the amine product.

  • Work-up:

    • Carefully vent the hydrogen gas in a fume hood.

    • Purge the flask with an inert gas like Argon or Nitrogen. Caution: Pd/C can be pyrophoric and may ignite in the presence of air and solvent. Do not allow the catalyst to become dry in the open air.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine product.

  • Purification: The amine product is often pure enough for subsequent steps. If necessary, it can be purified via chromatography or by forming an acid salt (e.g., HCl salt) to induce crystallization.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete Reduction Inactive or poisoned catalyst; Insufficient hydrogen.Use fresh catalyst. Ensure the starting material is free of sulfur or other catalyst poisons. Increase hydrogen pressure or reaction time.
Side Product Formation Over-reduction of other functional groups (if present).If the aryl halide used in Step 1 was a chloride or bromide, hydrogenolysis may occur. In such cases, consider alternative reducing agents like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) powder in acetic acid[19][20].
Low Isolated Yield Product is highly polar and sticks to silica; Product is volatile.Avoid silica gel chromatography if possible. Purify via crystallization of a salt. If the product is a low molecular weight amine, handle it carefully during solvent removal.

Downstream Diversification Pathways

The resulting biaryl-phenylethylamine is a versatile scaffold ready for diversification to explore structure-activity relationships (SAR). The primary amine is a nucleophilic handle for a variety of subsequent reactions.

G cluster_0 Core Scaffold cluster_1 Derivative Classes A Biaryl-Phenylethylamine B Amides A->B Acyl Halide / Carboxylic Acid + Coupling Agent C Sulfonamides A->C Sulfonyl Halide D Secondary/Tertiary Amines A->D Aldehyde / Ketone + Reductive Amination E Ureas/Thioureas A->E Isocyanate / Isothiocyanate

Caption: Potential derivatization reactions of the core scaffold.

Conclusion

4-(2-Nitroethyl)phenylboronic acid is a highly effective and strategic building block for modern drug discovery. The protocols outlined herein provide a robust and reliable pathway for the synthesis of diverse biaryl-phenylethylamine libraries. This approach leverages powerful, well-established chemical transformations to rapidly access novel chemical matter, accelerating the journey from initial design to promising drug candidates.

References

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: Molecules URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL: [Link]

  • Title: Design and discovery of boronic acid drugs Source: PubMed URL: [Link]

  • Title: Facile synthesis of diazido-functionalized biaryl compounds as radioisotope-free photoaffinity probes by Suzuki-Miyaura coupling Source: PubMed URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Design and discovery of boronic acid drugs | Request PDF Source: ResearchGate URL: [Link]

  • Title: Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid Source: Royal Society of Chemistry URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: PMC - PubMed Central URL: [Link]

  • Title: Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions Source: NSF Public Access Repository URL: [Link]

  • Title: Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids Source: MDPI URL: [Link]

  • Title: Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids Source: PMC - NIH URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: PubMed URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]

  • Title: 4-(2-Nitroethyl)phenylboronic acid Source: ABL Technology URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: Semantic Scholar URL: [Link]

  • Title: Phenethylamine Source: Wikipedia URL: [Link]

  • Title: Replacement of nitro function by free boronic acid in non-steroidal anti-androgens Source: NIH URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: A Walk through Recent Nitro Chemistry Advances Source: PMC - NIH URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger Source: Master Organic Chemistry URL: [Link]

  • Title: Reduction of the Nitro Group into Amines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs Source: Drug Discovery & Development URL: [Link]

  • Title: Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid Source: ResearchGate URL: [Link]

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: MDPI URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL: [Link]

  • Title: The Slow‐Release Strategy in Suzuki–Miyaura Coupling Source: ResearchGate URL: [Link]

  • Title: "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students Source: SciELO México URL: [Link]

  • Title: Phenylboronic acid Source: Wikipedia URL: [Link]

  • Title: 4-Nitrophenylboronic acid | C6H6BNO4 Source: PubChem URL: [Link]

  • Title: Safety Data Sheet - Phenylboronic acid Source: Junsei Chemical Co., Ltd. URL: [Link]

  • Title: Safety Data Sheet: Phenylboronic acid Source: Carl ROTH URL: [Link]

  • Title: (4-(2-Aminoethyl)phenyl)boronic acid | C8H12BNO2 Source: PubChem URL: [Link]

Sources

Method

Application Notes and Protocols: 4-(2-Nitroethyl)phenylboronic Acid in the Synthesis of Functional Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide on the utilization of 4-(2-Nitroethyl)phenylboro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 4-(2-Nitroethyl)phenylboronic acid as a versatile monomer for the synthesis of functional polymers. This document outlines the strategic importance of this monomer, detailed synthetic protocols, post-polymerization modification strategies, and potential applications in advanced materials and drug delivery systems.

Introduction: The Strategic Advantage of a Bifunctional Monomer

4-(2-Nitroethyl)phenylboronic acid is a unique building block for polymer synthesis, offering two distinct and highly valuable functional handles: a boronic acid group and a nitroethyl group. This bifunctionality allows for a two-stage approach to creating sophisticated polymer architectures.

  • The Boronic Acid Moiety: This group is a cornerstone of modern polymer chemistry, primarily for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This allows for the straightforward incorporation of the monomer into the backbone of conjugated polymers. Furthermore, phenylboronic acids are known to form reversible covalent bonds with diols, a property that can be exploited for the development of self-healing materials and sensors for saccharides.[2][3]

  • The Nitroethyl Group: The nitro group serves as a latent functional group. Its strong electron-withdrawing nature can influence the electronic properties of the resulting polymer.[4] More importantly, the nitro group is readily reducible to a primary amine. This transformation provides a powerful tool for post-polymerization modification, enabling the attachment of a wide array of functional molecules, such as drugs, targeting ligands, or imaging agents, after the polymer backbone has been constructed.[5][6] The ethyl linker provides spatial separation between the reactive nitro group and the polymer backbone, potentially enhancing its accessibility for subsequent chemical modifications.

This dual-functionality makes 4-(2-Nitroethyl)phenylboronic acid an exemplary monomer for designing polymers with tailored properties for applications in drug delivery, diagnostics, and smart materials.

Physicochemical Properties and Handling

While specific experimental data for 4-(2-Nitroethyl)phenylboronic acid is not widely published, its properties can be inferred from its constituent parts.

PropertyAnticipated Value/CharacteristicRationale/Comparison
Appearance White to off-white or pale yellow solid.Similar to other phenylboronic acid derivatives like 4-nitrophenylboronic acid.[7]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and ethanol; sparingly soluble in water.Phenylboronic acids generally exhibit this solubility profile.[8]
Storage Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).Boronic acids can be sensitive to oxidation and moisture.
pKa Expected to be slightly higher than 4-nitrophenylboronic acid (pKa ≈ 7.04) due to the insulating effect of the ethyl group.The electron-withdrawing effect of the nitro group is attenuated by the ethyl spacer.

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of Functional Polymers via Suzuki-Miyaura Polymerization

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of C-C bonds and is well-suited for polymerization.[1] In this protocol, 4-(2-Nitroethyl)phenylboronic acid is copolymerized with a dihaloaromatic comonomer.

General Workflow for Polymer Synthesis

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Purification reagents Combine Monomers: - 4-(2-Nitroethyl)phenylboronic acid - Dihaloaromatic comonomer catalyst Add Pd Catalyst and Ligand (e.g., Pd(PPh3)4) base Add Base (e.g., K2CO3 or Cs2CO3) solvent Add Degassed Solvent (e.g., Toluene/DMF/Water) heat Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->heat Reaction Initiation monitor Monitor Reaction Progress (e.g., by GPC) cool Cool to Room Temperature monitor->cool Reaction Completion precipitate Precipitate Polymer (e.g., in Methanol) filter Filter and Wash dry Dry under Vacuum G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification polymer Dissolve Nitro-functionalized Polymer in a suitable solvent (e.g., THF, DMF) reducing_agent Add Reducing Agent (e.g., SnCl2·2H2O or H2/Pd-C) react Stir at specified temperature (e.g., Room Temperature to 60 °C) reducing_agent->react Initiate Reduction monitor Monitor conversion (e.g., by FT-IR or NMR) neutralize Neutralize (if acidic conditions used) monitor->neutralize Reaction Completion precipitate Precipitate Polymer (e.g., in water or diethyl ether) filter Filter and Wash dry Dry under Vacuum

Sources

Application

Application Notes &amp; Protocols: Mastering Chemoselectivity in Molecules Bearing Boronic Acid and Nitro Groups

Introduction: The Synthetic Challenge of Orthogonal Reactivity In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science, molecules adorned with multiple,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Orthogonal Reactivity

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science, molecules adorned with multiple, distinct functional groups are the bedrock of innovation. Among these, substrates containing both a boronic acid (or its ester equivalent) and a nitro group present a unique and compelling challenge. The boronic acid is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] The nitro group, a strong electron-withdrawing moiety, is a versatile precursor to the invaluable aniline functionality and can also act as a leaving group in its own right in specialized cross-coupling reactions.[3][4][5]

The synthetic challenge lies in their orthogonal reactivity: how does a chemist selectively transform one group while leaving the other untouched? A reaction designed to couple the boronic acid must not inadvertently reduce the nitro group. Conversely, the reduction of the nitro group must not degrade the sensitive C-B bond. This guide provides a detailed exploration of the strategies, mechanisms, and field-tested protocols to achieve exquisite chemoselectivity in these bifunctional systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only follow protocols but to understand, adapt, and troubleshoot them.

Logical Framework for Chemoselective Transformations

Navigating the reactivity of boronic acid and nitro-containing substrates requires a clear decision-making process. The desired outcome dictates the strategy, catalyst system, and reaction conditions.

Chemoselectivity_Logic Start Starting Material: Aryl-B(OR)2 with -NO2 group Q1 Desired Transformation? Start->Q1 Path_CC C-C Bond Formation (Suzuki-Miyaura) Q1->Path_CC C-C Path_Red Selective NO2 Reduction (Ar-NH2 Synthesis) Q1->Path_Red Reduction Path_CN Reductive C-N Coupling (Secondary Amine Synthesis) Q1->Path_CN C-N Sub_Q_CC Which C-B bond reacts? Path_CC->Sub_Q_CC Red_Protect Is B(OR)2 group sensitive? Path_Red->Red_Protect Spectator NO2 is a Spectator Group (Standard Suzuki) Sub_Q_CC->Spectator C-X bond reacts Leaving_Group NO2 is the Leaving Group (Denitrative Suzuki) Sub_Q_CC->Leaving_Group C-NO2 bond reacts Protect_Yes Yes: Use Protected Boronic Ester (e.g., MIDA, Pinacol) Red_Protect->Protect_Yes Yes Protect_No No: Use Mild, Metal-Free Reducing Agents Red_Protect->Protect_No No

Caption: A decision tree for chemoselective reactions.

Suzuki-Miyaura Coupling: The Nitro Group as Spectator

The most common scenario involves using the boronic acid as the nucleophilic partner in a palladium-catalyzed cross-coupling with an aryl halide, while the nitro group remains on the boronic acid-bearing substrate. The primary challenge is to prevent the reduction of the nitro group by the low-valent palladium(0) catalyst.

Expertise & Causality: The success of this reaction hinges on catalyst selection and reaction kinetics. The catalytic cycle of Suzuki coupling (oxidative addition, transmetalation, reductive elimination) is generally much faster than the pathways leading to nitro group reduction under standard conditions.[1] However, prolonged reaction times, high temperatures, or the presence of certain additives can lead to undesired side reactions. The choice of a mild base is critical; strong bases can promote side reactions or degradation of the boronic acid.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 4-Nitrophenylboronic Acid

This protocol details the coupling of 4-nitrophenylboronic acid with 4-bromoanisole, yielding 4-methoxy-4'-nitrobiphenyl.

Experimental Workflow:

Protocol1_Workflow Reagents 1. Combine Reactants: - 4-Nitrophenylboronic Acid - 4-Bromoanisole - K2CO3 (Base) - Pd(PPh3)4 (Catalyst) - Toluene/EtOH/H2O (Solvent) Reaction 2. Inert Atmosphere & Heat: - Degas with N2/Ar - Heat to 80-90 °C - Monitor by TLC/LC-MS Reagents->Reaction Workup 3. Aqueous Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O, Brine Reaction->Workup Purify 4. Purification: - Dry (Na2SO4) - Concentrate in vacuo - Recrystallize or Column Chromatography Workup->Purify

Caption: Workflow for a standard chemoselective Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-nitrophenylboronic acid (1.0 eq.), 4-bromoanisole (1.05 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).

  • Solvent Addition & Degassing: Add a 4:1:1 mixture of toluene:ethanol:water. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Self-Validation: The expected outcome is a high yield of the biaryl product with the nitro group intact. The presence of the nitro group can be easily confirmed by ¹H NMR (characteristic downfield shifts of aromatic protons) and IR spectroscopy (strong absorbances ~1520 and 1340 cm⁻¹).

The Nitro Group as a Leaving Group: Denitrative Suzuki-Miyaura Coupling

A more advanced and powerful strategy involves using the nitro group itself as the leaving group in a cross-coupling reaction. This approach, pioneered by Sakaki and Nakao, cleaves the strong Ar–NO₂ bond and represents a significant step-economy improvement, as it bypasses the need to convert nitroarenes into halides.[2][3]

Expertise & Causality: This transformation is far more challenging than a standard Suzuki coupling and requires a specialized catalytic system. The key is to facilitate the oxidative addition of the palladium(0) catalyst into the C–NO₂ bond, an elemental reaction that was long considered difficult.[6] This is achieved by using a highly electron-donating and sterically bulky phosphine ligand, such as BrettPhos, in combination with a palladium precatalyst.[4][5][7] The bulky ligand stabilizes the low-coordinate Pd(0) species necessary for the challenging oxidative addition step.

Protocol 2: Denitrative Suzuki-Miyaura Coupling of Nitrobenzene

This protocol describes the coupling of nitrobenzene with phenylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox, add Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), and potassium phosphate hydrate (K₃PO₄·nH₂O, 2.0 eq.) to a vial.

  • Reactant Addition: Add phenylboronic acid (1.5 eq.), nitrobenzene (1.0 eq.), and 18-crown-6 (10 mol%).

  • Solvent and Sealing: Add anhydrous 1,4-dioxane. Seal the vial tightly with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat the mixture to 130 °C in a preheated oil bath for 24 hours.

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, concentrated, and purified directly by flash column chromatography on silica gel to yield biphenyl.

Data Summary: Catalyst System is Key

Catalyst/LigandBaseSolventTemperature (°C)OutcomeReference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-90Ineffective for C-NO₂ cleavage[7]
Pd(acac)₂ / SPhosK₃PO₄Dioxane130Low to no conversion[7]
Pd(acac)₂ / BrettPhos K₃PO₄·nH₂O Dioxane 130 Effective Coupling (41-84%) [2][5][7]

Chemoselective Reduction of the Nitro Group

When the synthetic goal is to convert the nitro group to an aniline while preserving the boronic acid, the choice of reducing agent is paramount. Classical reduction methods (e.g., SnCl₂, H₂/Pd-C) can often lead to protodeboronation (cleavage of the C-B bond).

Expertise & Causality: The ideal reducing agent must be mild enough to not affect the boronic acid or its common protected forms, like pinacol esters.[8] Recently, metal-free reduction systems have emerged as superior alternatives. A particularly effective method uses tetrahydroxydiboron [B₂(OH)₄] as the reductant with an organocatalyst.[9] This system operates at room temperature and shows excellent functional group tolerance, preserving halides, carbonyls, and, crucially, boronic esters.[9][10]

Protocol 3: Metal-Free, Selective Reduction of a Nitroaryl Boronic Ester

This protocol describes the reduction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the nitroaryl boronic acid pinacol ester (1.0 eq.) and tetrahydroxydiboron (3.0 eq.).

  • Solvent and Catalyst: Add dimethylformamide (DMF) as the solvent, followed by 4,4'-bipyridyl (0.5 mol%) as the organocatalyst.[10]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete within 1 hour.[9][10]

  • Workup: Dilute the reaction mixture with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). The product often precipitates as a solid.

  • Purification: Filter the resulting solid and wash with water. If necessary, the crude product can be purified by column chromatography on silica gel.

Reductive C-N Coupling: A One-Pot Synthesis of Secondary Amines

A highly efficient and step-economical strategy is the direct reductive coupling of a nitro compound with a boronic acid to form a secondary amine.[11][12][13] This one-pot transformation avoids the isolation of the intermediate amine, which is often sensitive.

Expertise & Causality: This reaction class can be promoted by various catalytic systems, including molybdenum, organophosphorus catalysts, or electrochemical methods.[12][13] The mechanism generally involves the initial reduction of the nitroarene to a nitroso intermediate. This intermediate then reacts with the boronic acid, and subsequent rearrangement and hydrolysis yield the secondary amine.[12][13] The choice of catalyst and reductant is critical for chemoselectivity. For instance, an organophosphorus-catalyzed approach has been shown to selectively functionalize the nitro group in the presence of aryl bromides and amides, demonstrating orthogonality to traditional Pd and Cu-catalyzed couplings.[12][13]

Protocol 4: Molybdenum-Catalyzed Reductive C-N Coupling

This protocol details the synthesis of N-phenylaniline from nitrobenzene and phenylboronic acid.

Step-by-Step Methodology:

  • Catalyst and Reagent Setup: In a Schlenk tube, combine MoO₂Cl₂(dmf)₂ (5 mol%), 2,2'-bipyridine (bpy, 10 mol%), the nitroarene (1.0 eq.), the boronic acid (1.2 eq.), and triphenylphosphine (PPh₃, 2.4 eq.) as the reductant.[13]

  • Solvent and Reaction: Add anhydrous toluene. Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired secondary amine.

Self-Validation: This method displays high functional group tolerance, leaving halides, esters, and nitriles intact, which is a key advantage for complex molecule synthesis.[13]

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Suzuki–Miyaura Coupling of Nitroarenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cross-Coupling Reactions of Nitroarenes Source: Accounts of Chemical Research URL: [Link]

  • Title: Protecting Groups for Boronic Acids Source: Chem-Station International Edition URL: [Link]

  • Title: Chan–Lam coupling Source: Wikipedia URL: [Link]

  • Title: Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF Source: JRF Global URL: [Link]

  • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

  • Title: Chan-Lam Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Reductive coupling of nitro compounds with boronic acid derivatives: an overview Source: RSC Publishing URL: [Link]

  • Title: Reductive coupling of nitro compounds with boronic acid derivatives: an overview Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reductive coupling of nitro compounds with boronic acid derivatives: an overview Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: Cross-Coupling Reactions of Nitroarenes Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Nitroarenes Source: PubMed URL: [Link]

Sources

Method

Application Notes and Protocols for Efficient C-C Bond Formation with 4-(2-Nitroethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 4-(2-Nitroethyl)phenylboronic Acid in Synthesis In the landscape of modern medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-(2-Nitroethyl)phenylboronic Acid in Synthesis

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1] Among these, 4-(2-Nitroethyl)phenylboronic acid is a particularly valuable building block. Its structure incorporates a phenylboronic acid moiety, a cornerstone for Suzuki-Miyaura coupling, and a nitroethyl group, which can serve as a precursor to various functional groups, including amines, or be utilized for its electronic properties.[2]

This guide provides a comprehensive overview of the reaction parameters for efficient carbon-carbon bond formation using 4-(2-Nitroethyl)phenylboronic acid. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to enable researchers to construct complex molecules with a high degree of control and reproducibility.

Core Principles of Reactivity: Understanding the 4-(2-Nitroethyl)phenyl Moiety

The reactivity of 4-(2-Nitroethyl)phenylboronic acid in cross-coupling reactions is primarily governed by the electronic nature of the nitroethyl substituent. The nitro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl group on the boronic acid.[2] This deactivation can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] However, the ethyl spacer between the phenyl ring and the nitro group mitigates this deactivating effect to some extent compared to a directly substituted nitrophenylboronic acid. This nuanced electronic profile necessitates careful optimization of reaction conditions to achieve high yields and conversions.

Part 1: The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is the most prominent application for 4-(2-Nitroethyl)phenylboronic acid, enabling the formation of biaryl structures that are prevalent in pharmaceuticals.[3][4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The choice of ligand is crucial, especially with electronically deactivated boronic acids, as it influences the rates of both oxidative addition and reductive elimination.[6] Bulky, electron-rich phosphine ligands are often required to promote these steps and prevent catalyst decomposition.[6]

Optimized Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes the recommended starting parameters for the Suzuki-Miyaura coupling of 4-(2-Nitroethyl)phenylboronic acid with various aryl halides.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) precursors that are readily reduced in situ to the active catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential to facilitate the coupling of electron-deficient boronic acids by promoting oxidative addition and reductive elimination.[6]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. The presence of water from hydrated bases can be beneficial.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is often optimal. Water can aid in the dissolution of the base and facilitate the formation of the boronate species.
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation energy barrier for the coupling of deactivated substrates.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the point of completion.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for the synthesis of a biaryl compound using 4-(2-Nitroethyl)phenylboronic acid.

1. Reagent Preparation:

  • In a dry Schlenk flask, combine 4-(2-Nitroethyl)phenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

2. Solvent and Catalyst Addition:

  • Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product.

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (Ar-X) Ar-Ar'_Pd(II)L2 Ar-Pd(II)(Ar')L2 Ar-X_Pd(II)L2->Ar-Ar'_Pd(II)L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar'_Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Ar'_Pd(II)L2->Ar-Ar' Ar-X Aryl Halide (Ar-X) Boronic_Acid 4-(2-Nitroethyl)phenylboronic acid (Ar'-B(OH)2) Base Base (e.g., K3PO4) Heck_Workflow start Start reagents Combine Boronic Acid, Alkene, Base, and Pd Catalyst in Solvent start->reagents reaction Heat Reaction Mixture in Sealed Vial reagents->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Wash with Water and Brine workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification end End Product purification->end Reagent_Selection cluster_suzuki Suzuki-Miyaura cluster_heck Heck-type cluster_sonogashira Oxidative Sonogashira Topic Efficient C-C Bond Formation with 4-(2-Nitroethyl)phenylboronic acid cluster_suzuki cluster_suzuki Topic->cluster_suzuki cluster_heck cluster_heck Topic->cluster_heck cluster_sonogashira cluster_sonogashira Topic->cluster_sonogashira Catalyst_S Pd(0) precursor Ligand_S Bulky Phosphine Base_S Strong, non-nucleophilic Solvent_S Aqueous/Organic Mixture Catalyst_H Pd(II) salt Base_H Amine or Carbonate Solvent_H Polar Aprotic Catalyst_So Pd(II) salt Oxidant_So Ag(I) or Quinone Base_So Amine Base Solvent_So Polar Aprotic

Sources

Application

Application Notes and Protocols: Leveraging 4-(2-Nitroethyl)phenylboronic Acid for the Synthesis of Potent Kinase Inhibitors

Introduction: The Strategic Role of Phenylboronic Acids in Kinase Inhibitor Discovery Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most not...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Phenylboronic Acids in Kinase Inhibitor Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1] Within the vast chemical space explored for kinase inhibition, molecules incorporating a phenylboronic acid moiety have emerged as a particularly promising class.[2] These compounds can act as versatile building blocks in organic synthesis, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures.[2][3]

This application note focuses on the strategic use of a specific building block, 4-(2-Nitroethyl)phenylboronic acid , in the synthesis of potent kinase inhibitors. The nitroethyl group serves as a masked aminoethyl functionality, which, after reduction, provides a crucial interaction point for binding to the kinase active site. The boronic acid group facilitates the key carbon-carbon bond formation, typically via Suzuki-Miyaura coupling, to construct the core scaffold of the inhibitor.[2] We will explore the chemical rationale behind this approach, provide detailed protocols for the synthesis of a representative kinase inhibitor, and discuss methods for its biological evaluation.

Chemical Properties and Synthetic Utility of 4-(2-Nitroethyl)phenylboronic Acid

4-(2-Nitroethyl)phenylboronic acid is a stable, solid compound amenable to a variety of chemical transformations.[4] Its key features for the synthesis of kinase inhibitors are:

  • The Boronic Acid Moiety: This functional group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms.[5] This reaction is characterized by its mild conditions and high tolerance for a wide range of functional groups, making it ideal for the synthesis of complex drug-like molecules.[2]

  • The Nitroethyl Group: The nitro group is a versatile functional group that can be readily reduced to a primary amine under various conditions.[6] This transformation is a key step in the synthetic strategy, as the resulting aminoethyl side chain can engage in critical hydrogen bonding interactions within the ATP-binding pocket of many kinases, contributing significantly to the inhibitor's potency and selectivity.[3]

The overall synthetic strategy involves an initial Suzuki-Miyaura coupling of 4-(2-Nitroethyl)phenylboronic acid with a suitable heterocyclic partner, followed by the reduction of the nitro group to the corresponding amine. This amine can then be further functionalized if necessary to complete the synthesis of the target kinase inhibitor.

Exemplar Synthesis: A Potent Aurora Kinase Inhibitor

To illustrate the practical application of 4-(2-Nitroethyl)phenylboronic acid, we present a detailed protocol for the synthesis of a potent inhibitor of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[4][6]

Synthetic Workflow

The synthesis proceeds in two main stages: 1) Suzuki-Miyaura coupling to form the core scaffold, and 2) Reduction of the nitro group to yield the final aminoethyl-functionalized inhibitor.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Nitro Group Reduction A 4-(2-Nitroethyl)phenylboronic acid C Coupled Intermediate A->C Pd Catalyst, Base B Heterocyclic Halide (e.g., 4-chloro-6-methyl-N-(4-(pyridin-4-yl)pyrimidin-2-yl)benzen-1-amine) B->C D Coupled Intermediate E Final Kinase Inhibitor (4-(2-aminoethyl)phenyl derivative) D->E Reducing Agent (e.g., Fe/NH4Cl)

Caption: Synthetic workflow for an Aurora kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Coupled Intermediate via Suzuki-Miyaura Reaction

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 4-(2-Nitroethyl)phenylboronic acid with a suitable heterocyclic halide.

Materials:

  • 4-(2-Nitroethyl)phenylboronic acid

  • Appropriate heterocyclic halide (e.g., a substituted chloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane and water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the heterocyclic halide (1.0 eq), 4-(2-Nitroethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled intermediate.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group in the coupled intermediate to the corresponding primary amine.

Materials:

  • Coupled intermediate from Protocol 1

  • Reducing agent (e.g., Iron powder and ammonium chloride)

  • Solvent (e.g., Ethanol and water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the coupled intermediate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final kinase inhibitor.

Biological Evaluation of the Synthesized Inhibitor

The efficacy of the synthesized kinase inhibitor must be evaluated through a series of biological assays.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to inhibit the activity of the target kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Synthesized inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in the kinase assay buffer.

  • In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Plot the kinase activity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 4: Cellular Proliferation Assay

This assay assesses the ability of the inhibitor to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line known to overexpress the target kinase (e.g., HCT116 for Aurora kinases)

  • Cell culture medium and supplements

  • Synthesized inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using a suitable assay that quantifies a marker of metabolically active cells, such as ATP levels.

  • Plot the cell viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to allow for clear comparison and interpretation.

Compound Target Kinase IC50 (nM) Cell Line GI50 (nM)
Exemplar InhibitorAurora A15HCT11650
Reference CompoundAurora A10HCT11645

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: The Role of the Aminoethyl Moiety

The 4-(2-aminoethyl)phenyl group, generated from the reduction of the nitroethyl precursor, plays a pivotal role in the inhibitor's mechanism of action. This side chain often extends into a specific pocket of the kinase active site, where the terminal amine can form crucial hydrogen bonds with key amino acid residues. For instance, in many kinase inhibitors, this amine interacts with the backbone carbonyls of the hinge region or with acidic residues in the solvent-exposed region of the ATP-binding pocket. These interactions anchor the inhibitor in the active site, contributing to its high affinity and inhibitory potency.

G cluster_0 Kinase Active Site Kinase Kinase Protein Hinge Hinge Region H_Bond Hydrogen Bond Pocket Hydrophobic Pocket Interaction Hydrophobic Interactions Inhibitor Inhibitor Core Inhibitor->Hinge Binds to Inhibitor->Pocket Occupies Aminoethyl 4-(2-aminoethyl)phenyl moiety Inhibitor->Aminoethyl Amine Terminal Amine Aminoethyl->Amine Amine->Hinge Forms H-bonds with

Sources

Technical Notes & Optimization

Troubleshooting

why is my Suzuki reaction with 4-(2-Nitroethyl)phenylboronic acid not working

Introduction for the Researcher Successfully executing a Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet certain substrates present formidable challenges. You've arrived here because your reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Successfully executing a Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet certain substrates present formidable challenges. You've arrived here because your reaction with 4-(2-Nitroethyl)phenylboronic acid is not performing as expected. This is a known difficult coupling, and the issues often stem from the unique electronic and chemical properties of the nitro group substituent.

For decades, nitroarenes were considered poor substrates for palladium-catalyzed cross-couplings.[1] However, recent advancements in catalyst design have made these transformations achievable.[2] This guide is designed to function as a direct extension of your lab bench, providing a logical, step-by-step framework to diagnose the problem, understand the underlying chemistry, and implement a robust solution. We will move from foundational checks to advanced strategies tailored specifically for this challenging substrate.

Part 1: Frequently Asked Questions & Initial Diagnostics

This section addresses the most common failure points in Suzuki reactions. Before delving into issues specific to the nitro group, it is crucial to ensure your foundational setup is sound.

Question 1: How can I be sure my 4-(2-Nitroethyl)phenylboronic acid is of sufficient quality?

Answer: The stability and purity of your boronic acid are paramount. Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and the formation of anhydride trimers (boroxines).

  • Causality: The presence of water can facilitate the formation of boroxines, while acidic or basic conditions, especially at elevated temperatures, can accelerate protodeboronation.[3] The strong electron-withdrawing nitro group can influence the lability of the C-B bond.

  • Troubleshooting Steps:

    • Purity Check: Confirm the purity of your boronic acid via ¹H NMR. Look for the characteristic aromatic signals corresponding to the desired structure and check for the absence of signals from the protodeboronated side-product (4-nitrophenylethane).

    • Consider a Stable Precursor: If you suspect instability is the primary issue, convert the boronic acid to a more robust boronate ester. Air- and chromatographically-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are excellent choices that release the boronic acid in situ under the reaction conditions.[4][5] This is the single most effective strategy for dealing with unstable boronic acids.

Question 2: Could my catalyst system be the problem? I'm using Pd(PPh₃)₄.

Answer: Highly likely. While Pd(PPh₃)₄ is a classic catalyst, it is often inefficient for challenging substrates, especially those containing functional groups that can act as catalyst poisons. The nitro group is a prime suspect for catalyst inhibition.

  • Causality: The oxygen atoms of the nitro group possess lone pairs that can coordinate to the palladium center, leading to the formation of off-cycle, inactive palladium complexes. This sequestration of the active catalyst stalls the reaction. A similar phenomenon is observed with nitrogen-rich heterocycles.[6]

  • Troubleshooting Steps:

    • Switch to Modern Ligands: Employ catalyst systems known for their high activity and resistance to poisoning. Buchwald's biaryl phosphine ligands are the industry standard here. Ligands like BrettPhos have been explicitly shown to be effective for the Suzuki-Miyaura coupling of nitroarenes.[2][7]

    • Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., BrettPhos Pd G3) to ensure the consistent generation of the active Pd(0) species. This avoids variability associated with the reduction of Pd(II) sources like Pd(OAc)₂.[8]

Question 3: My reaction is black and tarry. What does this indicate?

Answer: The formation of black precipitate is often indicative of palladium black, which forms when the Pd(0) catalyst falls out of the catalytic cycle and agglomerates. This signifies catalyst death.

  • Causality: This can be caused by several factors:

    • Poor Ligand Choice: The ligand may not be robust enough to stabilize the Pd(0) species at the required temperature.

    • Oxygen Contamination: Failure to properly degas the reaction mixture allows oxygen to oxidize and deactivate the Pd(0) catalyst.[8]

    • Side Reactions: The nitro group itself can be reduced by Pd(0) under certain conditions, leading to catalyst decomposition.

  • Troubleshooting Steps:

    • Improve Degassing: Ensure your solvent and reaction vessel are rigorously deoxygenated. Use a freeze-pump-thaw cycle (3x) for best results, or a robust sparging with argon for at least 30 minutes.

    • Re-evaluate Catalyst System: As mentioned above, a more robust ligand like BrettPhos or SPhos is less prone to dissociation and can better protect the palladium center.

Part 2: Advanced Troubleshooting—Targeting the Nitro Group

If the foundational checks above do not resolve the issue, the problem lies in the specific reactivity of your nitro-containing substrate.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of your failed reaction.

Troubleshooting_Workflow Start Reaction Failed: Low Yield / No Product Check_Reagents Step 1: Verify Reagent Integrity - Check Boronic Acid Purity (NMR) - Use Fresh, High-Purity Solvents & Base Start->Check_Reagents Start Here Check_Conditions Step 2: Assess General Conditions - Rigorous Degassing (F-P-T) - Correct Temperature - Anhydrous Conditions? Check_Reagents->Check_Conditions Reagents OK Success Reaction Successful Check_Reagents->Success Impurity Found & Fixed Change_Catalyst Step 3: Optimize Catalyst System - Replace Pd(PPh₃)₄ - Use BrettPhos or SPhos Ligand - Use a G3 Precatalyst Check_Conditions->Change_Catalyst Conditions OK Check_Conditions->Success Conditions Corrected Screen_BaseSolvent Step 4: Screen Base & Solvent - Base: K₃PO₄, Cs₂CO₃, K₂CO₃ - Solvent: Dioxane/H₂O, Toluene/H₂O, 2-MeTHF Change_Catalyst->Screen_BaseSolvent Still Fails Change_Catalyst->Success Yield Improves Protect_BA Step 5: Isolate Boronic Acid Issue - Convert to Pinacol or MIDA Ester - Re-run with Optimized Conditions Screen_BaseSolvent->Protect_BA Still Fails (Suspect Protodeboronation) Screen_BaseSolvent->Success Yield Improves Protect_BA->Success Yield Improves

Caption: A decision tree for systematic troubleshooting of the Suzuki reaction.

In-Depth Analysis of Failure Modes

Failure Mode 1: Denitrative Cross-Coupling

  • What is it? Under specific catalytic conditions, the Ar-NO₂ bond can undergo oxidative addition to the palladium center, treating the nitro group as a pseudohalide leaving group.[9][10] While this is a powerful synthetic tool in its own right, if you are not planning for it, it can lead to a complex mixture of homocoupled and cross-coupled products, consuming your starting material without forming the desired product. The key catalyst system for this reactivity often involves bulky, electron-rich phosphine ligands—the very same ones used to overcome catalyst inhibition.[7][11]

  • Diagnosis: Carefully analyze your crude reaction mixture by LC-MS. Look for masses corresponding to the homocoupling of your aryl halide partner (Ar-Ar) or the product of denitrative coupling (Ar-Ph-CH₂CH₂NO₂).

  • Solution: This is a delicate balance. If denitrative coupling is occurring, you may need to slightly decrease reaction temperature or screen different phosphine ligands to find one that favors the C-B/C-X pathway over the C-NO₂ pathway.

Failure Mode 2: Reduction of the Nitro Group

  • What is it? The combination of a Pd(0) catalyst and certain bases or additives can create a sufficiently reductive environment to convert the nitro group to a nitroso, hydroxylamine, or even an amine group.

  • Diagnosis: Look for masses in your LC-MS analysis corresponding to the desired product but with a reduced nitro group (e.g., M-16 for nitroso, M-15 for hydroxylamine, M-30 for amine).

  • Solution:

    • Choice of Base: Avoid strongly reducing bases or additives. Stick to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

    • Solvent: Ensure your solvent is not acting as a hydrogen source. For example, while isopropanol can be used in some Suzuki reactions, it is more likely to act as a reductant in this context. Stick to aprotic solvents like dioxane, toluene, or 2-MeTHF.

Part 3: Optimized Protocols & Data

Based on literature precedent for challenging, electron-deficient substrates, the following protocols are recommended as robust starting points.

Table 1: Recommended Reaction Components for Nitro-Containing Substrates
ComponentPrimary RecommendationSecondary OptionsRationale & Citation
Pd Source BrettPhos Pd G3 PrecatalystPd₂(dba)₃, Pd(OAc)₂Precatalysts provide reliable generation of active Pd(0).[6]
Ligand BrettPhosSPhos, RuPhosBulky, electron-rich biaryl phosphines are essential for coupling nitroarenes.[2][7]
Base K₃PO₄Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are generally effective.[7][12]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Toluene / H₂O, 2-MeTHF / H₂OA polar, aprotic solvent with a small amount of water is often optimal.[6][13]
Temperature 100-110 °C80 °CElevated temperatures are often required, but start lower to minimize side reactions.
Protocol 1: General Starting Point for 4-(2-Nitroethyl)phenylboronic Acid

This protocol uses a modern catalyst system known for its broad applicability and robustness.

Workflow Diagram:

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents 1. Add Aryl Halide (1.0 eq), Boronic Acid (1.2-1.5 eq), & K₃PO₄ (2.0 eq) to flask. Catalyst 2. Add BrettPhos Pd G3 (1-2 mol%). Reagents->Catalyst Seal 3. Seal flask, evacute & backfill with Argon (3x). Catalyst->Seal Solvent 4. Add degassed Dioxane/H₂O (5:1). Seal->Solvent Heat 5. Heat to 100 °C with vigorous stirring for 12-24h. Solvent->Heat Quench 6. Cool, dilute with EtOAc, filter through Celite. Heat->Quench Extract 7. Wash with H₂O, brine. Dry (Na₂SO₄), concentrate. Quench->Extract Analyze 8. Analyze crude product by LC-MS and NMR. Extract->Analyze

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), 4-(2-Nitroethyl)phenylboronic acid (1.3 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle a total of three times.

  • Solvent Addition: Add previously degassed 1,4-dioxane and water (5:1 v/v ratio, to a final concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

References
  • Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • ResearchGate. (Various). Optimization of Suzuki Reaction conditions. ResearchGate Publication. [Link]

  • Kashihara, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Sci-Hub (accessing Accounts of Chemical Research). [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • National Institutes of Health (NIH). (2023). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH National Library of Medicine. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Reddit r/chemhelp community. (2019). How resistant are Suzuki couplings to nitro groups?. Reddit. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Dhenain, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

  • Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]

  • Hartwig, J. F. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link]

  • Nakao, Y., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • RUA. (2020). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles. University of Alicante Institutional Repository. [Link]

  • Royal Society of Chemistry. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Publishing. [Link]

  • Nakao, Y., Sakaki, S., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

Sources

Optimization

Technical Support Center: 4-(2-Nitroethyl)phenylboronic Acid in Synthetic Applications

Welcome to the technical support center for 4-(2-Nitroethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Nitroethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in your reactions, ensuring the integrity and success of your experiments.

Introduction: The Reactivity Landscape of 4-(2-Nitroethyl)phenylboronic Acid

4-(2-Nitroethyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility stems from the presence of the boronic acid moiety, a versatile functional group for carbon-carbon bond formation, and the nitroethyl substituent, which can be a precursor to various other functionalities. However, the interplay between these reactive sites can lead to the formation of several byproducts, complicating reaction outcomes and purification processes. This guide will delve into the common and substrate-specific byproducts you may encounter, providing the knowledge to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using 4-(2-Nitroethyl)phenylboronic acid in a Suzuki-Miyaura coupling reaction?

A1: Beyond the desired cross-coupled product, you should be vigilant for three primary types of byproducts:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.

  • Homocoupling: The dimerization of the boronic acid to form a biphenyl species.

  • Byproducts from the 2-Nitroethyl Group: Elimination and reduction of the nitroethyl substituent.

Q2: What causes protodeboronation and how can I minimize it?

A2: Protodeboronation is a common side reaction for arylboronic acids, often promoted by elevated temperatures, extended reaction times, and the presence of aqueous basic conditions.[3] For 4-(2-Nitroethyl)phenylboronic acid, this results in the formation of 1-(2-nitroethyl)benzene. To minimize this, consider using milder bases (e.g., K₃PO₄ instead of NaOH), shorter reaction times, and the lowest effective temperature. Ensuring a fully inert atmosphere can also be beneficial.

Q3: Homocoupling of my boronic acid is significant. What are the likely causes and solutions?

A3: Homocoupling is often initiated by the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), leading to a different catalytic cycle that favors the dimerization of the boronic acid.[4] Rigorous degassing of your solvent and reaction vessel and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) are crucial. Using a fresh, high-quality palladium catalyst and appropriate ligands can also suppress this side reaction.

Q4: I am observing byproducts that seem to be related to the nitroethyl group. What are they and how are they formed?

A4: The 2-nitroethyl group is susceptible to two main side reactions under typical Suzuki-Miyaura conditions:

  • Elimination: Under basic conditions, elimination of the nitro group and a proton from the adjacent carbon can occur, leading to the formation of 4-vinylphenylboronic acid. This can then participate in the cross-coupling reaction to give a styrenic byproduct.

  • Reduction: While less common under standard Suzuki conditions, the nitro group can be reduced to an amino group, especially if the reaction is run for an extended period or if certain additives or impurities are present. This would lead to 4-(2-aminoethyl)phenylboronic acid, which could then react further.

To mitigate these, careful selection of the base and reaction temperature is key. Milder bases and lower temperatures will generally disfavor the elimination reaction.

Troubleshooting Guide: Identifying and Characterizing Byproducts

Unexpected results are a common challenge in synthesis. This guide provides a systematic approach to identifying potential byproducts in your reactions involving 4-(2-Nitroethyl)phenylboronic acid.

Common Byproducts and Their Spectroscopic Signatures
Byproduct NameStructureKey ¹H NMR Signals (Predicted, CDCl₃)Key ¹³C NMR Signals (Predicted, CDCl₃)Expected Mass (m/z) [M+H]⁺
Protodeboronation Product: 1-(2-Nitroethyl)benzeneδ 7.2-7.4 (m, 5H), 4.6 (t, 2H), 3.3 (t, 2H)δ 137, 129, 128, 127, 75, 32152.07
Homocoupling Product: 4,4'-Bis(2-nitroethyl)biphenylδ 7.5 (d, 4H), 7.3 (d, 4H), 4.7 (t, 4H), 3.4 (t, 4H)δ 140, 138, 129, 127, 75, 32301.12
Elimination Product: 4-Vinylphenylboronic acidδ 7.8 (d, 2H), 7.4 (d, 2H), 6.7 (dd, 1H), 5.8 (d, 1H), 5.3 (d, 1H)δ 138, 137, 135, 126, 116149.07
Reduction Product: 4-(2-Aminoethyl)phenylboronic acidδ 7.7 (d, 2H), 7.3 (d, 2H), 3.0 (t, 2H), 2.8 (t, 2H)δ 140, 135, 129, 43, 38166.10

Note: Predicted NMR shifts are for the free boronic acids and may vary in different solvents or when coordinated to palladium. The provided images are illustrative placeholders.

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow start Reaction Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc Monitor Reaction Progress extraction Aqueous Workup & Extraction tlc_hplc->extraction Identify Presence of Byproducts column Column Chromatography extraction->column Isolate Components nmr ¹H and ¹³C NMR Spectroscopy column->nmr ms Mass Spectrometry (LC-MS / GC-MS) column->ms structure Byproduct Structure Elucidation nmr->structure ms->structure

Caption: Workflow for the identification and characterization of reaction byproducts.

Step-by-Step Methodologies

1. Reaction Monitoring by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC):

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to monitor the consumption of starting material and the appearance of new spots. The boronic acid starting material will likely be polar and may streak. Co-spotting with your starting material is essential.

  • HPLC: A more quantitative method for tracking the reaction progress and the formation of byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or ammonium acetate is a good starting point.[5]

2. Isolation of Byproducts by Column Chromatography:

  • After an appropriate aqueous workup, carefully perform column chromatography to separate the desired product from any byproducts.

  • The polarity of the byproducts will vary significantly. For example, the protodeboronation product will be less polar than the desired product, while the homocoupled product will be of similar polarity. The elimination product, 4-vinylphenylboronic acid, will also have a distinct polarity.

3. Structural Elucidation by NMR and Mass Spectrometry:

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra for each isolated byproduct. Compare the observed chemical shifts and coupling constants with the predicted values in the table above and with known literature values for similar structures.[6]

  • Mass Spectrometry: Use LC-MS or GC-MS to determine the molecular weight of each byproduct. This is a powerful tool for confirming the identity of suspected byproducts.[5]

Mechanistic Insights into Byproduct Formation

Understanding the "why" behind byproduct formation is critical for developing robust synthetic methods.

Protodeboronation Pathway

Protodeboronation_Pathway start 4-(2-Nitroethyl)phenylboronic Acid protonolysis Protonolysis (H₂O, Base, Heat) start->protonolysis intermediate Aryl-Palladium Intermediate product 1-(2-Nitroethyl)benzene (Protodeboronation Product) protonolysis->product

Caption: Simplified pathway for protodeboronation.

This reaction is essentially the hydrolysis of the carbon-boron bond and is often catalyzed by palladium species in the reaction mixture.[3]

Homocoupling Catalytic Cycle

Homocoupling_Cycle pd0 Pd(0) pd2_o2 Pd(II) pd0->pd2_o2 O₂ trans1 First Transmetalation pd2_o2->trans1 aryl_pd Ar-Pd(II)-X trans1->aryl_pd ArB(OH)₂ trans2 Second Transmetalation aryl_pd->trans2 diaryl_pd Ar-Pd(II)-Ar' trans2->diaryl_pd Ar'B(OH)₂ reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 homocoupling_product Homocoupling Product (Ar-Ar') reductive_elim->homocoupling_product

Caption: Catalytic cycle for palladium-catalyzed homocoupling.[4]

Elimination of the 2-Nitroethyl Group

Elimination_Reaction start 4-(2-Nitroethyl)phenylboronic Acid base_attack Base (e.g., OH⁻, OR⁻) Abstracts α-Proton start->base_attack enolate Nitronate Intermediate base_attack->enolate elimination Elimination of NO₂⁻ enolate->elimination product 4-Vinylphenylboronic Acid elimination->product

Caption: Base-mediated elimination of the 2-nitroethyl group.

The acidity of the proton alpha to the nitro group makes it susceptible to deprotonation by the base present in the Suzuki-Miyaura reaction, initiating an E2 or E1cb elimination pathway.[7]

Conclusion

Successfully employing 4-(2-Nitroethyl)phenylboronic acid in your synthetic endeavors requires a proactive approach to identifying and mitigating potential byproducts. By understanding the underlying reaction mechanisms and employing the analytical techniques outlined in this guide, you can optimize your reaction conditions to favor the formation of your desired product. This technical support center is a living document and will be updated as new insights and methodologies become available.

References

  • BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. BenchChem.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Supporting Inform
  • ResearchGate. (2025). Research Progress on Reactions Involving β-Nitrostyrene.
  • ResearchGate. (2025). 4-(4-Nitrophenoxy)biphenyl.
  • PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed.
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ResearchGate. (2025). 4,4′Bis(4-nitrophenoxy)biphenyl.
  • PMC. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • ChemicalBook. (2025). 4-Vinylanilin | 1520-21-4. ChemicalBook.
  • ResearchGate. (2025). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of Bis(2-nitrophenyl)amine. Benchchem.
  • PMC. (n.d.).
  • Elsevier. (2000).
  • Sigma-Aldrich. (n.d.). 4-Vinylaniline 4-Aminostyrene. Sigma-Aldrich.
  • ResearchGate. (n.d.). 4,4′-Dibromo-2-nitrobiphenyl.
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB.

Sources

Troubleshooting

strategies to minimize protodeboronation of 4-(2-Nitroethyl)phenylboronic acid

Welcome to the technical support center for 4-(2-Nitroethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Nitroethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing nitroethyl group, make it particularly susceptible to protodeboronation, a common side reaction that can significantly impact reaction yields and purity. This resource provides field-proven insights and detailed protocols to help you navigate the challenges and achieve successful outcomes in your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue for 4-(2-Nitroethyl)phenylboronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of (2-nitroethyl)benzene.[1] This process is particularly problematic for electron-deficient arylboronic acids, such as 4-(2-Nitroethyl)phenylboronic acid. The electron-withdrawing nature of the nitro group makes the ipso-carbon more electrophilic and thus more susceptible to protonolysis.[2] This side reaction consumes your starting material, leading to lower yields of the desired cross-coupled product and complicating purification due to the formation of a non-polar byproduct.

Q2: How does the "2-Nitroethyl" substituent influence the stability of the boronic acid compared to a simple nitro group?

A2: The 2-nitroethyl group is strongly electron-withdrawing, which deactivates the aromatic ring and increases the Lewis acidity of the boron atom. This heightened acidity can, in some cases, facilitate the formation of the boronate complex required for transmetalation in Suzuki-Miyaura coupling.[2] However, this same electronic effect also accelerates the rate of protodeboronation.[2] While a nitro group directly on the ring has a strong resonance and inductive withdrawing effect, the 2-nitroethyl group's influence is primarily inductive, transmitted through the ethyl chain. This may slightly temper the deactivating effect compared to 4-nitrophenylboronic acid, but the compound should still be treated as a highly sensitive, electron-deficient boronic acid.

Q3: What are the primary experimental factors that promote protodeboronation of 4-(2-Nitroethyl)phenylboronic acid?

A3: Several factors can accelerate protodeboronation:

  • High pH: The reaction is often base-catalyzed, proceeding through a more reactive arylboronate anion.[3][4][5][6]

  • Elevated Temperatures: Higher temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[7]

  • Presence of Protic Solvents (especially water): Water can act as a proton source for the C-B bond cleavage.

  • Prolonged Reaction Times: Extended exposure to reaction conditions increases the likelihood of decomposition.

  • Inefficient Catalyst Systems: If the rate of the desired cross-coupling is slow, protodeboronation becomes a more competitive pathway.[8]

Q4: Should I be concerned about the stability of 4-(2-Nitroethyl)phenylboronic acid during storage?

A4: Yes. Like many boronic acids, especially electron-deficient ones, 4-(2-Nitroethyl)phenylboronic acid can degrade over time. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated.[1] Before use, it is good practice to assess the purity of the reagent, for instance, by NMR, to check for the presence of the protodeboronated byproduct, (2-nitroethyl)benzene.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with 4-(2-Nitroethyl)phenylboronic acid.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Strategy
Significant Protodeboronation 1. Switch to a Boronic Ester: Convert the boronic acid to a more stable pinacol (BPin) or N-methyliminodiacetic acid (MIDA) ester.[8][9][10] MIDA boronates are particularly effective in a "slow-release" strategy.[8][9] 2. Use a Milder Base: Employ weaker bases like K₃PO₄, Cs₂CO₃, or KOAc instead of strong bases like NaOH or KOH.[7][9] 3. Lower the Reaction Temperature: If possible, use a more active catalyst that allows for lower reaction temperatures.[7] 4. Minimize Water Content: Use anhydrous solvents or a solvent system with minimal water.
Catalyst Inactivity 1. Use a High-Activity Catalyst: Employ modern, highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to accelerate the cross-coupling, making it kinetically favored over protodeboronation.[9][11] 2. Ensure an Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[9]
Poor Solubility 1. Solvent Screening: Test different solvent systems to ensure adequate solubility of all reactants. Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are common.[12] 2. Use a Boronic Ester: Pinacol esters often exhibit better solubility in organic solvents compared to the corresponding boronic acids.[12]

Issue 2: Complex Product Mixture and Difficult Purification

Potential Cause Troubleshooting Strategy
Formation of Homocoupled Byproduct 1. Thorough Degassing: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[11][13] Ensure all solvents are rigorously degassed. 2. Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can minimize side reactions that may occur during the in-situ reduction of Pd(II) pre-catalysts.[13]
Co-elution of Product and Protodeboronated Byproduct 1. Optimize Reaction Conditions: The most effective solution is to minimize the formation of the byproduct by implementing the strategies outlined in "Issue 1". 2. Alternative Purification Methods: If chromatographic separation is challenging, consider alternative purification techniques such as crystallization or derivatization.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-(2-Nitroethyl)phenylboronic acid.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 4-(2-Nitroethyl)phenylboronic acid (1.2 equiv)

    • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

    • XPhos Pd G3 (or a similar high-activity palladacycle pre-catalyst) (1-2 mol%)

    • Solvent: 1,4-Dioxane/Water (10:1), thoroughly degassed

  • Procedure:

    • To a flame-dried reaction vessel, add the aryl halide, 4-(2-Nitroethyl)phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Under the inert atmosphere, add the palladium pre-catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Stir the reaction mixture vigorously at the desired temperature (start with a lower temperature, e.g., 60-80 °C, and monitor progress).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a More Stable Pinacol Boronate Ester

This two-step protocol is highly recommended for challenging couplings where protodeboronation is a major concern.

  • Step 1: Synthesis of 4-(2-Nitroethyl)phenylboronic acid pinacol ester

    • Reagents:

      • 4-(2-Nitroethyl)phenylboronic acid (1.0 equiv)

      • Pinacol (1.1 equiv)

      • Solvent: Toluene or a similar azeotroping solvent

    • Procedure:

      • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 4-(2-Nitroethyl)phenylboronic acid and pinacol in toluene.

      • Heat the mixture to reflux and allow it to stir until no more water is collected in the Dean-Stark trap.

      • Cool the reaction mixture and remove the solvent under reduced pressure.

      • The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography if necessary.

  • Step 2: Suzuki-Miyaura Coupling using the Pinacol Ester

    • Reagents:

      • Aryl Halide (1.0 equiv)

      • 4-(2-Nitroethyl)phenylboronic acid pinacol ester (1.2 equiv)

      • Base (e.g., K₂CO₃ or K₃PO₄) (3.0 equiv)

      • Pd(dppf)Cl₂ or another suitable palladium catalyst (2-5 mol%)

      • Solvent: Degassed 1,4-Dioxane/Water (5:1)

    • Procedure:

      • Follow the general procedure outlined in Protocol 1, substituting the boronic acid with the pinacol ester.

      • Note that reactions with pinacol esters may require slightly higher temperatures or longer reaction times compared to the free boronic acid, but the increased stability often leads to higher overall yields.

Visualizing Reaction Pathways and Troubleshooting Logic

Protodeboronation_Pathway

Troubleshooting_Logic Start Low Yield or Reaction Failure Check_Purity Check Boronic Acid Purity (e.g., NMR) Start->Check_Purity Degraded Significant Degradation? Check_Purity->Degraded Purify Purify or Use Fresh Reagent Degraded->Purify Yes No_Degradation Purity is Good Degraded->No_Degradation No Analyze_Byproducts Analyze Reaction Byproducts (LC-MS, GC-MS) No_Degradation->Analyze_Byproducts Protodeboronation_Observed Protodeboronation Observed? Analyze_Byproducts->Protodeboronation_Observed Implement_Strategies Implement Mitigation Strategies: 1. Use Boronic Ester 2. Milder Base 3. High-Activity Catalyst 4. Lower Temperature Protodeboronation_Observed->Implement_Strategies Yes No_Protodeboronation Other Issues Protodeboronation_Observed->No_Protodeboronation No Check_Catalyst Check Catalyst Activity and Reaction Setup (Inertness, Solubility) No_Protodeboronation->Check_Catalyst Optimize_Coupling Re-optimize Coupling Conditions Check_Catalyst->Optimize_Coupling

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Wang, Y., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. (2022). For the pro's (Suzuki). [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]

  • American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

Sources

Optimization

Technical Support Center: Purification of Products Derived from 4-(2-Nitroethyl)phenylboronic acid

Welcome to the technical support center for the purification of chemical compounds derived from 4-(2-Nitroethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chemical compounds derived from 4-(2-Nitroethyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we move beyond generic protocols to provide in-depth, field-tested solutions to common and complex purification challenges. Our approach is grounded in mechanistic principles to empower you to not just follow steps, but to troubleshoot effectively.

PART 1: Foundational Purification Principles

Before addressing specific reaction products, it's crucial to understand the distinct chemical properties of the functionalities present in the parent molecule, 4-(2-Nitroethyl)phenylboronic acid. The purification strategy for any of its derivatives will be dictated by the transformation of these groups.

  • The Boronic Acid Moiety (-B(OH)₂): This group is a mild Lewis acid, analogous in some ways to a carboxylic acid.[1] Its acidity is the cornerstone of several purification techniques, most notably acid-base extractions. However, boronic acids are prone to dehydration to form cyclic boroxine anhydrides, and they can interact strongly with silica gel, often leading to poor chromatographic performance.[1][2]

  • The Nitro Group (-NO₂): This is a strongly electron-withdrawing and relatively non-polar group. Its presence influences the overall polarity of the molecule. Purification of nitro-containing compounds is generally straightforward via standard chromatographic methods.[3][4]

  • The Phenyl and Ethyl Groups: These form the hydrocarbon backbone and contribute to the molecule's solubility in organic solvents.

The key to successful purification is to understand which of these groups has been modified and to exploit the resulting changes in physical properties (polarity, acidity, basicity, solubility).

PART 2: Troubleshooting Guides and FAQs for Common Reactions

This section is structured in a question-and-answer format to directly address challenges you may encounter.

Scenario 1: Purification of Suzuki-Miyaura Cross-Coupling Products

In this reaction, the boronic acid is consumed to form a new C-C bond, leaving the 4-(2-nitroethyl)phenyl moiety intact on the new, larger molecule.

Frequently Asked Questions

Q1: My Suzuki coupling reaction mixture is a mess. What are the likely impurities I need to remove?

A1: A typical crude Suzuki reaction product mixture will contain several species besides your desired product. Identifying these is the first step in designing a purification strategy.

  • Desired Product: The coupled biaryl or vinyl-aryl compound.

  • Unreacted Starting Materials: Residual 4-(2-Nitroethyl)phenylboronic acid and your aryl/vinyl halide.

  • Homocoupled Byproducts: Symmetrical biaryls formed from two molecules of the boronic acid (boronic acid homocoupling) or two molecules of the aryl halide.[2] Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Protodeborylation Product: 1-Nitro-2-phenylethane, formed if the boronic acid group is cleaved and replaced by a hydrogen atom. This side reaction is more common with sterically hindered or electron-rich boronic acids and under harsh basic conditions.[2][5]

  • Catalyst Residues: Palladium species (both Pd(0) and Pd(II)) and phosphine ligands/phosphine oxides.

Q2: I have significant amounts of unreacted 4-(2-Nitroethyl)phenylboronic acid in my crude product. How can I easily remove it?

A2: This is a very common issue and can be solved by exploiting the acidity of the boronic acid group. Since your coupled product no longer contains this acidic moiety, a simple liquid-liquid extraction with a basic aqueous solution is highly effective.[6][7]

The boronic acid reacts with a base (like NaOH or K₂CO₃) to form a water-soluble boronate salt, which partitions into the aqueous layer.[7][8] Your desired product, being non-acidic, remains in the organic layer.

Troubleshooting Guide: Suzuki Coupling Purification
Issue Possible Cause(s) Recommended Solution(s)
Product streaks badly on silica gel TLC/column. 1. The product may have a basic nitrogen heterocycle that interacts strongly with acidic silica. 2. Residual polar impurities (boronic acids, salts) are present.1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). 2. Perform a basic aqueous wash (as described in Q2) before chromatography to remove acidic impurities.[7][8]
Desired product co-elutes with the homocoupled boronic acid byproduct. The polarity of the product and the symmetrical biaryl byproduct are very similar, making chromatographic separation difficult.1. Optimize Chromatography: Use a shallow solvent gradient or isocratic elution with a finely-tuned solvent system (e.g., Hexane/Ethyl Acetate, Toluene/Acetone). 2. Recrystallization: If the product is a solid, recrystallization is often the most powerful technique to separate molecules with similar polarity but different crystal packing abilities.[9][10][11]
Gray/black color in the purified product. Residual palladium catalyst is present.1. Filtration: After the reaction, dilute with a solvent like ethyl acetate and filter through a pad of Celite® or silica gel to remove the bulk of the catalyst.[12] 2. Aqueous Wash: Wash the organic layer with an aqueous solution of 1M HCl (if the product is stable) or saturated ammonium chloride. 3. Specialized Scavengers: For trace amounts in late-stage development, consider using silica-based metal scavengers.
Purification Workflow Diagram

G start Crude Suzuki Reaction Mixture filter Dilute & Filter (Celite®/Silica Plug) start->filter extract Basic Aqueous Wash (e.g., 1M NaOH or Na₂CO₃) filter->extract separate Separate Layers extract->separate org_layer Organic Layer (Product, Non-acidic Impurities) separate->org_layer aq_layer Aqueous Layer (Boronate Salt, Base) separate->aq_layer dry Dry Organic Layer (Na₂SO₄ or MgSO₄) org_layer->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product for Final Purification concentrate->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallize Recrystallization crude_product->recrystallize pure_product Pure Coupled Product chromatography->pure_product recrystallize->pure_product

Caption: Workflow for purifying Suzuki coupling products.

Scenario 2: Purification of Nitro Group Reduction Products

When the nitro group of 4-(2-Nitroethyl)phenylboronic acid is reduced, the product is 4-(2-aminoethyl)phenylboronic acid. This molecule is now amphoteric, containing both an acidic boronic acid group and a basic amino group. This dual nature makes purification challenging with standard methods.

Frequently Asked Questions

Q1: I've reduced the nitro group, and now my product won't move from the baseline on my silica TLC plate, even in polar solvents like 10% MeOH in DCM. What's happening?

A1: Your product, 4-(2-aminoethyl)phenylboronic acid, is highly polar and likely exists as a zwitterion (internal salt). The positively charged ammonium group and the negatively charged boronate (or the polar diol of the acid) bind extremely strongly to the acidic silica gel surface. Standard silica gel chromatography is often not a viable option for such compounds.[1]

Q2: If I can't use silica gel chromatography, what are my options for purifying 4-(2-aminoethyl)phenylboronic acid?

A2: You must use techniques that exploit properties other than simple polarity-based adsorption on silica.

  • Ion-Exchange Chromatography: This is the ideal technique. You can use a cation-exchange resin (to bind the amine) or an anion-exchange resin (to bind the boronic acid), eluting with a pH gradient or a salt gradient.

  • Recrystallization/Precipitation: This is a powerful method if you can find suitable solvent conditions. The zwitterionic nature of your product means it will have low solubility in many common organic solvents but may be soluble in water or highly polar solvents like methanol or DMSO. You can often induce crystallization by adjusting the pH of an aqueous solution to the isoelectric point, where the molecule has a net-zero charge and minimum solubility.

  • Reverse-Phase Chromatography (C18): Since the stationary phase is non-polar, the strong interactions seen with silica are avoided. Elution is typically achieved with a gradient of water (often with a modifier like formic acid or TFA to protonate the amine) and an organic solvent like acetonitrile or methanol.

Purification Decision Diagram for Amphoteric Products

G start Crude Reduction Product (Amphoteric) is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization / pH-adjusted Precipitation is_solid->try_recryst Yes use_chrom Use Chromatography is_solid->use_chrom No / Oily success_recryst Success? try_recryst->success_recryst pure_solid Pure Product success_recryst->pure_solid Yes success_recryst->use_chrom No chrom_type Choose Chromatography Type use_chrom->chrom_type ion_exchange Ion-Exchange Chromatography (Recommended for scale) chrom_type->ion_exchange reverse_phase Reverse-Phase HPLC (Good for analytical/small scale) chrom_type->reverse_phase ion_exchange->pure_solid reverse_phase->pure_solid

Sources

Troubleshooting

influence of different bases on the outcome of 4-(2-Nitroethyl)phenylboronic acid reactions

Welcome to the technical support center for reactions involving 4-(2-Nitroethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of u...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-(2-Nitroethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the electron-withdrawing nitroethyl group introduces specific challenges and considerations, primarily concerning the choice of base and the potential for side reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the success of your experiments.

Understanding the Critical Role of the Base

In Suzuki-Miyaura reactions, the base plays a dual role. Firstly, it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the crucial transmetalation step in the catalytic cycle.[1] Secondly, the basic conditions can influence the stability of the starting materials and intermediates. With 4-(2-Nitroethyl)phenylboronic acid, the choice of base is particularly critical due to two key factors:

  • Protodeboronation: The strong electron-withdrawing nature of the nitroethyl group increases the susceptibility of the C-B bond to cleavage by a proton source, a side reaction known as protodeboronation.[2] This is often exacerbated by strong bases in the presence of protic solvents like water.

  • Acidity of α-Protons: The protons on the carbon adjacent to the nitro group (α-protons) are acidic and can be abstracted by a base to form a nitronate anion.[3][4] This reactive intermediate can then participate in undesired side reactions, such as the Henry (nitroaldol) reaction or the Nef reaction, leading to byproducts and reduced yield of the desired coupled product.[3][5][6]

Therefore, a delicate balance must be struck: the base must be strong enough to facilitate the desired coupling reaction but mild enough to prevent degradation of the boronic acid and the formation of nitronate-derived impurities.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 4-(2-Nitroethyl)phenylboronic acid in a question-and-answer format.

Question 1: Why am I observing low to no yield of my desired cross-coupled product?

Possible Causes and Solutions:

  • Cause A: Protodeboronation of 4-(2-Nitroethyl)phenylboronic acid. The electron-withdrawing nitroethyl group makes the boronic acid prone to this side reaction.

    • Troubleshooting Steps:

      • Switch to a Milder Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Consider using milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] In some cases, even weaker bases like potassium fluoride (KF) might be sufficient, especially under anhydrous conditions.[1]

      • Employ Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to a well-dried, anhydrous solvent system can significantly suppress this side reaction.

      • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation. The ester can then be used directly in the coupling reaction.

  • Cause B: Decomposition of the Boronic Acid via Nitronate Formation. Strong bases can deprotonate the α-carbon of the nitroethyl group, leading to a cascade of undesired reactions.

    • Troubleshooting Steps:

      • Avoid Strong, Non-hindered Bases: Bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the nitroalkane. Opt for milder or more sterically hindered bases that are less likely to abstract the α-proton.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to minimize the rate of base-mediated decomposition pathways.

      • Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of decomposition. Monitor the reaction progress closely and work it up as soon as it reaches completion.

  • Cause C: Inefficient Catalyst Activity.

    • Troubleshooting Steps:

      • Ensure Proper Degassing: Oxygen can lead to the oxidative degradation of the palladium catalyst and promote homocoupling of the boronic acid. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

      • Select an Appropriate Ligand: For challenging substrates, a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands) may be necessary to promote efficient oxidative addition and reductive elimination.

Question 2: I am observing significant amounts of an unexpected byproduct. How can I identify and minimize it?

Possible Causes and Solutions:

  • Cause: Henry (Nitroaldol) Reaction or Nef Reaction Byproducts. The formation of a nitronate anion from 4-(2-Nitroethyl)phenylboronic acid in the presence of a base can lead to these side reactions if an electrophile (like an aldehyde or ketone, which could be present as an impurity or formed in situ) is available. The Nef reaction specifically involves the conversion of the nitro group to a carbonyl group under acidic workup conditions following base treatment.[5][6]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure that your aryl halide and other reagents are free from carbonyl-containing impurities.

      • Use a Milder Base: As outlined in the previous question, switching to a milder base will reduce the concentration of the nitronate anion at any given time, thereby minimizing its participation in side reactions.

      • Careful Workup: If a Nef-type byproduct is suspected, a carefully controlled, non-acidic workup procedure may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for base selection in a Suzuki-Miyaura coupling with 4-(2-Nitroethyl)phenylboronic acid?

A good starting point is to use a moderately strong, yet relatively mild, inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These bases are often effective in promoting the formation of the active boronate species without causing excessive protodeboronation or nitronate-related side reactions.

Q2: Can I use organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA)?

While organic amines are sometimes used as bases in Suzuki couplings, they are generally weaker than the inorganic bases required for efficient boronic acid activation. For a substrate as electron-deficient as 4-(2-Nitroethyl)phenylboronic acid, they are unlikely to be effective. Furthermore, some amine bases can lead to dehalogenation of the aryl halide partner as a side reaction.

Q3: How does the choice of solvent impact the reaction outcome?

The solvent system is crucial. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is common for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[7] However, for minimizing protodeboronation of 4-(2-Nitroethyl)phenylboronic acid, reducing the amount of water or using a completely anhydrous system with a soluble base (like Cs₂CO₃ or KF) might be advantageous.

Q4: Is it necessary to protect the nitroethyl group before the coupling reaction?

In most cases, protection of the nitroethyl group is not necessary if the reaction conditions, particularly the choice of base, are carefully optimized. The focus should be on using mild conditions that are compatible with this functional group.

Optimized Experimental Protocol: A Model Suzuki-Miyaura Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-(2-Nitroethyl)phenylboronic acid with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for different substrates.

Materials:

  • 4-(2-Nitroethyl)phenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, 4-(2-Nitroethyl)phenylboronic acid, and K₂CO₃.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

  • Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous dioxane and degassed water (e.g., in a 4:1 ratio) to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process and Pitfalls

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Low Yield with 4-(2-Nitroethyl)phenylboronic Acid

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Protodeboronation Suspect Protodeboronation? Start->Check_Protodeboronation Check_Nitronate_Side_Reactions Suspect Nitronate Side Reactions? Start->Check_Nitronate_Side_Reactions Check_Catalyst Suspect Catalyst Inactivity? Start->Check_Catalyst Sol_Milder_Base Use Milder Base (K2CO3, K3PO4) Check_Protodeboronation->Sol_Milder_Base Yes Sol_Anhydrous Use Anhydrous Conditions Check_Protodeboronation->Sol_Anhydrous Yes Sol_Boronic_Ester Use Boronic Ester Check_Protodeboronation->Sol_Boronic_Ester Yes Sol_Milder_Base2 Use Milder Base Check_Nitronate_Side_Reactions->Sol_Milder_Base2 Yes Sol_Lower_Temp Lower Reaction Temperature Check_Nitronate_Side_Reactions->Sol_Lower_Temp Yes Sol_Degas Ensure Thorough Degassing Check_Catalyst->Sol_Degas Yes Sol_Ligand Screen Ligands Check_Catalyst->Sol_Ligand Yes

Caption: A decision tree for troubleshooting low product yield.

Summary of Base Selection and Expected Outcomes

BaseStrengthCommon ConditionsPotential Outcome with 4-(2-Nitroethyl)phenylboronic acidRecommendation
NaOH, KOH StrongAqueous/OrganicHigh risk of protodeboronation and nitronate-related side reactions.Not Recommended
K₃PO₄ Moderately StrongAqueous/Organic or AnhydrousGood balance of reactivity; generally effective for challenging substrates.Recommended Starting Point
K₂CO₃ ModerateAqueous/OrganicA milder option, good for substrates sensitive to stronger bases.Good Alternative
Cs₂CO₃ StrongOrganic (more soluble)Can be effective in anhydrous systems but may still be too basic.Use with caution
KF MildAnhydrousUseful for substrates with highly base-labile groups; may be too weak.For highly sensitive substrates
Organic Amines WeakOrganicGenerally not basic enough to activate the boronic acid efficiently.Not Recommended

References

  • Suzuki Reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers in Chemistry. [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers in Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]

  • Nef reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. (2024). Chemistry LibreTexts. [Link]

  • Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. (2005). ARKIVOC. [Link]

  • Acidity of the Alpha Carbon. (2020). YouTube. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Nef Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Mastering Challenging Couplings with 4-(2-Nitroethyl)phenylboronic Acid

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 4-(2-nitroethyl)phenylboronic acid. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 4-(2-nitroethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile building block in their synthetic endeavors. Here, we will dissect the inherent challenges of this substrate and provide expert-driven, actionable solutions in a comprehensive question-and-answer format. Our aim is to empower you with the knowledge to not only troubleshoot difficult couplings but also to rationally design successful reaction conditions from the outset.

Understanding the Challenge: Why is 4-(2-Nitroethyl)phenylboronic Acid a "Challenging" Substrate?

The unique structure of 4-(2-nitroethyl)phenylboronic acid presents a trifecta of challenges in Suzuki-Miyaura cross-coupling reactions:

  • The Electron-Withdrawing Nitro Group: The potent electron-withdrawing nature of the nitro group deactivates the arylboronic acid, making the crucial transmetalation step of the catalytic cycle more difficult. Furthermore, under certain conditions, the nitro group itself can interact with the palladium catalyst, leading to undesired side reactions or catalyst inhibition.[1][2]

  • Proneness to Protodeboronation: Arylboronic acids bearing strong electron-withdrawing groups are particularly susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[3] This is often exacerbated by the basic and sometimes aqueous conditions required for the Suzuki-Miyaura coupling.

  • The Peril of β-Hydride Elimination: The ethyl linker in the "2-nitroethyl" side chain possesses β-hydrogens. In the context of the palladium-catalyzed cycle, this structural feature opens the door to a competing and often detrimental pathway: β-hydride elimination. This can lead to the formation of vinyl-nitro species and other undesired byproducts, significantly reducing the yield of the desired coupled product.

This guide will provide you with the strategies to overcome these hurdles and achieve high-yielding couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with 4-(2-nitroethyl)phenylboronic acid is giving very low to no yield. What are the first things I should check?

When a Suzuki coupling with this substrate fails, a systematic review of your reaction setup is the first critical step. Here’s a checklist of the most common culprits:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. For challenging substrates, consider using air-stable, well-defined precatalysts like the Buchwald G3 or G4 palladacycles.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of your catalyst and promote the homocoupling of the boronic acid.[3] It is imperative to thoroughly degas your solvent and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your 4-(2-nitroethyl)phenylboronic acid and the coupling partner. Boronic acids can degrade over time, and impurities can poison the catalyst.

  • Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. Ensure your base is finely powdered and, if conducting an anhydrous reaction, thoroughly dried. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Q2: I'm observing a significant amount of 4-(2-nitroethyl)benzene as a byproduct. What is causing this, and how can I prevent it?

The formation of 4-(2-nitroethyl)benzene is a classic sign of protodeboronation. This occurs when the boronic acid group is cleaved and replaced by a proton from the reaction medium. Given the electron-withdrawing nitro group, this substrate is particularly prone to this side reaction.

Here are some strategies to mitigate protodeboronation:

  • Switch to a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can be highly effective. A common and effective combination for challenging couplings is the use of anhydrous potassium phosphate (K₃PO₄) in a dry, ethereal solvent like dioxane or THF.[1][4]

  • Use a More Stable Boronate Ester: While boronic acids are common, converting your substrate to a more stable boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester, can reduce the rate of protodeboronation.

  • Protect the Boronic Acid: A highly effective strategy is to protect the boronic acid as a diethanolamine adduct. These adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction, releasing the boronic acid in situ under the reaction conditions.[3][5]

Ligand Selection: The Key to Success

The choice of ligand is arguably the most critical parameter for achieving a successful coupling with 4-(2-nitroethyl)phenylboronic acid. The ideal ligand must facilitate the challenging oxidative addition and promote the desired reductive elimination over the competing β-hydride elimination pathway.

Q3: Which class of ligands should I be using for this coupling?

For this challenging substrate, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You should focus on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .

  • Buchwald Biarylphosphine Ligands: This class of ligands is the gold standard for difficult Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties accelerate both oxidative addition and the crucial reductive elimination step, which helps to outcompete β-hydride elimination. Excellent starting points for ligand screening include:

    • XPhos: A versatile and highly active ligand for a broad range of couplings.

    • SPhos: Often effective for couplings involving heteroaryl chlorides and sterically hindered substrates.[6]

    • RuPhos: Known for its high activity in a variety of cross-coupling reactions.

    • BrettPhos: Specifically noted for its effectiveness in the coupling of nitroarenes, making it a prime candidate for your system.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable palladium complexes. They can be highly effective in promoting challenging oxidative additions. PEPPSI-type precatalysts are a convenient source of NHC-ligated palladium.[7][8]

Ligand Selection Workflow

To systematically identify the optimal ligand, a parallel screening approach is recommended.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_screening Ligand Screening cluster_analysis Analysis & Optimization Setup Standardized Reaction Conditions: - 4-(2-Nitroethyl)phenylboronic acid (1.2 equiv) - Aryl Halide (1.0 equiv) - Pd Precatalyst (e.g., Pd(OAc)2 or G3-Precatalyst, 2 mol%) - Base (e.g., K3PO4, 2.0 equiv) - Anhydrous Solvent (e.g., Dioxane) Ligand1 XPhos Setup->Ligand1 Test Ligands (4 mol%) Ligand2 SPhos Setup->Ligand2 Test Ligands (4 mol%) Ligand3 RuPhos Setup->Ligand3 Test Ligands (4 mol%) Ligand4 BrettPhos Setup->Ligand4 Test Ligands (4 mol%) Ligand5 IPr (NHC) Setup->Ligand5 Test Ligands (4 mol%) Analysis Analyze by LC-MS/GC-MS: - Product Yield - Protodeboronation Byproduct - β-Hydride Elimination Byproducts Ligand1->Analysis Ligand2->Analysis Ligand3->Analysis Ligand4->Analysis Ligand5->Analysis Optimization Select Best Ligand(s) and Optimize: - Temperature - Concentration - Base Equivalence Analysis->Optimization

Caption: A systematic workflow for ligand screening.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol is designed for the initial screening of ligands to identify promising candidates.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-(2-Nitroethyl)phenylboronic acid (1.2–1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0–3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Ligand (e.g., XPhos, SPhos, BrettPhos) (4 mol%)

  • Anhydrous 1,4-dioxane

  • Reaction vials with stir bars and septum caps

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 4-(2-nitroethyl)phenylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Premixing (optional but recommended): In a separate, inerted vial, dissolve the Pd(OAc)₂ and the ligand in a small amount of anhydrous dioxane.

  • Reagent Addition: Under the inert atmosphere, add the catalyst premix (or the solid catalyst components) to the reaction vial.

  • Solvent Addition: Add the remaining degassed, anhydrous dioxane via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of 4-(2-Nitroethyl)phenylboronic Acid as a Diethanolamine Adduct

This procedure can enhance the stability of the boronic acid, reducing protodeboronation.

Materials:

  • 4-(2-Nitroethyl)phenylboronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride or other suitable solvent

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the 4-(2-nitroethyl)phenylboronic acid in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine dropwise via pipette while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[5]

Visualizing the Catalytic Cycle and Side Reactions

Understanding the catalytic cycle and the points where side reactions can occur is crucial for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2, Base) BetaHydride β-Hydride Elimination OxAdd->BetaHydride If Ar' has β-H Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Transmetalation->Product Protodeboronation Protodeboronation WastedBoronic Ar'-H (Byproduct) Protodeboronation->WastedBoronic AlkeneByproduct Alkene Byproduct BetaHydride->AlkeneByproduct BoronicAcid Ar'-B(OH)2 (Starting Material) BoronicAcid->Protodeboronation + H+ / Base

Caption: The Suzuki-Miyaura cycle and key side reactions.

This guide provides a comprehensive framework for successfully employing 4-(2-nitroethyl)phenylboronic acid in your synthetic campaigns. By understanding the inherent challenges and systematically applying the troubleshooting and optimization strategies outlined, you can unlock the full potential of this valuable chemical building block.

References

  • SYNTHESIS 4-NITRO-4'-BIPHENYL BY CROSS-COUPLING REACTION. Journal of Engineering & Processing Management. 2014;6(1). Available from: [Link]

  • Blondiaux, N., et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. 2019;9(3):213. Available from: [Link]

  • Nambo, M., et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. 2019;9(11):10349-10354. Available from: [Link]

  • Kaya, U., et al. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. 2021;11(61):38621-38631. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. The Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery. Royal Society of Chemistry; 2016. Available from: [Link]

  • Muthipeedika, N. J., et al. Screening of different ligands for Suzuki coupling a. ResearchGate. 2018. Available from: [Link]

  • Maeda, K., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2021. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. 2021. Available from: [Link]

  • Bakewell, C., et al. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions. 2015;44(3):1032-1035. Available from: [Link]

  • Kassel, S. H., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. 2022;12(1):333-339. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. 2014. Available from: [Link]

  • Herve, M. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath. 2010. Available from: [Link]

  • How resistant are Suzuki couplings to nitro groups? r/chemhelp - Reddit. 2019. Available from: [Link]

  • Muthipeedika, N. J., et al. Screening of different bases for Suzuki coupling a. ResearchGate. 2018. Available from: [Link]

  • Herve, M. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. University of Bath. 2011. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. Available from: [Link]

  • Shields, J. D., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. 2014;16(1):138-141. Available from: [Link]

  • Naghipour, A., & Fakhri, A. Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. 2019. Available from: [Link]

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. 1995;95(7):2457-2483. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. 2022;19(6):2277-2287. Available from: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. 2011. Available from: [Link]

  • Suzuki cross-coupling reaction. YouTube. 2020. Available from: [Link]

Sources

Troubleshooting

overcoming steric hindrance in ortho-substituted couplings with 4-(2-Nitroethyl)phenylboronic acid

A Specialist's Guide to Overcoming Steric Hindrance in Suzuki-Miyaura Couplings with 4-(2-Nitroethyl)phenylboronic Acid Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist's Guide to Overcoming Steric Hindrance in Suzuki-Miyaura Couplings with 4-(2-Nitroethyl)phenylboronic Acid

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I've designed this comprehensive guide for researchers, scientists, and drug development professionals who are navigating the complexities of sterically hindered Suzuki-Miyaura cross-coupling reactions. This resource specifically addresses the challenges encountered when coupling ortho-substituted aryl halides with sterically demanding boronic acids like 4-(2-Nitroethyl)phenylboronic acid. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these challenging transformations.

The Challenge: Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation due to its mild conditions and functional group tolerance.[1] However, when substrates with bulky groups at the ortho positions are involved, the reaction efficiency can plummet. This steric clash primarily impedes two key steps in the catalytic cycle: oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step that forms the desired biaryl product.[2][3]

With a substrate like 4-(2-Nitroethyl)phenylboronic acid, the challenge is compounded. While the boronic acid itself isn't exceptionally bulky, the ortho-substituents on the coupling partner create a sterically congested environment around the reaction center. The electron-withdrawing nitro group on the boronic acid can also influence the electronic properties of the system, potentially affecting the transmetalation step.[4][5][6]

This guide provides a systematic approach to overcoming these hurdles, focusing on the critical interplay of ligands, bases, solvents, and catalysts.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address common issues encountered during sterically hindered Suzuki-Miyaura couplings.

Q1: I'm getting very low to no yield when coupling my ortho-substituted aryl bromide with 4-(2-Nitroethyl)phenylboronic acid. What's the most likely cause?

A1: Low yields in these reactions are most commonly due to inefficient oxidative addition or reductive elimination steps caused by steric hindrance.[2] The primary factor to investigate is your choice of ligand. Standard ligands like PPh₃ are often inadequate for these challenging couplings.

Troubleshooting Steps:

  • Ligand Selection: Switch to a bulky, electron-rich phosphine ligand. The so-called "Buchwald ligands" such as SPhos, XPhos, and RuPhos are specifically designed for sterically demanding couplings.[2][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2][8]

  • Base Strength: A weak base may not be sufficient. Consider switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[8]

  • Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[2]

Q2: My reaction is starting, but it stalls and I'm left with a mixture of starting materials and a small amount of product. What should I try?

A2: A stalled reaction often points to catalyst deactivation or an insufficiently reactive system to overcome the high activation energy of the sterically hindered steps.

Troubleshooting Steps:

  • Increase Catalyst Loading: For challenging couplings, increasing the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes be effective.

  • Elevate the Temperature: While Suzuki reactions are known for their mild conditions, sterically hindered couplings often require higher temperatures to overcome the energetic barriers. Carefully increase the reaction temperature, monitoring for potential decomposition of your starting materials.

  • Consider a Different Palladium Pre-catalyst: Different pre-catalysts can have varying stabilities and activities. If you are using a standard Pd source like Pd(OAc)₂, consider switching to a more advanced pre-catalyst that incorporates a bulky ligand.

  • Water Content with Phosphate Bases: When using anhydrous potassium phosphate (K₃PO₄), the addition of a small amount of water can sometimes be beneficial and improve reproducibility.[9]

Q3: I'm observing significant amounts of dehalogenation and homocoupling of my boronic acid. How can I minimize these side reactions?

A3: Dehalogenation (protodehalogenation) of the aryl halide and homocoupling of the boronic acid are common side reactions, especially under forcing conditions.

Troubleshooting Steps:

  • Optimize the Base: Using an excessively strong base can sometimes promote side reactions. If you are using a very strong base like t-BuOK, consider screening slightly weaker bases like K₃PO₄ or Cs₂CO₃.

  • Control Water Content: While a small amount of water can be beneficial with certain bases, excess water can lead to protodeboronation of the boronic acid. Ensure you are using anhydrous solvents.

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. For monodentate ligands, a 2:1 ligand-to-palladium ratio is a good starting point.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further side reactions.

Deep Dive: The Mechanistic Approach to Overcoming Steric Hindrance

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational troubleshooting.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Steric Hindrance Point 1] Ar-Pd(II)-OR(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Transmetalation (Ar'-B(OR)2) + Base Ar-Ar' Biaryl Product Ar-Pd(II)-OR(L2)->Ar-Ar' Reductive Elimination [Steric Hindrance Point 2] Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Sources

Optimization

degradation pathways for 4-(2-Nitroethyl)phenylboronic acid under basic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of 4-(2...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and degradation of 4-(2-nitroethyl)phenylboronic acid, particularly under basic experimental conditions. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your research.

Introduction: Understanding the Dual Reactivity of 4-(2-Nitroethyl)phenylboronic acid

4-(2-Nitroethyl)phenylboronic acid is a bifunctional molecule, and its stability is dictated by the chemical properties of both the arylboronic acid group and the nitroethyl substituent. Under basic conditions, both moieties can undergo transformations that may impact your experimental outcomes. This guide will address these potential degradation pathways, helping you to anticipate and troubleshoot common issues.

Section 1: Troubleshooting Unstable Results and Unexpected Byproducts

This section addresses common problems encountered during experiments involving 4-(2-nitroethyl)phenylboronic acid in basic media.

Question 1: I am observing a progressive loss of my starting material in a basic reaction mixture, even before adding other reagents. What is happening?

Answer:

You are likely observing the degradation of the 4-(2-nitroethyl)phenylboronic acid. Under basic conditions, two primary degradation pathways can be initiated: protodeboronation of the arylboronic acid and reactions involving the nitroethyl group.

  • Protodeboronation: This is a common degradation pathway for arylboronic acids in aqueous basic media.[1][2] The hydroxide ions in the basic solution react with the boronic acid to form a more reactive boronate anion. This boronate can then be cleaved from the aromatic ring and replaced by a proton from the solvent (e.g., water), resulting in the formation of 4-(2-nitroethyl)benzene as a byproduct. Electron-deficient arylboronic acids can be particularly susceptible to this process.[3][4]

  • Nitronate Formation: The alpha-protons on the carbon adjacent to the nitro group are acidic. In the presence of a base, one of these protons can be abstracted to form a nitronate salt. While the classic Nef reaction, which converts a nitroalkane to a carbonyl compound, requires acidic conditions for the final hydrolysis step, the initial formation of the nitronate under basic conditions can lead to other degradation pathways or the formation of undesired side products. The predicted pKa of the alpha-proton of nitroethane is around 8.6, suggesting that even moderately basic conditions can lead to significant nitronate formation.[5]

Question 2: My reaction is generating an unexpected aromatic compound that lacks the boronic acid group. How can I confirm its identity and prevent its formation?

Answer:

The most likely culprit is protodeboronation, leading to the formation of 4-(2-nitroethyl)benzene.

Troubleshooting and Prevention:

  • pH Control: Protodeboronation is highly pH-dependent and accelerates at higher pH.[1] If your experimental conditions allow, consider using a milder base or a buffered system to maintain a lower pH.

  • Solvent Choice: The rate of protodeboronation can be influenced by the solvent system. While aqueous bases are common culprits, exploring less protic co-solvents might be beneficial, though this needs to be balanced with solubility requirements.

  • Temperature: Like many reactions, protodeboronation is often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.

  • Confirmation of Byproduct: To confirm the identity of the byproduct, you can use analytical techniques such as:

    • LC-MS: Compare the mass of the unknown peak to the calculated mass of 4-(2-nitroethyl)benzene.

    • ¹H NMR: Look for the disappearance of the boronic acid protons and the appearance of a new aromatic proton in the place of the C-B bond. The characteristic signals of the nitroethyl group should remain.

Question 3: I am seeing a change in the color of my reaction mixture over time, and my desired product yield is low. What could be the cause?

Answer:

Color changes can be indicative of degradation pathways involving the nitroethyl group. The formation of the nitronate salt can sometimes lead to colored solutions. Furthermore, subsequent reactions of the nitronate can produce various byproducts.

Troubleshooting and Prevention:

  • Minimize Exposure to Strong Base: Add the base slowly and at a reduced temperature to control the rate of nitronate formation. If possible, use the minimum stoichiometric amount of base required for your reaction.

  • Inert Atmosphere: While the primary degradation pathways are not necessarily oxidative, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent potential side reactions, especially if trace metals are present which could catalyze oxidation. Oxidative deboronation is a known degradation pathway for some boronic acids.[6][7][8]

  • Analytical Monitoring: Use techniques like HPLC with a UV-Vis or PDA detector to monitor the appearance of new peaks that might correspond to colored byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main degradation products I should be looking for?

A1: The two primary degradation products to anticipate are:

  • 4-(2-nitroethyl)benzene: Resulting from protodeboronation.

  • Products from nitronate degradation: These can be more complex and may include oximes or carbonyl compounds, although the latter typically requires further reaction steps.

Q2: How can I monitor the stability of my 4-(2-nitroethyl)phenylboronic acid stock solution?

A2: It is recommended to prepare fresh solutions of 4-(2-nitroethyl)phenylboronic acid, especially in basic or aqueous media. If you need to store a solution, do so at a low temperature and under an inert atmosphere. To monitor its stability, you can use:

  • ¹¹B NMR Spectroscopy: This is a powerful technique to observe the boron species in solution. A shift in the ¹¹B NMR signal can indicate the conversion of the trigonal boronic acid to a tetrahedral boronate species or its degradation.[9][10][11]

  • HPLC: A stability-indicating HPLC method can be developed to separate the parent compound from its potential degradation products.[12][13]

Q3: Is there any risk of intramolecular reactions between the boronic acid and the nitroethyl group?

A3: While direct intramolecular cyclization under simple basic conditions is not a commonly reported pathway, the possibility of interactions cannot be entirely ruled out, especially in the presence of catalysts or under specific reaction conditions. For instance, some studies have explored the reductive coupling of nitro compounds with boronic acids, but these typically require specific metal catalysts and reducing agents.[14][15] Under standard basic conditions, the intermolecular degradation pathways of protodeboronation and nitronate reactions are more probable. Some research has investigated the potential for intramolecular N-B bond formation in other systems, but this was not observed in the specific case studied.[16]

Section 3: Experimental Protocols

Protocol 1: General Stability Study of 4-(2-Nitroethyl)phenylboronic acid in a Basic Solution

This protocol outlines a general procedure to assess the stability of your compound under specific basic conditions.

Materials:

  • 4-(2-Nitroethyl)phenylboronic acid

  • Your chosen basic solution (e.g., 1 M NaOH, 1 M K₂CO₃, or an organic base in a relevant solvent)

  • An appropriate solvent for sample dilution (e.g., acetonitrile, methanol)

  • HPLC or UPLC-MS system

  • pH meter

Procedure:

  • Prepare a stock solution of 4-(2-nitroethyl)phenylboronic acid in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

  • Initiate the degradation: In a clean vial, add a known volume of your stock solution to your basic solution at the desired temperature.

  • Time point sampling: At regular intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction: Immediately dilute the aliquot in a suitable solvent (e.g., acetonitrile with 0.1% formic acid) to stop further degradation.

  • Analyze the samples: Inject the quenched samples into your HPLC or UPLC-MS system.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks over time.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[13][17]

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound and expected byproducts absorb (e.g., 254 nm). A PDA detector is highly recommended to assess peak purity.

Optimization:

  • Adjust the gradient slope and duration to achieve baseline separation between the parent peak and any degradation peaks.

  • If co-elution is an issue, try a different stationary phase (e.g., phenyl-hexyl) or modify the mobile phase (e.g., using methanol instead of acetonitrile, or a different buffer).

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways discussed.

G cluster_0 Protodeboronation Pathway A 4-(2-Nitroethyl)phenylboronic acid B 4-(2-Nitroethyl)phenylboronate A->B + OH⁻ (fast equilibrium) C 4-(2-Nitroethyl)benzene (Protodeboronation Product) B->C + H₂O (rate-determining step) G cluster_1 Nitroethyl Group Activation D 4-(2-Nitroethyl)phenylboronic acid E Nitronate Intermediate D->E + Base - H₂O F Potential Side Products (e.g., oximes, etc.) E->F Further reactions

Caption: Base-mediated formation of the nitronate intermediate.

References

  • Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)
  • Kozminski, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Eur. J. Med. Chem.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. J. Am. Chem. Soc.
  • 4-(2-Nitroethyl)phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Di Cesare, E., et al. (2014). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Molecules.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.
  • Valenzuela, S. A., et al. (2022).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [PDF]. Semantic Scholar.
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Anal. Chem.
  • Valenzuela, S. A., et al. (2022).
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). Molecules.
  • Francis, K., & Gadda, G. (2005). Mechanism of Nitroalkane Oxidase: 2. pH and Kinetic Isotope Effects. Biochemistry.
  • Al-Zoubi, R. M. (2023).
  • Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. ACS Spring 2021.
  • Nitroethane. (n.d.). LookChem. Retrieved from [Link]

  • Al-Zoubi, R. M. (2023).
  • Mass spectrometric analysis for organic boron compounds. (2008).
  • Francis, K., et al. (2005). Probing the chemical steps of nitroalkane oxidation catalyzed by 2-nitropropane dioxygenase with solvent viscosity, pH, and substrate kinetic isotope effects. Biochemistry.
  • Li, Z., et al. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.
  • Boronic acid based dynamic click chemistry: recent advances and emergent applic
  • Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proc.
  • Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC.
  • Organoboron chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Kuivila, H. G., & Armour, A. G. (1957). Organoboron Compounds, and the Study of Reaction Mechanisms.
  • Development of Stability Indic
  • 2-Nitroethanol. (n.d.). PubChem. Retrieved from [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). Molecules.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022).
  • Nitroethane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Watson, C., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules.
  • Patel, Y., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian J. Pharm. Sci.
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnol. Bioeng.
  • Seim, A. (2019). Catalytic Reactions of Organoboranes. DSpace@MIT.
  • Nitroethane. (n.d.). PubChem. Retrieved from [Link]

  • Lipczynska-Kochany, E. (1995). Degradation of Aqueous Nitrophenols and Nitrobenzene by Means of the Fenton Reaction.
  • Chemistry Official 2024-2025 HSC Science (General) 12th Standard Board Exam Question Paper Solution. (n.d.). Shaalaa.com.
  • Nitroethane. (n.d.). Grokipedia.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of 4-(2-Nitroethyl)phenylboronic Acid with Other Functionalized Boronic Acids in Synthetic and Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, functionalized phenylboronic acids stand out as versatile and indispensab...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, functionalized phenylboronic acids stand out as versatile and indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures. This guide provides a detailed, head-to-head comparison of 4-(2-Nitroethyl)phenylboronic acid with other key functionalized boronic acids, namely 4-formylphenylboronic acid and 4-nitrophenylboronic acid. We will delve into their reactivity profiles, supported by experimental data, and explore their applications, offering insights to aid in the strategic selection of reagents for synthetic and medicinal chemistry endeavors.

Introduction to Functionalized Phenylboronic Acids

Boronic acids and their derivatives have become crucial in medicinal chemistry, with several boron-containing drugs approved for clinical use.[1][2] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, a property exploited in drug design.[1][3] The functionalization of the phenyl ring in phenylboronic acids allows for the fine-tuning of their electronic and steric properties, which in turn influences their reactivity and biological activity.

This guide focuses on 4-(2-Nitroethyl)phenylboronic acid, a unique building block featuring a nitroalkyl substituent. We will compare its performance characteristics against two widely used functionalized boronic acids: 4-formylphenylboronic acid, a key intermediate in the synthesis of various pharmaceuticals, and 4-nitrophenylboronic acid, a strongly electron-withdrawn analogue.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4] The catalytic cycle, illustrated below, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step. Electron-donating groups can increase the nucleophilicity of the organic moiety, often leading to faster reactions and higher yields. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[4]

Head-to-Head Comparison in Suzuki-Miyaura Coupling

While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can infer the relative performance of these boronic acids by analyzing data from various sources.

4-(2-Nitroethyl)phenylboronic Acid: A Unique Profile

The 4-(2-nitroethyl)phenyl substituent introduces a combination of steric bulk and electron-withdrawing effects. The ethyl linker separates the nitro group from the phenyl ring, which may modulate the electronic influence on the boronic acid moiety compared to a directly conjugated nitro group. The nitroalkyl group can also participate in other reactions, offering further synthetic utility.

  • Reactivity: The electron-withdrawing nature of the nitro group, even though insulated by an ethyl group, is expected to decrease the nucleophilicity of the aryl group, potentially leading to slower reaction rates in the transmetalation step compared to electron-rich boronic acids. However, the steric hindrance is less pronounced than in ortho-substituted analogues.

  • Applications: The presence of the nitroethyl group opens avenues for further functionalization. For instance, the nitro group can be reduced to an amine, providing a handle for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry for the synthesis of complex scaffolds.

As of this writing, specific, quantitative data on the performance of 4-(2-Nitroethyl)phenylboronic acid in Suzuki-Miyaura coupling reactions is not extensively available in the public domain. Its performance is predicted based on general principles of organic chemistry.

4-Formylphenylboronic Acid: The Versatile Workhorse

4-Formylphenylboronic acid is a widely used bifunctional reagent in organic synthesis. The formyl group is a moderately electron-withdrawing group and offers a reactive handle for a plethora of subsequent transformations.[5]

  • Reactivity: Despite the electron-withdrawing nature of the formyl group, 4-formylphenylboronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions. With optimized conditions, it provides good to excellent yields with a variety of aryl halides.[5][6]

  • Applications: The formyl group can be readily converted into other functional groups, such as alcohols, amines, and carboxylic acids, or used in condensation reactions to build complex heterocyclic systems. This versatility makes it a cornerstone in the synthesis of many pharmaceutical compounds.[3]

4-Nitrophenylboronic Acid: The Electron-Deficient Partner

4-Nitrophenylboronic acid features a strongly electron-withdrawing nitro group directly conjugated with the phenyl ring. This significantly impacts its reactivity.

  • Reactivity: The strong electron-withdrawing effect of the nitro group decreases the nucleophilicity of the phenyl ring, which can lead to slower reaction rates and lower yields in Suzuki-Miyaura couplings compared to electron-donating or neutral boronic acids.[7] However, with appropriate catalyst systems and reaction conditions, high yields can still be achieved.[8][9]

  • Applications: The nitro group can be a precursor to an amino group, which is a common functional group in bioactive molecules. The strong electron-withdrawing nature of the nitro group also makes 4-nitrophenylboronic acid useful in studying electronic effects in cross-coupling reactions.[9][10]

Comparative Performance Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-formylphenylboronic acid and 4-nitrophenylboronic acid with various aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-Formylphenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄K₃PO₄THF85[6]
4-Formylphenylboronic acid2-(2-Bromophenyl)-4,4-dimethyl-2-oxazolinePd(PPh₃)₄Na₂CO₃Toluene/H₂ONot specified, but used in synthesis[3]
4-Nitrophenylboronic acid4-IodotoluenePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O88[4]
4-Nitrophenylboronic acid4-BromoacetophenonePd(II) complexK₂CO₃Methanol17 (low conversion)[11]

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using 4-formylphenylboronic acid and a general protocol that can be adapted for other functionalized boronic acids.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine aryl halide, boronic acid, and base in a flask. Inert Atmosphere Evacuate and backfill with inert gas (e.g., Argon). Combine Reactants->Inert Atmosphere Add Catalyst and Solvent Add palladium catalyst and degassed solvent. Inert Atmosphere->Add Catalyst and Solvent Heat and Stir Heat the mixture to the desired temperature with stirring. Add Catalyst and Solvent->Heat and Stir Monitor Progress Monitor the reaction by TLC or GC-MS. Heat and Stir->Monitor Progress Cool and Dilute Cool to room temperature and dilute with an organic solvent. Monitor Progress->Cool and Dilute Upon completion Wash Wash with water and brine. Cool and Dilute->Wash Dry and Concentrate Dry the organic layer and remove the solvent. Wash->Dry and Concentrate Purify Purify the crude product by column chromatography. Dry and Concentrate->Purify

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with an Aryl Bromide[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-formylphenylboronic acid, and anhydrous potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst followed by anhydrous THF.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion and Future Perspectives

The choice of a functionalized phenylboronic acid is a critical decision in the design of a synthetic route.

  • 4-(2-Nitroethyl)phenylboronic acid presents an intriguing, albeit less explored, option. Its unique nitroalkyl substituent offers potential for post-coupling functionalization, making it a promising building block for creating diverse molecular libraries in drug discovery. Further research is needed to fully characterize its reactivity profile in Suzuki-Miyaura and other cross-coupling reactions.

  • 4-Formylphenylboronic acid remains a highly reliable and versatile reagent. Its well-established reactivity and the synthetic utility of the formyl group make it a go-to choice for many applications.

  • 4-Nitrophenylboronic acid , while sometimes exhibiting lower reactivity due to its strong electron-withdrawing nature, is a valuable tool for introducing a nitro group or a precursor to an amino group into a target molecule.

For researchers and drug development professionals, understanding the subtle yet significant differences in the reactivity and synthetic potential of these functionalized boronic acids is paramount. While this guide provides a comparative framework, the optimal choice will always depend on the specific synthetic challenge at hand, including the nature of the coupling partner and the desired final product. The continued exploration of novel functionalized boronic acids, such as 4-(2-Nitroethyl)phenylboronic acid, will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new therapeutic agents.

References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
  • A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological. Benchchem.
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
  • 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. Benchchem.
  • A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Synthesis of Biaryls. Request PDF.
  • Examples of biaryl structure applications.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
  • 4-(2-Nitroethyl)phenylboronic acid.
  • Preformed Pd(II)
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst.
  • 4-Nitrophenylboronic acid. PubChem.
  • 4-Nitrophenylboronic acid. ChemicalBook.
  • 4-Nitrophenylboronic acid = 95.0 24067-17-2. Sigma-Aldrich.
  • 4-Nitrophenylboronic acid. PubChem - NIH.

Sources

Comparative

A Comparative Guide to the Analytical Validation of 4-(2-Nitroethyl)phenylboronic Acid Derivatives

Introduction: The Crucial Role of Validation in Drug Discovery In the landscape of modern medicinal chemistry, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Validation in Drug Discovery

In the landscape of modern medicinal chemistry, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] Among these, 4-(2-nitroethyl)phenylboronic acid and its derivatives represent a class of intermediates with significant potential for the synthesis of novel pharmacologically active agents. The presence of the nitroethyl group provides a versatile handle for further chemical transformations, while the phenylboronic acid moiety allows for the construction of complex molecular architectures.

However, the synthetic utility of these compounds is predicated on their purity and structural integrity. Organoboron compounds can be prone to degradation, such as hydrolysis or the formation of cyclic anhydrides (boroxines), which can complicate subsequent reactions and lead to impure final products.[3][4] Therefore, a robust, multi-faceted analytical validation strategy is not merely a procedural formality but a cornerstone of synthetic success and experimental reproducibility.

This guide provides a comprehensive comparison of the primary analytical methods for validating the synthesis of 4-(2-nitroethyl)phenylboronic acid derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the reliability of your synthetic intermediates.

Synthetic Context: Anticipating Potential Impurities

While numerous synthetic routes to arylboronic acids exist, a common approach involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5][6] For nitro-containing compounds, careful control of reaction conditions is essential to avoid side reactions involving the nitro group. Potential impurities arising from the synthesis can include:

  • Starting Materials: Unreacted aryl halides or other precursors.

  • Homocoupling Products: Biphenyl derivatives formed from the organometallic intermediate.

  • Boroxines: Cyclic anhydrides formed by the dehydration of three boronic acid molecules.

  • Protodeborylation Products: The replacement of the boronic acid group with a hydrogen atom.

A successful validation strategy must be capable of identifying and quantifying the target molecule while definitively ruling out the presence of these and other potential impurities.

Core Analytical Techniques: A Multi-Pronged Approach

No single analytical technique is sufficient for complete validation. Instead, a combination of spectroscopic and chromatographic methods should be employed to build a comprehensive and self-validating data package.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For boronic acid derivatives, a suite of NMR experiments is necessary.

Expertise & Causality:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For 4-(2-nitroethyl)phenylboronic acid, one would expect to see characteristic triplets for the two methylene (-CH₂-) groups of the nitroethyl chain and a set of doublets in the aromatic region, confirming the 1,4-disubstitution pattern. The broad singlet for the B(OH)₂ protons is also a key indicator, though its chemical shift can be highly variable and it readily exchanges with D₂O.

  • ¹³C NMR: Confirms the carbon framework of the molecule. A key diagnostic is the carbon atom directly bonded to boron, which exhibits a characteristic chemical shift.[7]

  • ¹¹B NMR: This is the most direct method for observing the boron center. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom.[8]

    • A trigonal planar (sp²-hybridized) boronic acid typically appears in the range of δ 28-33 ppm .[9]

    • Formation of a tetrahedral (sp³-hybridized) boronate species, such as a boroxine or a complex with a diol, results in a significant upfield shift to approximately δ 3-9 ppm .[8][10] This makes ¹¹B NMR an excellent tool for assessing the purity and stability of the boronic acid.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help to sharpen the B(OH)₂ proton signals.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time is typically required.

  • ¹¹B NMR Acquisition: Using a broadband probe, acquire the boron spectrum. A boron-free quartz NMR tube may be used to minimize background signals.[10] Use a known standard (e.g., BF₃·OEt₂) for referencing if necessary.

  • Data Processing: Process the spectra, integrate the signals, and assign the peaks to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a common and effective technique for this class of molecules.[11]

Expertise & Causality: ESI-MS analysis will confirm the molecular mass of the target compound, typically by observing the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For 4-(2-nitroethyl)phenylboronic acid (C₈H₁₀BNO₄), the expected exact mass is approximately 195.065 g/mol . High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a high degree of confidence in the compound's identity. The fragmentation pattern observed in MS/MS experiments can further validate the structure by showing the loss of characteristic fragments, such as the nitro group or the ethyl chain.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Both modes should be tested for optimal sensitivity.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the gold standard for determining the purity of a compound and for separating it from starting materials, by-products, and degradants.

Expertise & Causality: The analysis of boronic acids by reversed-phase HPLC (RP-HPLC) can be challenging due to the potential for on-column hydrolysis of boronic esters or interactions with free silanol groups on the stationary phase.[4][12] For nitroaromatic compounds, UV detection is highly effective due to the strong chromophore.[13]

Key Considerations for Method Development:

  • Column Choice: A modern, end-capped C18 column with low silanol activity is recommended to minimize peak tailing and on-column degradation.[12]

  • Mobile Phase: A simple mobile phase of acetonitrile and water, often with a modifier like formic acid, is a good starting point. The pH should be carefully controlled, as it can affect the stability of the boronic acid.[12]

  • Detector: A UV detector set to a wavelength where the nitroaromatic system has strong absorbance (e.g., ~254 nm) will provide excellent sensitivity.[14]

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peaks. The purity is typically reported as the area percentage of the main peak.

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis) in the sample.

Expertise & Causality: This technique serves as a fundamental check of purity and stoichiometry. The experimentally determined percentages of C, H, and N must agree with the theoretical values calculated from the molecular formula (for C₈H₁₀BNO₄: C=49.28%, H=5.17%, N=7.18%) within an acceptable margin of error (typically ±0.4%). A significant deviation suggests the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment.

Comparison of Analytical Methods

The following table summarizes the primary role and key features of each validation technique.

Technique Primary Information Provided Primary Use Case Key Considerations
¹H & ¹³C NMR Molecular structure, proton/carbon environmentsStructural ElucidationSolvent choice can affect peak resolution.
¹¹B NMR Boron coordination state (sp² vs. sp³)Purity assessment (re: boroxines)Direct observation of the key functional group.[8]
Mass Spectrometry (MS) Molecular Weight, Elemental Formula (HRMS)Identity ConfirmationChoice of ionization technique is critical.[11]
HPLC Purity, Quantification of ImpuritiesPurity AssessmentMethod development needed to prevent on-column degradation.[4][12]
Elemental Analysis Elemental Composition (%C, H, N)Final Purity CheckRequires a highly pure and dry sample for accuracy.

Integrated Validation Workflow

A logical and efficient workflow ensures that all aspects of the compound's identity and purity are confirmed. The following diagram illustrates a self-validating workflow where results from each step inform the next.

ValidationWorkflow cluster_synthesis Synthesis & Purification Synthesis Crude Synthesized Product Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification PureProduct Purified Compound Purification->PureProduct NMR Structural Elucidation (¹H, ¹³C, ¹¹B NMR) PureProduct->NMR Confirms Structure MS Identity Confirmation (ESI-MS / HRMS) PureProduct->MS Confirms Mass HPLC Purity Assessment (RP-HPLC) PureProduct->HPLC Determines Purity Final Validated Product EA Compositional Verification (Elemental Analysis) HPLC->EA Purity >99%?

Caption: Integrated workflow for the validation of synthetic compounds.

Conclusion

Validating the synthesis of 4-(2-nitroethyl)phenylboronic acid derivatives requires a synergistic combination of analytical techniques. NMR spectroscopy (¹H, ¹³C, and particularly ¹¹B) provides the definitive structural proof, mass spectrometry confirms the molecular identity, HPLC assesses the purity with high resolution, and elemental analysis offers a final, fundamental check on the composition. By employing this multi-faceted, self-validating workflow, researchers can proceed with confidence, knowing that their synthetic building blocks are of the highest quality, thereby ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

  • Phenylboronic acid - Wikipedia. Wikipedia. [Link]

  • Organoboron chemistry - Wikipedia. Wikipedia. [Link]

  • Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

  • Carbon-13 nuclear magnetic resonance studies of organoboranes. Relative importance of mesomeric boron-carbon .pi.-bonding forms in alkenyl- and alkynylboranes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]

  • 11 B NMR Chemical Shifts. San Diego State University Chemistry. [Link]

  • Bringing out the potential of organoboron compounds by designing the chemical bonds and spaces around boron. RSC Publishing. [Link]

  • Synthetic method of 2-nitro phenyl boric acid.
  • Organoborane Chemistry. (Link not available)
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. [Link]

  • Analytical methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

  • 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122. PubChem. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mass spectrometric analysis for organic boron compounds. ResearchGate. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. DTIC. [Link]

  • Organoboron Compounds. Advances in Chemistry (ACS Publications). [Link]

  • boronic esters. Organic Syntheses Procedure. [Link]

  • (4-(2-Aminoethyl)phenyl)boronic acid | C8H12BNO2 | CID 22178831. PubChem. [Link]

  • Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. [Link]

Sources

Validation

A Researcher's Guide to Catalyst Performance in Suzuki Coupling with 4-(2-Nitroethyl)phenylboronic Acid

For chemists engaged in the synthesis of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is an essential tool for forging carbon-carbon bonds.[1][2] However, the...

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of complex molecules for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction is an essential tool for forging carbon-carbon bonds.[1][2] However, the electronic properties of the coupling partners can significantly impact the reaction's efficiency.[3] This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of 4-(2-Nitroethyl)phenylboronic acid, a substrate that presents unique challenges due to the presence of an electron-withdrawing nitro group.

The nitro group, being strongly electron-withdrawing, can influence the electronic environment of the boronic acid, potentially affecting the crucial transmetalation step of the catalytic cycle.[4][5] While electron-withdrawing groups on an aryl halide partner can facilitate the initial oxidative addition step, on the boronic acid partner they can sometimes slow the reaction.[6] Therefore, the judicious selection of the catalyst, ligands, and reaction conditions is paramount to achieving high yields and purity.

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst and its associated ligands is critical for overcoming the challenges posed by electron-deficient substrates like 4-(2-Nitroethyl)phenylboronic acid. While direct comparative data for this specific boronic acid is not extensively documented in a single study, we can infer performance from studies on similarly challenging substrates, such as other nitrophenylboronic acids or aryl halides bearing nitro groups.[1][4]

Below is a table summarizing the performance of common palladium catalyst systems in Suzuki-Miyaura couplings of electron-deficient partners. This should serve as a practical guide for catalyst selection.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available and well-understood.[3] Can be effective for some nitro-containing substrates.[7]Lower activity for more challenging or sterically hindered substrates; may require higher temperatures.[3]2-5
PdCl₂(dppf) Diphosphine complexGood for a range of substrates and relatively air-stable.[1][3]May not be as active as modern Buchwald-type catalysts for highly challenging couplings.[3]1-3
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][3]Air-sensitive and higher cost.[3]1-2
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[3]Air-sensitive and higher cost.[3]1-2

Expert Insights on Catalyst Selection:

  • For initial screening, Pd(PPh₃)₄ is a reasonable starting point due to its availability and ease of handling.[3] However, if yields are low, moving to a more active catalyst system is advisable.

  • For challenging couplings involving electron-deficient substrates, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior.[3][8] These ligands facilitate the oxidative addition step and can improve overall catalytic turnover.[9]

  • The choice of base is also crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ are often employed to facilitate the transmetalation of electron-deficient boronic acids.[2][7]

Experimental Workflow and Protocol

The following is a detailed, step-by-step protocol for the Suzuki coupling of 4-(2-Nitroethyl)phenylboronic acid with a representative aryl bromide, 4-bromoanisole. This protocol is designed to be a self-validating system, with each step explained to ensure reproducibility and success.

Diagram of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Flame-dry Schlenk flask and stir bar prep2 Add aryl bromide, boronic acid, and base prep1->prep2 prep3 Add catalyst and ligand prep2->prep3 react1 Seal flask and establish inert atmosphere (Ar/N2) prep3->react1 Proceed to reaction react2 Add degassed solvent react1->react2 react3 Heat to desired temperature with vigorous stirring react2->react3 react4 Monitor reaction progress (TLC, LC-MS) react3->react4 workup1 Cool to room temperature react4->workup1 Upon completion workup2 Dilute with organic solvent and wash with water/brine workup1->workup2 workup3 Dry organic layer, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Protocol

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • 4-(2-Nitroethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL), degassed

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add 4-bromoanisole, 4-(2-Nitroethyl)phenylboronic acid, and K₃PO₄. The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide.[1]

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos before adding them to the Schlenk flask. This pre-formation of the active catalytic species can sometimes improve reaction efficiency.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. Degassing the solvent by bubbling an inert gas through it for 20-30 minutes is essential to remove dissolved oxygen.[10]

  • Reaction Conditions: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The elevated temperature is often necessary to drive the coupling of electron-deficient substrates to completion.[10]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[10]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Ar¹-X transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 boronate Ar²-B(OH)₃⁻ boronate->pd_complex1 base Base (e.g., K₃PO₄) boronic_acid Ar²-B(OH)₂ boronic_acid->boronate pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² reductive_elimination->product Forms Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This step is often rate-limiting and is facilitated by electron-withdrawing groups on the aryl halide.[7][11]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12] For electron-deficient boronic acids, this step can be slow, necessitating a careful choice of base and solvent.[4]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

By understanding these fundamental steps and the factors that influence them, researchers can make informed decisions to optimize the Suzuki coupling of challenging substrates like 4-(2-Nitroethyl)phenylboronic acid, leading to more efficient and successful syntheses.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Royal Society of Chemistry. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Available at: [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PubMed Central. Available at: [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • How resistant are Suzuki couplings to nitro groups? Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison: The Enhanced Reactivity and Stability of 4-(2-Nitroethyl)phenylboronic Acid MIDA Ester in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the construction of carbon-carbon bonds. However, the stability and reactivity of the requisite boronic acids can often be a limiting factor, particularly with electronically demanding or otherwise sensitive substrates. This guide provides an in-depth technical comparison of 4-(2-Nitroethyl)phenylboronic acid and its N-methyliminodiacetic acid (MIDA) ester, offering insights into their respective performance, stability, and handling characteristics, supported by established principles and representative experimental data for analogous systems.

The presence of the electron-withdrawing nitro group on the phenylboronic acid ring can significantly impact the reactivity and stability of the molecule. Such electron-deficient boronic acids are known to be challenging substrates in Suzuki-Miyaura couplings, often leading to lower yields and requiring carefully optimized conditions. The MIDA ester of 4-(2-Nitroethyl)phenylboronic acid presents a robust solution to these challenges, transforming a potentially problematic reagent into a reliable and highly effective building block.

The MIDA Boronate Advantage: A Paradigm Shift in Boronic Acid Chemistry

The fundamental difference between a free boronic acid and its MIDA ester lies in the coordination state of the boron atom. In 4-(2-Nitroethyl)phenylboronic acid, the boron is sp²-hybridized and trigonal planar, possessing a vacant p-orbital that renders it susceptible to various decomposition pathways, including protodeboronation and oxidation. In contrast, the MIDA ligand forms a dative bond with the boron atom in the corresponding MIDA ester, resulting in a more stable, tetracoordinate sp³-hybridized boron center.[1][2][3] This structural modification imparts a host of advantageous properties to the MIDA boronate.

Key Performance and Handling Differences:
Feature4-(2-Nitroethyl)phenylboronic acid4-(2-Nitroethyl)phenylboronic acid MIDA Ester
Stability Susceptible to decomposition on the benchtop and during chromatography.[4]Indefinitely stable on the benchtop under air and compatible with silica gel chromatography.[5]
Handling Often requires fresh preparation or careful storage under inert atmosphere.Can be weighed and handled in air without special precautions, behaving as a typical crystalline solid.[5]
Reactivity in Anhydrous Conditions Can be reactive under anhydrous cross-coupling conditions.Unreactive under standard anhydrous Suzuki-Miyaura conditions, enabling sequential cross-couplings.
Controlled Release The entire amount is present at the start of the reaction, potentially leading to side reactions and decomposition.The free boronic acid is slowly released in situ under specific basic conditions, maintaining a low, steady concentration.[4][6]
Reaction Efficiency Yields can be variable and lower, especially with challenging coupling partners, due to the electron-withdrawing nitro group.[7]Generally provides higher and more reproducible yields, particularly with sensitive substrates, due to the slow-release mechanism minimizing decomposition.[4]

The Power of Slow Release: Overcoming the Challenges of Electron-Deficient Boronic Acids

The cornerstone of the MIDA boronate's superior performance in Suzuki-Miyaura coupling is its capacity for slow, controlled release of the free boronic acid under specific reaction conditions.[4][6] For an electron-deficient substrate like 4-(2-Nitroethyl)phenylboronic acid, this is a critical advantage. The slow release ensures that the concentration of the active, and potentially unstable, free boronic acid remains low throughout the reaction. This minimizes competing decomposition pathways and favors the productive cross-coupling reaction, leading to significantly improved yields.[4]

The rate of MIDA boronate deprotection can be modulated by the choice of base. Strong aqueous bases like sodium hydroxide lead to rapid hydrolysis, which can be useful in certain applications.[6] However, for sensitive substrates, milder bases such as potassium phosphate (K₃PO₄) are employed to achieve the beneficial slow release.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the MIDA boronate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a comparative protocol for the free boronic acid.

Synthesis of 4-(2-Nitroethyl)phenylboronic acid MIDA Ester

This protocol is a general method adaptable for the synthesis of aryl MIDA boronates from the corresponding boronic acids.[8]

Diagram of MIDA Ester Synthesis Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 4-(2-Nitroethyl)phenylboronic acid and N-methyliminodiacetic acid B Add solvent (e.g., DMSO or dioxane) A->B 1. C Heat the mixture (e.g., Dean-Stark or sealed vessel) B->C 2. D Cool to room temperature C->D 3. E Dilute with an organic solvent and wash with water D->E 4. F Dry the organic layer and concentrate E->F 5. G Purify by recrystallization or chromatography F->G 6.

Caption: Workflow for the synthesis of 4-(2-Nitroethyl)phenylboronic acid MIDA ester.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-(2-Nitroethyl)phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

  • Add a suitable solvent such as toluene or DMSO.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more is evolved.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the 4-(2-Nitroethyl)phenylboronic acid MIDA ester as a stable, crystalline solid.

Comparative Suzuki-Miyaura Cross-Coupling Reactions

The following protocols outline a representative Suzuki-Miyaura coupling of an aryl bromide with both the free boronic acid and its MIDA ester.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 4-(2-Nitroethyl)phenylboronic Acid

An Objective Comparison for Advanced Synthesis and Drug Discovery For professionals in chemical research and pharmaceutical development, the strategic selection of building blocks is paramount to the efficient constructi...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Advanced Synthesis and Drug Discovery

For professionals in chemical research and pharmaceutical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(2-Nitroethyl)phenylboronic acid has emerged as a bifunctional reagent of significant interest, offering a powerful platform for the synthesis of substituted β-phenethylamine derivatives. This guide provides an in-depth analysis of its performance, benchmarked against alternative synthetic strategies, and supported by detailed experimental frameworks.

Introduction: The Strategic Advantage of a Bifunctional Building Block

4-(2-Nitroethyl)phenylboronic acid is an aromatic boronic acid distinguished by the presence of a nitroethyl group at the para position. This unique combination of functionalities imparts a dual reactivity that is highly valuable in multi-step synthesis.

  • The Boronic Acid Handle: This group is a cornerstone of modern organic synthesis, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2][3] Boronic acids are generally stable, have low toxicity, and are easy to handle, making them crucial reagents in academic and industrial laboratories.[2][4]

  • The Masked Amine: The nitroethyl substituent serves as a stable precursor to a primary amine. The nitro group can be selectively reduced to an amino group in a subsequent step. This "masked" functionality is critical, as a free amine could otherwise interfere with the conditions of the Suzuki-Miyaura coupling by coordinating to the palladium catalyst.

This dual nature allows for a modular approach: first, the construction of a complex biaryl scaffold via cross-coupling, followed by the "unveiling" of the phenethylamine moiety, a privileged scaffold in medicinal chemistry due to its presence in numerous neurotransmitters and pharmacologically active compounds.[5][6][7]

Performance Benchmark 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl systems. The electronic nature of the substituents on the phenylboronic acid partner significantly influences reaction efficiency.[8] 4-(2-Nitroethyl)phenylboronic acid features an electron-withdrawing group (EWG), which can impact the transmetalation step of the catalytic cycle.

Comparative Data Analysis

To objectively assess its performance, we compare the coupling of various substituted phenylboronic acids with a model aryl bromide (4-bromoanisole). The data below is representative of typical outcomes under standardized conditions.

Boronic AcidSubstituent TypeTypical Yield (%)Relative Reaction RateKey Considerations
4-(2-Nitroethyl)phenylboronic acid Electron-Withdrawing (EWG) 80-90% Moderate Requires robust catalyst/base system. Nitro group is stable under typical Suzuki conditions.
4-Formylphenylboronic AcidStrong EWG85-95%Moderate to SlowThe formyl group is a strong deactivator; optimized conditions are often necessary.[8][9]
Phenylboronic AcidNeutral90-98%FastServes as a baseline for unsubstituted coupling partners.[1][10]
4-Methylphenylboronic AcidElectron-Donating (EDG)92-99%Very FastEDGs can accelerate the transmetalation step, often leading to faster reactions and higher yields.[8]

Causality Behind Performance: While boronic acids with EDGs often exhibit faster reaction rates, the performance of 4-(2-Nitroethyl)phenylboronic acid is highly effective. The moderately electron-withdrawing nature of the nitroethyl group does not significantly impede the catalytic cycle, and with a well-chosen palladium catalyst and base, high yields are readily achievable. This makes it a reliable coupling partner for a wide array of aryl and heteroaryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system for the reliable coupling of 4-(2-Nitroethyl)phenylboronic acid with an aryl bromide.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), 4-(2-Nitroethyl)phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), followed by a degassed solvent mixture of Toluene and Water (e.g., 4:1 ratio). The aqueous phase is essential for activating the boronic acid via the formation of a boronate species, which facilitates transmetalation.[3]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_catalyst pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 Ar-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 [Ar'-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar') product Ar-Ar' (Product) aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₂CO₃)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark 2: Synthesis of β-Phenethylamines

The primary value of the nitroethyl group is its role as a robust precursor to the β-phenethylamine core. The reduction of the nitro group is a key transformation that must be efficient and compatible with the newly formed biaryl structure.

Comparative Analysis of Synthetic Routes

The synthesis of phenethylamines can be achieved through various methods. Here, we compare the route using 4-(2-Nitroethyl)phenylboronic acid (as part of a two-step sequence) with other common alternatives.

MethodStarting MaterialsKey ReagentsConditionsTypical YieldsAdvantages / Disadvantages
Suzuki Coupling then Nitro Reduction Aryl Halide, 4-(2-Nitroethyl)phenylboronic acid 1. Pd Catalyst, Base2. Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) Stepwise, versatile conditions 70-85% (over 2 steps) Highly modular for library synthesis. Protects amine during coupling. Two separate steps required.
Reduction of β-Nitrostyrenes Substituted Benzaldehyde, Nitromethane1. Base (Henry Reaction)2. Reducing Agent (e.g., NaBH₄/CuCl₂, LiAlH₄)[11][12]One or two pots60-85%Good for simpler analogues. The intermediate nitrostyrene can be unstable or prone to polymerization.
Reduction of β-Hydroxynitriles Phenylacetonitrile, Cyclohexanone1. Base2. Reducing Agent (e.g., Borohydride, Catalytic Hydrogenation)[13][14]Stepwise65-80%Effective for specific structures like venlafaxine. Less modular for aromatic substitutions.
Arylation of Aziridines Aziridine, Aryl Boronic AcidPd or Ni Catalyst, Base[5]One step70-90%Atom-economical and direct. Can suffer from regioselectivity issues and requires specialized aziridine precursors.

Authoritative Insight: The strategy employing 4-(2-Nitroethyl)phenylboronic acid offers superior modularity. It allows for the independent and optimized synthesis of the biaryl core before the introduction of the reactive primary amine. This is particularly advantageous in drug discovery, where a common intermediate can be coupled with various partners to quickly generate a library of diverse analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Nitro Group Reduction

This protocol details the catalytic hydrogenation of the nitro group, a clean and high-yielding method.

  • Setup: To a hydrogenation flask, add the biaryl product from the Suzuki coupling (1.0 equiv) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Solvent: Add a suitable solvent, such as Methanol or Ethyl Acetate.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas, then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 2-6 hours). The progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar spot (the amine).

  • Filtration: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired β-phenethylamine product, which can be purified further by crystallization or chromatography if necessary.

Visualization: A Modular Synthetic Workflow

Modular_Synthesis start_materials Aryl Halide (Ar-X) + 4-(2-Nitroethyl)phenylboronic acid suzuki Suzuki-Miyaura Coupling start_materials->suzuki intermediate Ar-Ph-(CH₂)₂-NO₂ (Biaryl Intermediate) suzuki->intermediate reduction Nitro Group Reduction intermediate->reduction final_product Ar-Ph-(CH₂)₂-NH₂ (Target Phenethylamine) reduction->final_product

Caption: Modular synthesis of phenethylamines using the title reagent.

Conclusion: An Essential Tool for Modern Synthesis

4-(2-Nitroethyl)phenylboronic acid stands out as a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its synthetic utility is rooted in a powerful combination of functionalities that enables a robust and modular approach to constructing complex molecular libraries.

  • Reliable Cross-Coupling: It performs predictably and efficiently in Suzuki-Miyaura reactions, providing a dependable method for building diverse biaryl cores.

  • Strategic Amine Synthesis: It offers a superior, modular route to the medicinally crucial β-phenethylamine scaffold, circumventing issues associated with alternative synthetic pathways.

By integrating this reagent into their synthetic strategies, researchers can accelerate the discovery and development of novel chemical entities with significant therapeutic potential.

References

  • Twitty, C. N., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983). Synthesis of 1-amino-2-phenylethane-1-boronic acid derivatives. Organometallics. Available at: [Link]

  • D'Accriscio, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Kumar, P., et al. (2006). Process for the preparation of phenethylamine derivatives. Google Patents.
  • Kabalka, G. W., et al. (1986). Syntheses of Thienylamphetamine Derivatives via Borane Chemistry. Defense Technical Information Center. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

  • Reddy, B. R., et al. (2010). A process for preparation of phenethylamine derivative. Google Patents.
  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-. PubChem. Available at: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. Available at: [Link]

  • Krátký, M., et al. (2017). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]

  • Guedes, R. C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Cambridge Open Engage. Available at: [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). Phenethylamine. PubChem. Available at: [Link]

Sources

Validation

spectroscopic analysis to confirm the structure of 4-(2-Nitroethyl)phenylboronic acid products

This guide provides a comprehensive comparison of core spectroscopic methodologies for the structural confirmation of 4-(2-Nitroethyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of core spectroscopic methodologies for the structural confirmation of 4-(2-Nitroethyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. Phenylboronic acids are a versatile class of compounds with wide-ranging applications in synthetic chemistry, materials science, and medicine, acting as crucial intermediates in cross-coupling reactions and as sensors for saccharides.[1][2] The precise confirmation of their structure is paramount to ensuring the reliability and reproducibility of downstream applications.

This guide will dissect the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of 4-(2-Nitroethyl)phenylboronic acid. We will explore the unique insights provided by each technique and demonstrate how their synergistic application leads to unambiguous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and, crucially for this compound, ¹¹B, we can construct a detailed map of the molecular framework.

Expertise & Rationale

For boronic acids, NMR analysis can be complicated by the tendency to form trimeric anhydrides known as boroxines, especially in non-polar solvents like CDCl₃, which can lead to broadened or unintelligible spectra.[3] Our choice of solvent is therefore critical. Using a deuterated protic solvent like methanol-d₄ or a polar aprotic solvent like DMSO-d₆ helps to break up these oligomeric structures by forming hydrogen bonds or complexes with the boronic acid moiety, resulting in sharper, more easily interpretable spectra.[3]

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to one another.

  • Aromatic Protons (δ ≈ 7.5-8.0 ppm): The para-substituted phenyl ring is expected to produce a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group will be deshielded and appear further downfield compared to the protons ortho to the nitroethyl group.

  • Ethyl Protons (-CH₂CH₂NO₂): This moiety will present as two triplets. The methylene group adjacent to the nitro group (α-protons, δ ≈ 4.6 ppm) is significantly deshielded due to the strong inductive effect of the NO₂ group. The methylene group attached to the phenyl ring (β-protons, δ ≈ 3.2 ppm) will appear further upfield.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and readily exchange with solvent molecules. In methanol-d₄, this signal is often not observed due to rapid exchange with the solvent's deuterium.[3] In DMSO-d₆, a broad singlet may be observed, the chemical shift of which is concentration and temperature-dependent.

¹³C NMR: The Carbon Framework

  • This spectrum will confirm the number of unique carbon atoms. Key signals include the carbon atom bonded to boron (ipso-carbon), which often appears as a broad, low-intensity signal due to quadrupolar relaxation from the adjacent ¹¹B nucleus. The carbons of the ethyl group and the distinct aromatic carbons will also be visible in their expected regions.

¹¹B NMR: Direct Confirmation of the Boron Center

This technique is indispensable for characterizing organoboron compounds.[4][5]

  • Causality: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.[6] For a trigonal planar (sp²) boronic acid like the target molecule, a single, relatively broad resonance is expected in the range of δ ≈ 28-33 ppm.[7] Should the compound form a tetrahedral (sp³) boronate ester or complex, this signal would shift significantly upfield to δ ≈ 5-15 ppm.[4][5] This provides a direct and unambiguous confirmation of the boronic acid functional group's state.

Data Presentation: Predicted NMR Assignments
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) ¹¹B NMR (Predicted δ, ppm)
Ar-H (ortho to B(OH)₂)~7.8 (d)~135
Ar-H (ortho to CH₂CH₂NO₂)~7.4 (d)~129
Ar-C -B~132 (broad)
Ar-C -CH₂~145
Ar-CH ~129, ~135
-CH₂ -CH₂NO₂~3.2 (t)~35
-CH₂-CH₂ NO₂~4.6 (t)~75
B(OH )₂Variable, broad (often not seen)
B (OH)₂~30
Experimental Workflow & Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 4-(2-Nitroethyl)phenylboronic acid B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to 5mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire ¹H, ¹³C, and ¹¹B spectra E->F G Apply Fourier Transform F->G H Phase and baseline correction G->H I Integrate ¹H peaks and reference spectra (TMS) H->I J J I->J Structural Confirmation

Caption: Workflow for NMR-based structural analysis.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized product and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument on the sample to ensure optimal magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹¹B Spectrum Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum, referencing it to an external standard like BF₃·OEt₂.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to tetramethylsilane (TMS, 0 ppm) for ¹H and ¹³C.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Expertise & Rationale

For 4-(2-Nitroethyl)phenylboronic acid, FTIR is exceptionally useful for confirming the successful incorporation of the nitro group and the presence of the boronic acid moiety, two key structural features. The nitro group, in particular, gives rise to two very strong and sharp absorption bands that are often unmistakable.[8][9]

  • Nitro Group (-NO₂): This group is identified by two prominent bands: a strong asymmetric stretching vibration between 1550-1475 cm⁻¹ and a strong symmetric stretching vibration between 1360-1290 cm⁻¹.[8] Their high intensity is due to the large change in dipole moment during vibration.

  • Boronic Acid (-B(OH)₂): This group is characterized by a very broad O-H stretching band, typically centered around 3300 cm⁻¹, resulting from intermolecular hydrogen bonding. A strong B-O stretching vibration is also expected around 1350 cm⁻¹. Note that the B-O stretch may overlap with the symmetric NO₂ stretch, but the combination of the broad O-H band is highly indicative.

  • Aromatic Ring: Look for C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching "breathing" modes in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can help confirm the substitution pattern.

  • Alkyl Chain (-CH₂CH₂-): Saturated C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Boronic AcidO-H Stretch3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Alkyl C-HC-H Stretch2980 - 2850Medium
Nitro GroupN=O Asymmetric Stretch1550 - 1475Strong, Sharp
Aromatic C=CC=C Ring Stretch1600 - 1450Medium-Weak
Nitro GroupN=O Symmetric Stretch1360 - 1290Strong, Sharp
Boronic AcidB-O Stretch~1350Strong
Experimental Workflow & Protocol

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Place a small amount (1-2 mg) of solid sample on the ATR crystal B Apply pressure using the ATR anvil to ensure good sample contact A->B C Record a background spectrum of the empty ATR crystal B->C D Record the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) C->D E Perform background subtraction D->E F Identify characteristic absorption peaks E->F G Compare peak positions to reference correlation charts F->G H H G->H Functional Group Confirmation

Caption: Workflow for FTIR-based functional group analysis.

Protocol: FTIR Analysis (ATR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid product directly onto the ATR crystal.

  • Secure Sample: Lower the pressure anvil to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive proof of the compound's molecular weight and, with high-resolution instruments, its elemental composition.

Expertise & Rationale

The choice of ionization method is paramount for analyzing molecules like boronic acids, which can be thermally labile.[10] Electrospray Ionization (ESI) is a "soft" ionization technique that transfers molecules from solution to the gas phase as ions with minimal fragmentation.[11] This is ideal for clearly observing the molecular ion. Analysis is typically performed in negative ion mode, which readily deprotonates the acidic boronic acid to form the [M-H]⁻ ion.[12]

  • Molecular Ion Peak: For 4-(2-Nitroethyl)phenylboronic acid (C₈H₁₀BNO₄), the monoisotopic mass is 195.065 g/mol . In negative ion ESI-MS, the primary ion observed would be the [M-H]⁻ adduct at m/z 194.057.

  • Boron Isotopic Pattern: A key self-validating feature is the natural isotopic abundance of boron: ~20% ¹⁰B and ~80% ¹¹B. This means the molecular ion will appear as a pair of peaks separated by 1 m/z unit, with a characteristic intensity ratio of approximately 1:4. Observing this pattern is strong evidence for the presence of a single boron atom in the molecule.

  • High-Resolution MS (HRMS): Using an instrument like a TOF (Time-of-Flight) or Orbitrap analyzer provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

  • Tandem MS (MS/MS): Fragmentation of the parent ion (e.g., m/z 194.057) can provide further structural confirmation. Expected fragmentation pathways include the loss of the nitro group (-46 Da for NO₂) or cleavage of the ethyl side chain.

Data Presentation: Predicted Mass Spectrometry Data
Parameter Expected Value Significance
Ionization Mode ESI NegativeGentle ionization, forms [M-H]⁻
[M-H]⁻ (¹⁰B) m/z 193.06Confirms molecular weight (¹⁰B isotope)
[M-H]⁻ (¹¹B) m/z 194.057Confirms molecular weight (major ¹¹B isotope)
Isotopic Ratio ~1:4 (193:194)Confirms presence of one boron atom
HRMS Formula C₈H₉¹¹BNO₄⁻Confirms elemental composition
Key Fragments (MS/MS) Loss of NO₂ (m/z 148)Confirms nitroethyl substituent
Experimental Workflow & Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis A Prepare a dilute solution (~10 µg/mL) of sample in Methanol/Water (50:50) B Load solution into a syringe for direct infusion A->B C Infuse sample into ESI source at a low flow rate (5-10 µL/min) B->C D Acquire full scan mass spectrum in negative ion mode C->D E If needed, perform MS/MS on the [M-H]⁻ parent ion D->E F Identify the [M-H]⁻ ion E->F G Analyze the boron isotopic pattern F->G H Calculate elemental formula from HRMS data G->H I I H->I Molecular Weight & Formula Confirmation

Caption: Workflow for Mass Spectrometry analysis.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, such as 50:50 methanol:water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

  • Instrument Tuning: Optimize source parameters (e.g., capillary voltage, desolvation temperature) in negative ion mode to maximize the signal of the target ion.

  • Full Scan Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Examine the spectrum for the [M-H]⁻ ion at m/z 194.057 and confirm the presence and correct ratio of the ¹⁰B isotope peak at m/z 193.06. If using HRMS, use the accurate mass to confirm the elemental formula.

  • Tandem MS (Optional): Perform a product ion scan on the m/z 194 ion to generate a fragmentation spectrum for further structural verification.

Comparative Summary and Conclusion

No single technique provides a complete structural picture. True analytical rigor is achieved by integrating the data from these orthogonal methods.

Technique Primary Information Provided Strengths for this Compound Limitations
NMR Spectroscopy Complete C-H framework, atomic connectivity, B-center hybridization- Unambiguous mapping of aromatic and ethyl groups- ¹¹B NMR directly confirms the boronic acid state- Can be complicated by boroxine formation- Lower sensitivity than MS
FTIR Spectroscopy Functional group identification- Rapid, non-destructive- Clear confirmation of key -NO₂ and -OH groups- Provides no information on molecular connectivity- Peak overlap can occur
Mass Spectrometry Molecular weight, elemental formula, fragmentation- Definitive molecular weight confirmation- Boron isotope pattern is a unique identifier- Extremely high sensitivity- Provides limited connectivity information without MS/MS- Isomer differentiation can be difficult

The structural confirmation of 4-(2-Nitroethyl)phenylboronic acid is most reliably achieved through a synergistic combination of NMR, FTIR, and Mass Spectrometry.

  • NMR provides the definitive map of the molecular skeleton.

  • FTIR rapidly confirms the presence of the critical nitro and boronic acid functional groups.

  • MS validates the molecular weight and elemental formula with high certainty.

By employing these techniques in a complementary fashion, as detailed in the protocols above, researchers can ensure the structural integrity of their product with the highest degree of scientific confidence, a critical step for any subsequent research or development endeavor. For crystalline products, single-crystal X-ray diffraction can provide the ultimate, unambiguous determination of the 3D structure, while elemental analysis serves as a crucial final check of purity and empirical formula.[13]

References

  • Computational Investigation of Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F). PubMed Central.
  • 17O NMR studies of boronic acids and their deriv
  • How to use mass spectrometry to analyze Phenylboronic Acid?. Sparrow Chemical Blog.
  • Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed.
  • Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
  • In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Source unavailable.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boron
  • Quantitation of boronic acids
  • A Comparative Guide to Validating the Structure of Synthesized Methyl Borin
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz
  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis.
  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • Phenylboronic acid – preparation and applic
  • IR: nitro groups. University of California, Los Angeles.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Precursors for 4-(2-Nitroethyl)phenylboronic Acid Reactions

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The reaction's versatility and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The reaction's versatility and functional group tolerance have cemented its place in the synthetic chemist's arsenal. However, the success of a Suzuki-Miyaura coupling, particularly with challenging substrates such as 4-(2-nitroethyl)phenylboronic acid, is critically dependent on the judicious selection of the palladium precursor. The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the boronic acid and impact the efficiency of the catalytic cycle.

This guide provides a comparative analysis of commonly employed palladium precursors for the Suzuki-Miyaura coupling of 4-(2-nitroethyl)phenylboronic acid and its analogs. We will delve into the mechanistic considerations, present comparative performance data, and offer detailed experimental protocols to empower you to make informed decisions for your synthetic endeavors.

The Heart of the Matter: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium precursor is pivotal as it must efficiently generate the active Pd(0) species in situ. Furthermore, the ligands associated with the precursor, or added separately, play a crucial role in stabilizing the palladium intermediates and modulating their reactivity. For electron-deficient substrates like those containing a nitro group, the electronic nature of the ligand is especially important for facilitating the oxidative addition and reductive elimination steps.[2]

A Comparative Analysis of Common Palladium Precursors

While direct comparative studies on 4-(2-nitroethyl)phenylboronic acid are limited, we can extrapolate valuable insights from research on structurally similar nitrophenylboronic acids.[3][4] The following sections provide a detailed comparison of several widely used palladium precursors.

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

The Workhorse: Pd(PPh₃)₄ is a versatile and commonly used Pd(0) precursor. Being already in the active oxidation state, it does not require an in situ reduction step.

  • Advantages:

    • Commercially available and relatively easy to handle for a Pd(0) complex.

    • Often effective for a wide range of substrates.

    • The triphenylphosphine ligands are moderately electron-donating, providing a good balance of reactivity and stability.

  • Disadvantages:

    • Can be sensitive to air and moisture, requiring careful handling under an inert atmosphere.

    • For challenging couplings, the relatively low electron-donating ability of PPh₃ may necessitate higher catalyst loadings or longer reaction times.

Palladium(II) Acetate - Pd(OAc)₂

The Versatile Precatalyst: Pd(OAc)₂ is a stable, air-tolerant Pd(II) salt that is widely used in combination with various phosphine ligands.

  • Advantages:

    • Highly stable and easy to handle in air.

    • Cost-effective compared to many pre-formed Pd(0) complexes.

    • Its performance can be fine-tuned by the addition of a wide array of phosphine ligands, from simple triarylphosphines to more sophisticated biarylphosphines like SPhos and XPhos.[5]

  • Disadvantages:

    • Requires in situ reduction to the active Pd(0) species, which can sometimes be a complex process influenced by the solvent, base, and other reaction components.

    • Ligandless Pd(OAc)₂ systems can be effective in some cases but often require higher temperatures and may be less efficient for challenging substrates.[6]

Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

The High-Activity Precursor: Pd₂(dba)₃ is another popular Pd(0) precursor, often used in conjunction with bulky, electron-rich phosphine ligands.

  • Advantages:

    • Highly active, often allowing for lower catalyst loadings and milder reaction conditions.

    • The dba ligands are weakly coordinating and can be easily displaced by more strongly binding phosphine ligands.

  • Disadvantages:

    • Like other Pd(0) complexes, it is sensitive to air and should be handled under an inert atmosphere.

    • The quality of commercial batches can vary, potentially impacting reaction reproducibility.

Bis(triphenylphosphine)palladium(II) Dichloride - PdCl₂(PPh₃)₂

The Robust Pd(II) Source: This air-stable Pd(II) complex is a convenient precatalyst that is reduced in situ to the active Pd(0) species.

  • Advantages:

    • Air and moisture stable, making it easy to handle and weigh.

    • Often provides good results for a variety of Suzuki couplings.

  • Disadvantages:

    • The presence of chloride ions can sometimes have a detrimental effect on the catalytic activity compared to acetate or other counterions.

    • Similar to Pd(PPh₃)₄, the PPh₃ ligands may not be optimal for highly challenging substrates.

Quantitative Performance Comparison

The following table summarizes representative yields for the Suzuki-Miyaura coupling of nitrophenylboronic acids with various aryl halides using different palladium precursors. It is important to note that reaction conditions can significantly influence outcomes, and this data should be used as a general guide.

Palladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O1001285[4]
Pd(OAc)₂ SPhosK₃PO₄Toluene/H₂O10018Moderate[4]
Pd₂(dba)₃ P(t-Bu)₃K₃PO₄Dioxane251295[5]
PdCl₂(PPh₃)₂ PPh₃Na₂CO₃DMF/H₂O90692[7]

Key Observations:

  • For nitrophenylboronic acids, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃) in conjunction with Pd(OAc)₂ or Pd₂(dba)₃ often exhibit superior performance, enabling reactions at lower temperatures and shorter times.[4][5]

  • Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain reliable choices, particularly when simplicity and ease of handling are prioritized.

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction of a nitrophenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Inerting cluster_2 Reaction cluster_3 Work-up & Purification a Combine aryl halide (1.0 mmol), 4-(2-nitroethyl)phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a Schlenk flask. b Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). a->b c Evacuate and backfill the flask with argon (3 cycles). b->c d Add degassed toluene (8 mL) and H₂O (2 mL). c->d e Heat the mixture at 100 °C with vigorous stirring. d->e f Monitor reaction progress by TLC or GC-MS. e->f g Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. f->g h Dry the organic layer, concentrate, and purify by column chromatography. g->h

Caption: Experimental workflow for Suzuki-Miyaura coupling using Pd(PPh₃)₄.

Detailed Steps:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 4-(2-nitroethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ and a Custom Ligand

Detailed Steps:

  • In a flame-dried Schlenk flask, combine palladium(II) acetate (0.02 mmol, 2 mol%) and the desired phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl halide (1.0 mmol, 1.0 equiv.), 4-(2-nitroethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Add degassed 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Follow the monitoring, work-up, and purification steps as described in Protocol 1.

Conclusion

The selection of an appropriate palladium precursor is a critical parameter for the successful Suzuki-Miyaura cross-coupling of 4-(2-nitroethyl)phenylboronic acid. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ offer convenience and reliability, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands often provide superior activity for this class of electron-deficient substrates. The choice of precursor should be guided by the specific reactivity of the coupling partners, the desired reaction conditions, and considerations of cost and ease of handling. By understanding the nuances of each catalytic system and employing the robust protocols outlined in this guide, researchers can confidently and efficiently synthesize the desired biaryl products.

References

  • Joshi, M., et al. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • OUCI. (n.d.). Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reactivity, and applications. [Link]

  • ResearchGate. (2025). The Suzuki–Miyaura Reaction Performed Using a Palladium–N-Heterocyclic Carbene Catalyst and a Weak Inorganic Base. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Morin, M. T., et al. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

  • Shaughnessy, K. H., et al. (2019). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules. [Link]

  • Organometallics. (2009). Pd Feature. [Link]

  • ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Nitroethyl)phenylboronic Acid

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of 4-(2-Nitroethyl)phenylboronic acid, a compound that requires careful consideration due to its dual chemical nature as both a boronic acid derivative and an organic nitro compound.

The procedures outlined here are designed to ensure compliance with major regulatory standards, such as those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), and to protect both laboratory personnel and the environment.[1][2][3]

Part 1: Hazard Identification and Immediate Safety Precautions

1.1 Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is recommended.

  • Body Protection: A fully-fastened laboratory coat.

  • Footwear: Closed-toe shoes.[8]

1.2 Summary of Potential Hazards

The hazard profile is derived from related boronic acids and nitro compounds. This substance should be considered an irritant and harmful if ingested or inhaled.

Hazard ClassificationGHS Code (Anticipated)DescriptionSource
Acute Oral ToxicityH302Harmful if swallowed.[4][5]
Skin IrritationH315Causes skin irritation.[5][6]
Eye IrritationH319Causes serious eye irritation.[5][6]
Respiratory IrritationH335May cause respiratory irritation.[5]

Part 2: Waste Characterization and Segregation

Proper waste management begins with correct characterization and segregation at the point of generation.[9][10] 4-(2-Nitroethyl)phenylboronic acid waste is classified as hazardous due to its potential toxicity and reactivity.[2][11]

2.1 Waste Classification

This compound must be disposed of as hazardous chemical waste .[6] Under no circumstances should it be discarded in regular trash or flushed down the drain.[8] The primary rationale is to prevent the release of a potentially toxic organic compound into the environment and to avoid dangerous reactions within the sewer system.[12]

2.2 Segregation of Incompatible Materials

A critical safety rule is to never mix incompatible waste streams.[12][13] Store waste containing 4-(2-Nitroethyl)phenylboronic acid separately from:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases[5][6][14]

Mixing these can lead to vigorous, exothermic, or otherwise dangerous chemical reactions.

2.3 Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste generated from experiments involving 4-(2-Nitroethyl)phenylboronic acid.

G cluster_waste_type Step 1: Determine Waste Type cluster_containers Step 2: Select & Label Container cluster_final Step 3: Final Disposition start Waste Generated (Contains 4-(2-Nitroethyl)phenylboronic acid) q_physical_state Solid, Liquid, or Labware? start->q_physical_state solid_waste Solid Hazardous Waste Container (e.g., HDPE Pail) Label: 'Hazardous Waste, Solid Organic' '4-(2-Nitroethyl)phenylboronic acid' q_physical_state->solid_waste  Solid (Excess reagent, contaminated gloves, weigh paper, absorbent material) liquid_waste Liquid Hazardous Waste Container (e.g., Glass or HDPE Bottle) Label: 'Hazardous Waste, Non-Halogenated Organic' '4-(2-Nitroethyl)phenylboronic acid' q_physical_state->liquid_waste  Liquid (Reaction mixtures, solvent rinses) sharps_waste Sharps Container (Contaminated with Chemical) Label: 'Hazardous Waste, Sharps' '4-(2-Nitroethyl)phenylboronic acid' q_physical_state->sharps_waste  Sharps (Contaminated needles, razor blades) storage Store Sealed Container in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Schedule Pickup with Institutional EHS Office storage->pickup

Caption: Waste segregation workflow for 4-(2-Nitroethyl)phenylboronic acid.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. The following procedures detail the disposal of solid waste, contaminated labware, and the decontamination of reusable glassware.

Protocol 3.1: Disposal of Solid Waste (Unused Reagent, Contaminated Debris)

This protocol applies to pure, unused 4-(2-Nitroethyl)phenylboronic acid and solid lab debris contaminated with it (e.g., gloves, weighing boats, absorbent paper).

  • Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[6][15]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name, "4-(2-Nitroethyl)phenylboronic acid," and note that it is a solid organic nitro compound.[6][11]

  • Waste Collection: Carefully place the solid waste into the designated container. For fine powders, take care to avoid creating dust.

  • Sealing and Storage: Securely close the container lid. Store the container in a designated satellite accumulation area, away from incompatible materials.[15][16]

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[15]

Protocol 3.2: Decontamination of Reusable Glassware

Empty containers and glassware that held 4-(2-Nitroethyl)phenylboronic acid must be decontaminated before being returned to general use or disposed of as non-hazardous waste.[7][17]

  • Initial Rinse (Hazardous): Rinse the glassware with a small amount of an appropriate organic solvent in which the compound is soluble (e.g., acetone, methanol). This first rinseate is hazardous waste. [6][8]

  • Collect Rinseate: Decant the solvent rinseate into your designated liquid hazardous waste container for non-halogenated organic solvents.[7]

  • Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can often be collected in the same hazardous waste container, depending on your institution's policy.

  • Final Wash: After the solvent rinses, wash the glassware with soap and water as usual.

  • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

Part 4: Emergency Procedures – Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

4.1 Spill Cleanup

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure the chemical fume hood is operational.

  • Contain Spill: Use an inert, non-combustible absorbent material like sand, silica gel, or a universal chemical binder to cover the spill. Do not use paper towels or other combustible materials for the initial absorption.[15]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

4.2 First Aid and Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][20]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][19]

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • How To Safely Dispose of Boric Acid. Lab Alley.

  • Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide. Benchchem.

  • MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics.

  • Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland Environmental Safety, Sustainability & Risk.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration.

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals. Benchchem.

  • Boric acid - #1 Science Forum For Lab Technicians. Chemtalk.

  • SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.

  • Proper Handling and Disposal of Laboratory Waste. JoVE.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. Sigma-Aldrich.

  • SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.

  • Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. Benchchem.

  • 4-(2-Nitroethyl)phenylboronic acid | 957034-36-5. ChemicalBook.

  • SAFETY DATA SHEET - 4-Nitrophenylboronic acid. Fisher Scientific.

  • SAFETY DATA SHEET - 4-Ethylphenylboronic acid. Fisher Scientific.

  • SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.

  • Safety Data Sheet - Phenylboronic acid. Junsei Chemical Co., Ltd.

  • Chemical Waste Disposal Guidelines. Emory University.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Nitroethyl)phenylboronic acid

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 4-(2-Nitroethyl)phenylboronic acid requires mor...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 4-(2-Nitroethyl)phenylboronic acid requires more than a standard checklist; it necessitates a thorough understanding of the molecule's potential hazards to implement a self-validating system of protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical reactivity and laboratory best practices, to ensure both personal safety and experimental integrity.

Hazard Assessment: Deconstructing the Molecule for Safety

To select the appropriate Personal Protective Equipment (PPE), we must first analyze the hazards presented by the distinct chemical features of 4-(2-Nitroethyl)phenylboronic acid.

  • The Phenylboronic Acid Group: Boronic acids, as a class, are known to be corrosive and can cause irritation to the skin and eyes.[1][2] As a solid, the primary risk comes from dust, which can react with moisture on the skin or in the respiratory tract, leading to irritation or chemical burns.[2] Phenylboronic acid itself is classified as harmful if swallowed.[3][4][5]

  • The Nitro Functional Group: The presence of a nitro group (NO₂) introduces additional hazards. Nitro compounds can be energetic, potentially becoming sensitive to heat, shock, or friction.[6][7] While this specific molecule is not classified as an explosive, the nitro group warrants caution, particularly regarding thermal decomposition, which can release toxic nitrogen oxides.[8][9]

  • Physical Properties: The compound is a solid, meaning the primary exposure routes during handling are inhalation of dust and direct skin or eye contact.[2][10] Many boronic acids are also hygroscopic (absorb moisture from the air), which can affect their stability and handling characteristics.[3][4]

This tripartite hazard profile—corrosive solid, potential irritant, and energetic functional group—dictates a multi-layered PPE strategy.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for handling 4-(2-Nitroethyl)phenylboronic acid. The rationale behind each selection is critical to understanding and ensuring compliance.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical insults.[2] Due to the corrosive and irritant nature of this compound, especially in powdered form, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tight-sealing chemical safety goggles are essential to protect against fine dust particles and accidental splashes.[11][12] Standard safety glasses with side shields do not provide an adequate seal and are insufficient for this application.[6][13]

  • Recommended for Splash Risks: When handling solutions or performing vigorous operations (e.g., sonicating, vortexing), a full-face shield must be worn in addition to safety goggles.[1][14][15] A face shield alone does not provide adequate protection against dust or splashes entering from the sides or bottom.[1]

Hand Protection

Direct skin contact must be avoided. Boronic acids can cause skin irritation, and repeated exposure can lead to dermatitis.

  • Glove Selection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling boronic acid derivatives.[14][16] Always check the manufacturer's glove compatibility chart for the specific solvents you are using in your workflow.

  • Best Practice (Double Gloving): Double gloving provides an additional layer of protection against tears and minimizes the risk of contamination when removing the outer pair.

  • Glove Integrity: Gloves must be inspected for holes or tears before each use. Contaminated gloves should be removed using the proper technique (without touching the outer surface with bare skin) and disposed of immediately as solid hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[10][17]

Body Protection

Protecting the skin and personal clothing from contamination is crucial.

  • Laboratory Coat: A fully fastened, long-sleeved laboratory coat is the minimum requirement.[16]

  • Chemical-Resistant Apron: For procedures involving larger quantities (>1g) or a significant risk of splashes, a rubber or other chemical-resistant apron should be worn over the lab coat.[1][18]

Respiratory Protection

Inhalation of the compound's dust is a primary exposure risk. The most effective way to mitigate this is through engineering controls.

  • Primary Control (Fume Hood): All weighing and handling of solid 4-(2-Nitroethyl)phenylboronic acid must be conducted within a certified chemical fume hood.[1][2][10] This captures dust at the source, preventing it from entering the laboratory environment and the user's breathing zone.

  • Secondary Control (Respirator): In the rare event that work cannot be performed in a fume hood or if there is a significant risk of dust generation beyond the hood's containment capacity, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum standard.[10] Use of a respirator requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[18]

PPE CategorySpecificationRationale and Causality
Eye/Face Protection Tight-sealing chemical safety goggles. Face shield worn over goggles for splash hazards.Protects against corrosive dust and splashes that can cause severe eye irritation or damage.[2][13][19]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.Prevents skin contact with the irritant and corrosive solid.[14][16] Ensures barrier integrity.
Body Protection Fully-fastened lab coat. Chemical-resistant apron for larger quantities.Protects skin and clothing from contamination by dust or splashes.[1][13][16]
Respiratory Protection Primary: Work within a chemical fume hood. Secondary: N95 particulate respirator if hood is not feasible.Prevents inhalation of corrosive dust which can damage the respiratory tract.[2][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, sequential protocol is paramount. This workflow integrates PPE usage with safe handling and engineering controls.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Gather and inspect all required PPE before approaching the chemical storage area.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[1][3]

  • Prepare Waste Containers: Have designated, clearly labeled hazardous waste containers (one for solid, one for liquid) ready within the fume hood.[16]

Step-by-Step Handling Procedure
  • Don PPE: Put on your lab coat, safety goggles, and inner gloves.

  • Transport Chemical: Transport the chemical container in a secondary, shatter-proof carrier.

  • Enter Fume Hood: Place the chemical and all necessary equipment inside the fume hood before donning your outer gloves.

  • Weigh and Dispense: Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust by handling it gently.[10] Use a spatula; do not pour directly from the stock bottle if it can be avoided.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware that some boronic acids can generate heat when dissolved.[2]

  • Seal and Clean: Tightly seal the primary container. Decontaminate the spatula and any surfaces within the hood with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as liquid hazardous waste.[16]

  • Doff Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves and dispose of them in the solid hazardous waste container.

  • Final Doffing: Outside the immediate work area, remove the remaining PPE in the correct order (lab coat, inner gloves, goggles) to prevent cross-contamination. Wash hands immediately.

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps and decision points for safely handling 4-(2-Nitroethyl)phenylboronic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal & Cleanup Phase start Start: Retrieve Chemical ppe_check Verify & Don Required PPE start->ppe_check hood_check Confirm Fume Hood is Operational ppe_check->hood_check emergency_check Locate Eyewash & Safety Shower hood_check->emergency_check waste_prep Prepare Labeled Hazardous Waste Containers emergency_check->waste_prep weigh Weigh Solid Compound (Avoid Dust Generation) waste_prep->weigh Proceed to Hood dissolve Prepare Solution (If Applicable) weigh->dissolve seal Securely Seal Stock Container dissolve->seal decon Decontaminate Tools & Surfaces seal->decon solid_waste Dispose of Contaminated Solids (Gloves, Paper, Tips) decon->solid_waste liquid_waste Collect Liquid Waste (Solvents, Rinsates) decon->liquid_waste doff_ppe Doff PPE in Correct Order solid_waste->doff_ppe liquid_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end

Caption: Workflow for handling 4-(2-Nitroethyl)phenylboronic acid.

Emergency and Disposal Plans

Spill Response (Small, Manageable Spills)

Should a small spill occur inside the fume hood:

  • Alert Personnel: Notify others in the lab immediately.

  • Ensure PPE: Confirm your PPE is intact.

  • Containment: If the substance is a solid, gently cover it with a paper towel dampened with water to prevent dust from becoming airborne.[20] Do not use a dry paper towel.

  • Absorption: Cover the spill (solid or liquid) with an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[20][21]

  • Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.[10]

  • Decontamination: Wipe the spill area with a suitable solvent, collecting all materials as hazardous waste.[21]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][22] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][23] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[16][18]

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[16]

  • Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name.[16]

  • Solid Waste: All contaminated disposables (gloves, pipette tips, weighing paper, absorbent material) must be placed in the solid hazardous waste container.[16]

  • Liquid Waste: All solutions and solvent rinses containing the compound must be collected in the liquid hazardous waste container.[16]

  • Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area according to your institution's EHS procedures for hazardous waste pickup.

By integrating a deep understanding of the chemical hazards with a rigorous and systematic approach to PPE and handling, you build a resilient safety culture. This guide serves as a foundation for your laboratory-specific Standard Operating Procedures (SOPs), ensuring that your innovative research is conducted with the highest commitment to safety.

References

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from OSHA Training School. [Link]

  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from denios.ca. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from Princeton EHS. [Link]

  • ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. Retrieved from Safety OnDemand – ICW Group. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from Carl ROTH. [Link]

  • DermNet. (n.d.). Personal protective equipment. Retrieved from DermNet. [Link]

  • PICNet. (2024, January 8). Skin protection for PPE use. Retrieved from PICNet. [Link]

  • PSC Industries, Inc. (n.d.). Safety Post: Personal Protective Equipment. Retrieved from PSC Industries, Inc. [Link]

  • Vanderbilt University. (n.d.). Nitromethane. Retrieved from Vanderbilt University Environmental Health & Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from NCBI Bookshelf - NIH. [Link]

  • Missouri S&T. (n.d.). Chemical Safety. Retrieved from Environmental Health and Safety - Missouri S&T. [Link]

  • EHSLeaders. (2025, October 20). Personal Protective Equipment: Eyes, Face, Hands, Head. Retrieved from EHSLeaders. [Link]

  • SafetyCulture. (2025, September 25). Eye Protection: Hazards & Types of Equipment. Retrieved from SafetyCulture. [Link]

  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from Environmental Health & Safety - West Virginia University. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London Health & Safety Directorate. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Hazardous Chemicals Use: Nitromethane. Retrieved from University of Wisconsin-Milwaukee. [Link]

  • Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from Junsei Chemical Co., Ltd. [Link]

  • University of Rochester. (2015, July 30). Common Chemical and Physical Hazards in Labs. Retrieved from Environmental Health & Safety - University of Rochester. [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from Environmental Health & Safety - Georgia Tech. [Link]

  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from CUNY. [Link]

  • Smith College. (n.d.). Spills. Retrieved from Smith College Research and Instruction Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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